molecular formula C6H12N6O2 B1666260 Azido-PEG2-azide CAS No. 59559-06-7

Azido-PEG2-azide

货号: B1666260
CAS 编号: 59559-06-7
分子量: 200.20 g/mol
InChI 键: OHZGAFKSAANFAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PEG3 (triethylene glycol) diazide (1,8-diazido-3,6-dioxaoctane) is a symmetrical bifunctional crosslinker bearing two azide groups.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZGAFKSAANFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82055-94-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82055-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501180973
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82055-94-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Azido-PEG2-azide: A Versatile Homobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG2-azide, systematically known as 1,5-diazido-3-oxapentane, is a versatile, homobifunctional crosslinker that has emerged as a valuable tool in the fields of chemical biology, drug discovery, and nanotechnology. Its structure, featuring two terminal azide groups separated by a hydrophilic di(ethylene glycol) (PEG2) spacer, enables its use in a variety of bioconjugation applications, most notably through "click chemistry". The PEG spacer enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugates.[1]

This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in bioconjugation, the development of Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical implementation in the laboratory.

Core Applications

The primary utility of this compound lies in its ability to covalently link two molecular entities through its terminal azide groups. The azide functionality is highly stable under most reaction conditions and serves as a key component in bioorthogonal "click chemistry" reactions.[2][3] These reactions are characterized by their high efficiency, specificity, and biocompatibility.[4]

The main applications of this compound include:

  • Bioconjugation and PEGylation: this compound is widely used to introduce a PEG spacer between two molecules, such as proteins, peptides, oligonucleotides, or nanoparticles.[5] This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

  • PROTAC Synthesis: As a PEG-based linker, this compound can be used to connect the two distinct ligands of a PROTAC molecule: one that binds to a target protein and another that recruits an E3 ubiquitin ligase.[6][7] The length and flexibility of the PEG linker are critical for the efficacy of the resulting PROTAC.[8]

  • Antibody-Drug Conjugate (ADC) Development: In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can help to improve the solubility and stability of the ADC.[6][9]

  • Nanotechnology and Surface Modification: this compound is applied in nanotechnology for the functionalization of surfaces and nanoparticles.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound and its derivatives in key applications. These protocols are intended as a starting point, and optimization may be necessary for specific substrates and experimental setups.

Protocol 1: General Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, water, or a mixture)

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Reactants: Dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent in a reaction vessel.

  • Catalyst Solution Preparation: In a separate vial, prepare the catalyst solution by adding CuSO₄ (0.1 equivalents) to a solution of THPTA or TBTA (0.5 equivalents) in the solvent.

  • Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1 equivalent).[3]

  • Incubation: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC, LC-MS, or HPLC.[3]

  • Work-up and Purification: Once the reaction is complete, quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst. Dilute the reaction mixture with an appropriate solvent and wash with water or brine. Dry the organic layer over a drying agent (e.g., sodium sulfate or magnesium sulfate) and concentrate under reduced pressure. The final product can be purified by column chromatography or preparative HPLC.[10]

Protocol 2: PROTAC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-functionalized ligand to a binding moiety functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Azide-functionalized ligand (prepared using a suitable azido-PEG linker)

  • Binding moiety functionalized with a strained alkyne (e.g., DBCO or BCN)

  • Biocompatible solvent (e.g., DMSO, PBS, or a mixture)

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized ligand (1 equivalent) and the strained alkyne-containing binding moiety (1 to 1.5 equivalents) in the chosen solvent.[11]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. Reaction times can range from 1 to 24 hours depending on the reactivity of the strained alkyne.[11]

  • Purification: Upon completion, the purification strategy will depend on the nature of the final PROTAC. For small molecule PROTACs, preparative HPLC is often used.[11]

Protocol 3: Antibody-Drug Conjugate (ADC) Synthesis using an Azido-PEG Linker

This protocol describes a general method for conjugating a drug payload to an antibody using an azide-PEG linker derivative, such as Azido-PEG2-NHS ester, which can react with lysine residues on the antibody.

Materials:

  • Antibody

  • Azido-PEG2-NHS ester

  • Alkyne-modified cytotoxic payload

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Desalting column

  • CuSO₄ and THPTA (for CuAAC)

Procedure:

  • Antibody Preparation: Prepare the antibody in the reaction buffer at a concentration of 5-10 mg/mL.

  • Linker Conjugation:

    • Prepare a stock solution of Azido-PEG2-NHS ester in anhydrous DMSO.

    • Add the linker stock solution to the antibody solution at a 5-10 molar excess.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification of Azide-Modified Antibody: Remove excess linker using a desalting column equilibrated with PBS.

  • Payload Conjugation (CuAAC):

    • Prepare a stock solution of the alkyne-modified payload in DMSO.

    • Add the payload solution to the azide-modified antibody solution at a 5-10 molar excess.

    • Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

    • Add the catalyst solution to the antibody-payload mixture.

    • Add a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM to initiate the reaction.

    • Incubate at room temperature for 2-4 hours.

  • Final Purification: Purify the ADC using size-exclusion chromatography (SEC) or other suitable methods to remove excess payload and catalyst.

Data Presentation

The following table summarizes representative reaction parameters for the synthesis of a PROTAC using an Azido-PEG linker via CuAAC and SPAAC. Optimal conditions should be determined empirically for each specific set of reactants.

Reaction StepReactantsKey ReagentsSolventTemperatureTypical TimeTypical YieldPurity
CuAAC Azide-Ligand + Alkyne-LigandCuSO₄, Sodium Ascorbatet-BuOH/H₂O or DMFRoom Temp1-12 h50-90%>98% after HPLC
SPAAC Azide-Ligand + DBCO/BCN-LigandNoneDMSO or PBSRoom Temp1-24 h40-85%>98% after HPLC

Table 1: Representative reaction parameters for PROTAC synthesis using click chemistry. Data adapted from BenchChem Technical Support Center.[11]

Mandatory Visualization

G cluster_0 Preparation cluster_1 Click Chemistry Reaction cluster_2 Purification Mol_A Molecule A (with Alkyne) Reaction_1 CuAAC or SPAAC Mol_A->Reaction_1 Mol_B Molecule B (with Alkyne) Reaction_2 CuAAC or SPAAC Mol_B->Reaction_2 Linker This compound Linker->Reaction_1 Intermediate Molecule A - PEG2 - Azide Reaction_1->Intermediate Step 1 Intermediate->Reaction_2 Purification HPLC / SEC Reaction_2->Purification Step 2 Final_Product Molecule A - PEG2 - Molecule B (Final Bioconjugate) Purification->Final_Product PROTAC_Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_final Final Product POI_Ligand Protein of Interest Ligand (with Alkyne) Step1 Step 1: Click Reaction (CuAAC or SPAAC) POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand (with Alkyne) Step2 Step 2: Click Reaction (CuAAC or SPAAC) E3_Ligand->Step2 Azido_Linker This compound Azido_Linker->Step1 Intermediate POI Ligand - PEG2 - Azide Step1->Intermediate Intermediate->Step2 Purification Purification (e.g., HPLC) Step2->Purification PROTAC PROTAC Molecule Purification->PROTAC

References

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG2-azide, a homo-bifunctional linker valuable in chemical biology, drug delivery, and materials science. This document details the chemical processes involved, purification strategies, and key analytical data.

Synthesis of this compound

The synthesis of this compound, also known as 1,2-bis(2-azidoethoxy)ethane, is typically achieved through a two-step process starting from triethylene glycol. The core principle involves the conversion of the terminal hydroxyl groups into good leaving groups, followed by nucleophilic substitution with an azide source. An alternative pathway begins with the chlorinated analog, 1,2-bis(2-chloroethoxy)ethane.

Experimental Protocol: Two-Step Synthesis from Triethylene Glycol

This protocol is adapted from standard organic synthesis methodologies for the conversion of diols to diazides.

Step 1: Tosylation of Triethylene Glycol

  • Reaction Setup: A solution of triethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Triethylamine (TEA) or pyridine (2.2 equivalents) is added dropwise to the solution.

  • Addition of Tosyl Chloride: p-Toluenesulfonyl chloride (TsCl) (2.2 equivalents) dissolved in a minimal amount of anhydrous DCM is added dropwise to the reaction mixture.

  • Reaction: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12-16 hours.

  • Work-up: The reaction mixture is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ditosylate.

Step 2: Azidation of the Ditosylate

  • Reaction Setup: The crude ditosylate from Step 1 is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Azide: Sodium azide (NaN₃) (2.5 - 3 equivalents) is added to the solution.

  • Reaction: The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

Alternative Protocol: From 1,2-Bis(2-chloroethoxy)ethane

  • Reaction Setup: 1,2-Bis(2-chloroethoxy)ethane (1 equivalent) is dissolved in a mixture of water and a suitable organic solvent like acetone or DMF.[1]

  • Addition of Azide: Sodium azide (2.2 equivalents) is added to the solution.

  • Reaction: The reaction is heated to reflux and stirred for 24-48 hours.

  • Work-up: The organic solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

Quantitative Data for Synthesis

ParameterTwo-Step Synthesis (Typical)Alternative Protocol (Typical)
Starting MaterialTriethylene Glycol1,2-Bis(2-chloroethoxy)ethane
Key Reagentsp-TsCl, NaN₃NaN₃
SolventDCM, DMFWater/Acetone or DMF
Reaction Temperature0 °C to RT (tosylation), 60-80 °C (azidation)Reflux
Reaction Time12-16 h (tosylation), 12-24 h (azidation)24-48 h
Yield (crude)85-95%90-98%

Purification of this compound

The purification of this compound is critical to remove unreacted starting materials, reagents, and byproducts. Due to the polar nature of the PEG linker, special considerations for chromatographic purification are necessary.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) is a common choice.

  • Mobile Phase Selection: A solvent system that provides good separation on TLC should be used. Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane. For PEG-containing compounds, which can streak on silica, solvent systems like acetonitrile in dichloromethane or a mixture of ethanol/isopropanol in chloroform have been shown to provide better separation.[2]

  • Column Packing: The silica gel is packed as a slurry in the initial, less polar solvent mixture.

  • Sample Loading: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column for better resolution.

  • Elution: The column is eluted with a gradient of increasing polarity. Fractions are collected and analyzed by TLC.

  • Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound as a colorless oil.[3]

Purification Data

ParameterValue
Chromatographic MethodFlash Column Chromatography
Stationary PhaseSilica Gel (230-400 mesh)
Eluent System (example)Gradient of 0-10% Methanol in Dichloromethane
Expected Purity (Post-Column)>95%
Physical FormColorless oil

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the ethylene glycol protons. The methylene protons adjacent to the azide group will have a specific chemical shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide (N₃) stretching vibration.

  • MS (Mass Spectrometry): ESI-MS (Electrospray Ionization Mass Spectrometry) can be used to confirm the molecular weight of the product (200.20 g/mol ).[3]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₆H₁₂N₆O₂
Molecular Weight200.20 g/mol [3]
CAS Number59559-06-7
AppearanceColorless oil[3]
Density1.15 g/mL
Refractive Index (n20/D)1.47
SolubilitySoluble in DCM, THF, acetonitrile, DMF, and DMSO[3]

Safety Precautions

  • Azide Compounds: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures, friction, and shock. All reactions involving azides should be performed in a well-ventilated fume hood.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_tosylation Step 1: Tosylation cluster_intermediate Intermediate cluster_azidation Step 2: Azidation cluster_product Crude Product Start Triethylene Glycol Tosylation Reaction with p-TsCl, TEA Start->Tosylation DCM Intermediate Ditosylated PEG2 Tosylation->Intermediate Work-up Azidation Reaction with Sodium Azide Intermediate->Azidation DMF Crude Crude this compound Azidation->Crude Work-up

Caption: Synthesis workflow for this compound from triethylene glycol.

Purification Workflow

Purification_Workflow Crude Crude this compound Adsorption Adsorb on Silica Gel Crude->Adsorption Column Flash Column Chromatography (Silica Gel) Adsorption->Column Elution Gradient Elution (e.g., MeOH/DCM) Column->Elution Fractions Collect and Analyze Fractions (TLC) Elution->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure Pure this compound Evaporation->Pure

Caption: Purification workflow for this compound using flash column chromatography.

References

The Core Principles and Applications of Azido-PEG2-azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG2-azide has emerged as a critical tool in the field of bioconjugation, offering a versatile platform for the precise linkage of molecules. This guide provides a comprehensive overview of its chemical properties, and detailed protocols for its application in key experimental workflows, including its role in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound, systematically named 1,2-Bis(2-azidoethoxy)ethane, is a homobifunctional crosslinker. Its structure is characterized by a central hydrophilic diethylene glycol (PEG2) spacer flanked by two terminal azide (-N3) groups. This symmetrical design allows for its primary application in "click chemistry," a set of highly efficient and specific bioorthogonal reactions.

A clear understanding of its molecular characteristics is fundamental for its effective use in experimental design. The table below summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C6H12N6O2[1]
Molecular Weight 200.20 g/mol [1][2]
CAS Number 59559-06-7
Physical Form Colorless oil/liquid[2]
Density 1.15 g/mL
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[2]
Storage Conditions 0-10 °C or 2-8°C[2]

Experimental Protocols: Harnessing the Power of Click Chemistry

The azide functionalities of this compound are predominantly utilized in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These click chemistry techniques enable the stable and efficient ligation of this compound to molecules containing alkyne groups.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of an alkyne-containing biomolecule to this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, oligonucleotide) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Anhydrous DMSO or DMF for stock solutions

  • Desalting columns or other appropriate purification system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.

    • Prepare a 300 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and ligand solutions in a 1:2 to 1:5 molar ratio. Allow this mixture to stand for 2-3 minutes before use. This premixing is crucial for catalyst stability and efficiency.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified biomolecule with a 5- to 10-fold molar excess of the this compound stock solution.

    • Add the CuSO₄/ligand premix to the reaction mixture to achieve a final copper concentration of 50-100 µM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction should be protected from light.

  • Purification:

    • Purify the resulting conjugate to remove excess reagents, catalyst, and unreacted this compound. This can be achieved using size-exclusion chromatography (SEC), dialysis, or desalting columns.

Visualizing Experimental Workflows and Logical Relationships

Diagrams are essential for conceptualizing the intricate processes involved in bioconjugation and drug development. The following sections provide Graphviz diagrams to illustrate key workflows and the logical application of this compound.

Experimental Workflow for Bioconjugation via CuAAC

The following diagram outlines the step-by-step process for conjugating a biomolecule with a payload using this compound as a linker through a copper-catalyzed click chemistry reaction.

G Experimental Workflow for Bioconjugation using this compound cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis prep_biomolecule Alkyne-modified Biomolecule mix Combine Biomolecule and Linker prep_biomolecule->mix prep_linker This compound prep_linker->mix prep_reagents CuSO4, Ligand, Sodium Ascorbate add_catalyst Add Cu(I) Catalyst (CuSO4 + Ligand) prep_reagents->add_catalyst mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate (1-4h, RT) initiate->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Characterize Conjugate (e.g., MS, SDS-PAGE) purify->analyze

Bioconjugation workflow using this compound.
Logical Framework for PROTAC Synthesis

This compound serves as a flexible linker in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The diagram below illustrates the logical assembly of a PROTAC using a PEG linker like this compound.

G Logical Assembly of a PROTAC using a PEG Linker cluster_components PROTAC Components cluster_synthesis Synthesis via Click Chemistry cluster_result Resulting PROTAC poi_ligand Target Protein (POI) Ligand with Alkyne step1 Step 1: Conjugate POI Ligand to one end of the linker poi_ligand->step1 e3_ligand E3 Ligase Ligand with Alkyne step2 Step 2: Conjugate E3 Ligase Ligand to the other end of the linker e3_ligand->step2 linker This compound linker->step1 step1->step2 protac POI Ligand - PEG2 - E3 Ligase Ligand step2->protac

PROTAC synthesis logic with this compound.

This technical guide provides a foundational understanding of this compound, equipping researchers with the necessary data and protocols to effectively integrate this versatile crosslinker into their experimental designs for advanced bioconjugation and drug discovery applications.

References

Navigating the Solution: An In-depth Technical Guide to the Solubility of Azido-PEG2-azide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Azido-PEG2-azide (1,2-bis(2-azidoethoxy)ethane), a homobifunctional crosslinker pivotal in click chemistry, bioconjugation, and the development of antibody-drug conjugates (ADCs) and PROTACs. Understanding its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation. This document consolidates available quantitative and qualitative data, details experimental protocols for solubility determination, and presents a logical workflow for assessing this crucial physicochemical property.

Core Concepts in Solubility

The solubility of a molecule is dictated by its intermolecular interactions with a solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities tend to be miscible. This compound possesses a flexible polyethylene glycol (PEG) backbone, which imparts hydrophilicity, and two terminal azide groups, which are polar. This structure results in a favorable solubility profile in a range of polar organic solvents.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, through a compilation of product data sheets and analogous compounds, a reliable solubility profile can be constructed.

Table 1: Solubility of this compound in Common Organic Solvents

SolventChemical FormulaTypeQuantitative Solubility (at ambient temperature)Qualitative Assessment
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic100 mg/mL (requires ultrasonication)Freely Soluble
Dimethylformamide (DMF)C₃H₇NOPolar AproticData not availableSoluble[1]
Dichloromethane (DCM)CH₂Cl₂ChlorinatedData not availableSoluble[1]
Tetrahydrofuran (THF)C₄H₈OEtherData not availableSoluble[1]
Acetonitrile (ACN)C₂H₃NPolar AproticData not availableSoluble[1]
MethanolCH₃OHPolar ProticData not availableLikely Soluble
EthanolC₂H₅OHPolar ProticData not availableLikely Soluble
WaterH₂OPolar ProticData not availableSoluble

Note on Quantitative Data: The provided quantitative value for DMSO is a key benchmark. For other solvents where specific mg/mL data is unavailable, a qualitative assessment of "Soluble" is based on consistent reports from chemical suppliers and the general solubility characteristics of short-chain PEG derivatives. For practical purposes, it is recommended to perform experimental determination for applications requiring high precision.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, two common experimental approaches are the determination of kinetic and thermodynamic solubility.

Kinetic Solubility Determination

This high-throughput method is often employed in early-stage drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.

Methodology: Nephelometric Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 100 mg/mL).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution with the organic solvent of interest.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) with gentle agitation.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Thermodynamic Solubility Determination

This method measures the equilibrium solubility of a compound, providing a more definitive value. The shake-flask method is the gold standard.

Methodology: Shake-Flask Method

  • Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: Centrifuge or filter the suspension to separate the saturated solution from the excess solid.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • Standard Curve: Prepare a standard curve using known concentrations of this compound in the same solvent to ensure accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility start Start: Obtain this compound prep_stock Prepare High-Concentration Stock (e.g., in DMSO) start->prep_stock weigh Weigh Excess Solid Compound start->weigh serial_dilute Perform Serial Dilutions in Target Solvents prep_stock->serial_dilute add_solvent Add Solvent to Excess Solid weigh->add_solvent incubate_kinetic Incubate (1-2 hours) serial_dilute->incubate_kinetic nephelometry Measure Turbidity (Nephelometry) incubate_kinetic->nephelometry kinetic_result Determine Kinetic Solubility nephelometry->kinetic_result equilibrate Equilibrate (24-48 hours) add_solvent->equilibrate separate Separate Solid and Supernatant (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration of Supernatant (e.g., HPLC) separate->quantify thermo_result Determine Thermodynamic Solubility quantify->thermo_result

A generalized workflow for determining the kinetic and thermodynamic solubility of a chemical compound.

Logical Framework for Solvent Selection

The selection of an appropriate solvent is a critical step in any experimental design. The following diagram outlines the logical considerations for choosing a solvent for this compound based on the intended application.

G cluster_applications Primary Applications cluster_considerations Solvent Property Considerations cluster_recommendations Recommended Solvents start Define Application for this compound reaction Chemical Reaction (e.g., Click Chemistry) start->reaction purification Purification (e.g., Chromatography) start->purification storage Long-term Storage start->storage reactivity Solvent Reactivity with Azide Groups reaction->reactivity solubility_power High Solubilizing Power reaction->solubility_power volatility Boiling Point / Volatility purification->volatility purification->solubility_power storage->solubility_power stability Chemical Stability of Solute storage->stability reaction_solvents DMF, DMSO, Acetonitrile, THF reactivity->reaction_solvents purification_solvents DCM, Ethyl Acetate / Hexane (for chromatography) volatility->purification_solvents solubility_power->reaction_solvents solubility_power->purification_solvents storage_solvent Anhydrous DMSO or DMF at low temperature solubility_power->storage_solvent stability->storage_solvent

A logical framework for selecting an appropriate organic solvent for this compound based on the intended application.

Conclusion

This compound exhibits excellent solubility in a range of common polar aprotic and chlorinated organic solvents, with a particularly high solubility in DMSO. This favorable solubility profile, coupled with its bifunctional nature, makes it a versatile tool for researchers in drug development and bioconjugation. For applications demanding precise concentrations, the experimental protocols outlined in this guide provide a robust framework for determining its kinetic and thermodynamic solubility. The provided logical workflow for solvent selection further aids in optimizing experimental conditions for various applications.

References

An In-depth Technical Guide to the Stability and Storage of Azido-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG2-azide, systematically known as 1,2-Bis(2-azidoethoxy)ethane, is a homobifunctional crosslinker leveraging the versatility of the azide group for applications in bioconjugation, materials science, and nanotechnology.[1] The presence of two terminal azide moieties allows for efficient "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[2] The short diethylene glycol (PEG2) spacer enhances hydrophilicity.[2][3] Understanding the stability and proper storage conditions of this reagent is paramount for its effective and safe use in research and development.

Core Stability Considerations

The stability of this compound is primarily influenced by the inherent reactivity of the organic azide groups and the chemical nature of the PEG linker. Organic azides are energetic molecules and can be sensitive to heat, light, and shock, potentially leading to decomposition.[4][5][6]

Thermal Stability: Organic azides are thermally labile and can decompose upon heating, releasing nitrogen gas.[2] The stability of an organic azide is often related to its carbon-to-nitrogen ratio (C/N). A higher C/N ratio generally correlates with greater stability.[7] For this compound (C4H8N6O2), the C/N ratio is low, suggesting that caution should be exercised regarding its thermal stability. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not readily available in public literature, it is crucial to avoid elevated temperatures during handling and storage.[7][8] Alkyl azides, in general, are more thermally stable than aryl azides, with decomposition of some low nitrogen content alkyl azides occurring above 175°C.[8][9]

pH Stability and Hydrolysis: The polyethylene glycol (PEG) linker itself is generally stable in aqueous solutions.[10] However, the stability of molecules containing PEG linkers can be influenced by pH. While the ether linkages in the PEG backbone are relatively stable, extreme pH conditions should be avoided. Strong acids can lead to the protonation of the azide group, potentially forming the highly toxic and explosive hydrazoic acid (HN₃).[6][8] Therefore, acidic conditions must be strictly avoided when working with azides.[8] Organic azides are generally more stable in the presence of bases.[8]

Chemical Compatibility: this compound is incompatible with a range of substances. It is crucial to avoid contact with:

  • Acids: Can form toxic and explosive hydrazoic acid.[6][8]

  • Heavy metals (e.g., copper, lead, silver, mercury): Can form highly shock-sensitive and explosive metal azides.[5][6] Care should be taken to avoid the use of metal spatulas or equipment.[11]

  • Strong oxidizing agents. [12]

  • Halogenated solvents (e.g., dichloromethane, chloroform): Can result in the formation of extremely unstable di- and tri-azidomethane.[5][11]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and ensure the safety of this compound.

Storage Conditions: For long-term stability, this compound should be stored as a solid at low temperatures, specifically at -20°C or below, and protected from light.[5][11][13][14] It should be stored in a tightly sealed container to prevent moisture ingress. If preparing a stock solution, it is recommended to use an anhydrous organic solvent such as DMSO or DMF and store it at -20°C or -80°C.[10] Aqueous solutions should be prepared fresh for each experiment to minimize degradation.[10]

Handling Procedures:

  • Always handle this compound in a well-ventilated fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6][13]

  • Avoid generating dust or aerosols.[15]

  • Use non-metal spatulas and equipment to prevent the formation of metal azides.[11]

  • Avoid exposure to heat, light, shock, and friction.[4][6]

  • Keep the compound away from incompatible materials.[6][13]

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the key stability parameters based on general knowledge of organic azides and PEG linkers.

ParameterConditionRecommended ActionReference(s)
Storage Temperature Long-termStore at or below -20°C in the dark.[5][11][13]
Short-term (in solution)Prepare fresh aqueous solutions for each use. Store anhydrous organic stock solutions at -20°C or -80°C.[10]
pH Acidic (low pH)Strictly avoid. Can form highly toxic and explosive hydrazoic acid.[6][8]
Neutral (pH ~7)Generally stable for short-term experimental use.[10]
Basic (high pH)Generally more stable than in acidic conditions.[8]
Light Exposure UV or prolonged light exposureAvoid. Store in the dark to prevent photochemical decomposition.[4][5][11]
Mechanical Stress Shock, friction, pressureAvoid. Organic azides can be shock-sensitive.[4][6]
Incompatible Materials Acids, heavy metals, oxidizing agents, halogenated solventsAvoid contact. Use appropriate handling equipment (e.g., non-metal spatulas).[5][6][8][11]

Experimental Protocols for Stability Assessment

A general approach to assess the stability of this compound under specific experimental conditions can be performed using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Methodology:

  • Preparation of Solutions:

    • Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) and filter it through a 0.22 µm filter.

    • Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mM).

  • Incubation:

    • Add a known volume of the linker stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 1 mM).

    • Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.

    • Immediately analyze the aliquot by reverse-phase HPLC.

  • HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm) and/or mass spectrometry (MS) to identify the parent compound and any degradation products.

  • Data Analysis:

    • Quantify the peak area of the this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.

Visualizations

Stability_Workflow cluster_storage Storage cluster_handling Handling and Use cluster_stability_check Stability Verification Storage Store this compound Solid at <= -20°C, Dark Prep_Stock Prepare Stock Solution (Anhydrous DMSO/DMF) Storage->Prep_Stock Long-term Prep_Aq Prepare Fresh Aqueous Solution for Immediate Use Prep_Stock->Prep_Aq Dilute Experiment Perform Experiment (Controlled Conditions) Prep_Aq->Experiment Check_Stability Assess Stability if Needed (e.g., via HPLC) Experiment->Check_Stability If concerns about degradation

Caption: Recommended workflow for the storage and handling of this compound.

Incompatibility_Diagram cluster_incompatible Incompatible With cluster_hazards Potential Hazards AzidoPEG This compound Acids Strong Acids AzidoPEG->Acids Metals Heavy Metals AzidoPEG->Metals Oxidizers Strong Oxidizers AzidoPEG->Oxidizers Solvents Halogenated Solvents AzidoPEG->Solvents ExplosiveAcid Hydrazoic Acid (Toxic, Explosive) Acids->ExplosiveAcid MetalAzides Shock-Sensitive Metal Azides Metals->MetalAzides Decomposition Uncontrolled Decomposition Oxidizers->Decomposition UnstableProducts Explosive Organohalogen Azides Solvents->UnstableProducts

Caption: Chemical incompatibilities and associated hazards for this compound.

References

Azido-PEG2-azide in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to Azido-PEG2-azide in click chemistry. It is designed to be a valuable resource for researchers, scientists, and drug development professionals utilizing this versatile linker in bioconjugation, proteomics, and drug discovery.

Introduction to this compound and Click Chemistry

This compound is a homo-bifunctional linker molecule featuring two terminal azide groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure makes it an ideal reagent for "click chemistry," a term coined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. The azide functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules, thus allowing for highly specific conjugation reactions in complex biological environments.

The primary utility of this compound lies in its ability to participate in two main types of click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage, which is analogous to an amide bond in its stability but is not susceptible to cleavage by endogenous enzymes. The PEG linker enhances the solubility of the molecule and its conjugates in aqueous buffers and can reduce steric hindrance during the reaction.

Mechanism of Action

The core utility of this compound is its participation in the formation of a stable 1,2,3-triazole ring through a [3+2] cycloaddition reaction with an alkyne. This can be achieved through two primary, mechanistically distinct pathways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry.[1][2] It involves the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species. The reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[3]

The catalytic cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne. This coordination lowers the pKa of the terminal proton, facilitating its removal and the formation of a copper acetylide intermediate. The azide then reacts with this activated intermediate, leading to the formation of a six-membered metallacycle. This intermediate then undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

To maintain the active Cu(I) oxidation state, a reducing agent such as sodium ascorbate is typically added to the reaction mixture to counteract oxidation by dissolved oxygen.[4] Stabilizing ligands, like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often employed to protect the copper(I) from oxidation and disproportionation, thereby increasing reaction efficiency.[3][5]

CuAAC_Mechanism Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide + Cu(I) Azide Azide Cu(I) Catalyst Cu(I) Catalyst Six-membered Metallacycle Six-membered Metallacycle Copper Acetylide->Six-membered Metallacycle + Azide 1,4-Triazole 1,4-Triazole Six-membered Metallacycle->1,4-Triazole Rearrangement 1,4-Triazole->Cu(I) Catalyst Regenerated

Figure 1. Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the azide-alkyne cycloaddition that is particularly well-suited for applications in living systems due to the cytotoxicity of copper.[6] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO), which reacts with an azide without the need for a catalyst.[7][8]

The driving force for this reaction is the release of ring strain in the cyclooctyne upon its [3+2] cycloaddition with the azide. The high degree of ring strain in molecules like DBCO significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures. Unlike CuAAC, SPAAC is not regioselective and typically yields a mixture of regioisomeric triazoles.

SPAAC_Mechanism Strained Cyclooctyne (e.g., DBCO) Strained Cyclooctyne (e.g., DBCO) Transition State Transition State Strained Cyclooctyne (e.g., DBCO)->Transition State + Azide Azide Azide Triazole Product Triazole Product Transition State->Triazole Product Cycloaddition

Figure 2. Simplified mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data and Performance Comparison

The choice between CuAAC and SPAAC depends on the specific application, balancing the need for speed and efficiency with biocompatibility.

Reaction Kinetics

CuAAC reactions are generally very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹. In contrast, SPAAC reactions are generally slower, though the rate is highly dependent on the specific cyclooctyne used.

Reaction TypeReagentsSecond-Order Rate Constant (k₂)Reference
CuAAC Typical terminal alkyne and azide1 - 100 M⁻¹s⁻¹[7]
SPAAC Benzyl azide and a DIBO derivative62 ± 12 M⁻¹s⁻¹[9]
SPAAC Benzyl azide and various cyclooctynes0.002 - 4.0 M⁻¹s⁻¹[10]

Note: The kinetic data for SPAAC can vary significantly based on the specific cyclooctyne and azide pairing.

Reaction Yield and Efficiency

Both CuAAC and SPAAC are known for their high reaction yields, often exceeding 90% under optimized conditions. However, in complex biological mixtures, the efficiency can be influenced by side reactions and steric hindrance.

A comparative proteomics study on labeling azido-modified glycoproteins found that CuAAC resulted in the identification of a greater number of modified proteins (229) compared to SPAAC (188), suggesting a higher labeling efficiency for CuAAC in this in vitro context.[8] Another study investigating the CuAAC of a PEGylated compound reported a yield of 82.32% after 24 hours at 35°C and 130 bar.

ParameterCuAACSPAAC
Catalyst Copper(I)None
Biocompatibility Limited in vivo due to copper toxicityExcellent for in vivo and live-cell applications
Reaction Rate Generally fasterSlower, dependent on cyclooctyne
Regioselectivity High (1,4-isomer)Low (mixture of isomers)
Side Reactions Potential for copper-catalyzed side reactionsFewer side reactions

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with this compound. Optimization may be required for specific substrates and applications.

General Experimental Workflow

Experimental_Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow Prepare_Reagents_CuAAC Prepare Stock Solutions: - Alkyne Substrate - this compound - CuSO₄ - Sodium Ascorbate - Ligand (e.g., TBTA) Reaction_Setup_CuAAC Reaction Setup: - Add alkyne, azide, and ligand - Degas the mixture Prepare_Reagents_CuAAC->Reaction_Setup_CuAAC Initiation_CuAAC Initiate Reaction: - Add CuSO₄ and Sodium Ascorbate Reaction_Setup_CuAAC->Initiation_CuAAC Incubation_CuAAC Incubate at RT Initiation_CuAAC->Incubation_CuAAC Purification_CuAAC Purify Product Incubation_CuAAC->Purification_CuAAC Prepare_Reagents_SPAAC Prepare Stock Solutions: - Strained Alkyne - this compound Reaction_Setup_SPAAC Reaction Setup: - Mix strained alkyne and azide Prepare_Reagents_SPAAC->Reaction_Setup_SPAAC Incubation_SPAAC Incubate at RT or 37°C Reaction_Setup_SPAAC->Incubation_SPAAC Purification_SPAAC Purify Product Incubation_SPAAC->Purification_SPAAC

Figure 3. General experimental workflows for CuAAC and SPAAC reactions.
Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, DMF, water, or a mixture)

  • Degassing equipment (e.g., nitrogen or argon line)

Stock Solutions:

  • Alkyne Substrate: Prepare a stock solution of the alkyne-containing molecule in the chosen reaction solvent.

  • This compound: Prepare a stock solution of this compound in the same solvent.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.

  • TBTA/THPTA Ligand: Prepare a 10-100 mM stock solution in a compatible organic solvent like DMSO.

Reaction Procedure:

  • To a reaction vessel, add the alkyne-functionalized molecule from its stock solution (1 equivalent).

  • Add the this compound stock solution (1.1 - 1.5 equivalents).

  • Add the reaction solvent to achieve the desired final concentration.

  • If using a ligand, add the TBTA/THPTA stock solution (0.01-0.1 equivalents).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Once the reaction is complete, the product can be purified by standard methods such as column chromatography, precipitation, or dialysis for biomolecules.

Detailed Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general method for conjugating a strained alkyne-containing molecule with this compound.

Materials:

  • Strained alkyne-functionalized molecule (e.g., DBCO, BCN)

  • This compound

  • Solvent (e.g., PBS, DMSO, or a mixture)

Stock Solutions:

  • Strained Alkyne: Prepare a stock solution of the strained alkyne in a suitable solvent (e.g., DMSO).

  • This compound: Prepare a stock solution of this compound in a compatible solvent.

Reaction Procedure:

  • In a reaction vessel, combine the strained alkyne-functionalized molecule (1 equivalent) and the this compound (1.1-2.0 equivalents).

  • Add the appropriate solvent to achieve the desired final concentration.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the reactivity of the specific strained alkyne.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).

  • Upon completion, purify the conjugate using methods such as size-exclusion chromatography, dialysis, or HPLC.

Applications in Research and Drug Development

The versatility of this compound in click chemistry has led to its widespread use in various fields:

  • Bioconjugation: For the site-specific labeling of proteins, nucleic acids, and other biomolecules with fluorescent dyes, biotin, or other reporter molecules.

  • Drug Development: In the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise linking of different molecular entities is crucial.

  • Proteomics: For the enrichment and identification of post-translationally modified proteins.

  • Materials Science: In the functionalization of surfaces and the synthesis of polymers and hydrogels.

Conclusion

This compound is a powerful and versatile tool in the field of click chemistry. Its ability to participate in both CuAAC and SPAAC reactions provides researchers with a flexible platform for a wide range of bioconjugation and drug discovery applications. The choice between the copper-catalyzed and strain-promoted methods will depend on the specific requirements of the experiment, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for in vivo studies. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors.

References

The Unseen Architect: A Technical Guide to the PEG2 Spacer in Azide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to therapeutic success. While the focus often lies on the targeting moiety and the payload, the linker connecting these components plays a critical, albeit often underestimated, role. This in-depth technical guide illuminates the function of the short but mighty PEG2 spacer within azide linkers, exploring its impact on the physicochemical properties and overall efficacy of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

At its core, a PEG2 spacer consists of two repeating ethylene glycol units. When incorporated into an azide linker, this seemingly simple addition imparts a range of beneficial properties that can significantly enhance the performance of a bioconjugate. These advantages primarily revolve around improving solubility, modulating pharmacokinetics, providing spatial separation to reduce steric hindrance, and offering conformational flexibility.

Core Contributions of the PEG2 Spacer

The inclusion of a PEG2 spacer in an azide linker addresses several key challenges in bioconjugation and drug development:

  • Enhanced Solubility and Reduced Aggregation: Many potent small molecule drugs are hydrophobic. Covalently attaching them to biomolecules like antibodies can lead to aggregation and poor solubility in aqueous physiological environments. The hydrophilic nature of the PEG2 spacer helps to mitigate this by increasing the overall water solubility of the conjugate, thereby preventing aggregation and improving its handling and formulation.[1]

  • Improved Pharmacokinetics: The PEG spacer can create a hydration shell around the bioconjugate, which can shield it from proteolytic degradation and reduce renal clearance.[2] This "stealth" effect, even with a short PEG2 spacer, can contribute to a longer circulation half-life, allowing for greater exposure at the target site. However, it's noteworthy that in some cases, a short PEG linker has been shown to alter pharmacokinetics in a way that leads to faster clearance from the blood, which can be advantageous for applications like immuno-PET imaging where high contrast is desired.[3][4]

  • Reduced Steric Hindrance: The PEG2 spacer provides a defined distance between the conjugated molecules. This separation is crucial for ensuring that the biological activity of each component is retained. For instance, in an ADC, the spacer prevents the cytotoxic drug from interfering with the antibody's ability to bind to its target antigen. Studies have shown that even a short spacer can significantly impact the accessibility of the payload and the overall efficacy of the conjugate.[5][6][7]

  • Increased Flexibility: The ethylene glycol units of the PEG spacer allow for free rotation, imparting flexibility to the linker. This flexibility can be critical for the biological function of the conjugate. In PROTACs, for example, the linker must be able to orient the target protein and the E3 ligase in a precise manner to facilitate ubiquitination and subsequent degradation. The conformational freedom provided by the PEG spacer can be instrumental in achieving the optimal ternary complex formation.[8]

Quantitative Impact of PEG Spacers

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While this guide focuses on the PEG2 spacer, the following tables provide a comparative look at how different PEG linker lengths can influence key properties of bioconjugates.

PEG Spacer LengthAverage Drug-to-Antibody Ratio (DAR)Reference
PEG42.5[5]
PEG65.0[5]
PEG84.8[5]
PEG123.7[5]
Table 1: Impact of PEG Spacer Length on the Average Drug-to-Antibody Ratio (DAR) of an Antibody-Drug Conjugate (ADC). The data suggests that there is an optimal linker length for achieving a higher DAR, with lengths that are too short or too long resulting in lower drug loading.
PROTAC Linker CompositionPermeability (Pe) (10-6 cm/s)Reference
1-unit PEG linker0.005[9]
Alkyl linker (similar length to 1-unit PEG)0.002[9]
Table 2: Comparative Permeability of PROTACs with a PEG vs. Alkyl Linker. This data indicates that even a short PEG linker can improve the permeability of a PROTAC compared to a purely hydrophobic alkyl linker of similar length.
Nanocarrier Surface ModificationMean Fluorescence Intensity (MFI) - Cellular UptakeReference
0.65 kDa PEG linkerHigh[10][11][12]
2 kDa PEG linkerMedium[10][11][12]
5 kDa PEG linkerLow[10][11][12]
Table 3: Effect of PEG Linker Length on the Cellular Uptake of Antibody-Functionalized Nanocarriers. Longer PEG chains provide a more pronounced "stealth" effect, reducing non-specific cellular uptake.

Experimental Protocols and Methodologies

The azide functionality of the linker enables highly efficient and specific conjugation through "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[13][] The latter is particularly advantageous for biological applications as it does not require a cytotoxic copper catalyst.

Synthesis of Azido-PEG2-NHS Ester

A common precursor for introducing a PEG2-azide linker is the Azido-PEG2-NHS ester. The NHS ester allows for facile reaction with primary amines, such as those on lysine residues of antibodies.

Materials:

  • Starting PEG2 material (e.g., a diol)

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Sodium azide (NaN3)

  • Activating agent for carboxylic acid (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • N-Hydroxysuccinimide (NHS)

  • Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Purification reagents (e.g., silica gel for column chromatography)

General Procedure:

  • Monofunctionalization of PEG2: The starting PEG2 diol is reacted with a limiting amount of TsCl or MsCl to produce the monotosylated or monomesylated intermediate. This step is crucial to ensure that subsequent reactions occur at only one end of the PEG spacer.

  • Azide Introduction: The tosyl or mesyl group is then displaced by reacting the intermediate with an excess of sodium azide in a suitable solvent like DMF. This results in the formation of Azido-PEG2-alcohol.

  • Carboxylic Acid Installation: The terminal alcohol of the Azido-PEG2-alcohol is oxidized to a carboxylic acid, yielding Azido-PEG2-acid.[15][16][17]

  • NHS Ester Formation: The carboxylic acid is then activated with an agent like DCC or EDC in the presence of N-hydroxysuccinimide to form the final Azido-PEG2-NHS ester.[][19]

  • Purification: Each step is followed by appropriate workup and purification, typically involving extraction and silica gel chromatography, to isolate the desired product.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Antibody Conjugation

SPAAC is a copper-free click chemistry reaction that is ideal for conjugating azide-modified molecules to biomolecules functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Azide-modified antibody (prepared using a linker like Azido-PEG2-NHS ester)

  • DBCO-functionalized payload (e.g., a drug or a fluorescent dye)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO for dissolving the DBCO-payload

  • Desalting column or size-exclusion chromatography (SEC) for purification

Procedure:

  • Prepare the Azide-Modified Antibody: React the antibody with a molar excess of Azido-PEG2-NHS ester in PBS buffer (pH 7.2-8.0) for 1-2 hours at room temperature.[20] Purify the antibody to remove excess linker using a desalting column.

  • Prepare the DBCO-Payload Solution: Dissolve the DBCO-functionalized payload in a minimal amount of DMSO to create a concentrated stock solution.

  • Conjugation Reaction: Add a 3- to 5-fold molar excess of the DBCO-payload stock solution to the azide-modified antibody in PBS.[20]

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight.[20] The reaction progress can be monitored using techniques like SDS-PAGE or mass spectrometry.

  • Purification: Purify the final antibody-drug conjugate to remove unreacted payload and other small molecules using a desalting column, SEC, or dialysis.[20]

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, and it can be determined using several methods:

  • UV-Vis Spectroscopy: By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength specific to the drug), the concentrations of the antibody and the drug can be determined, and the average DAR can be calculated.[][22][23]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, as each drug molecule adds to the overall hydrophobicity. This allows for the determination of the distribution of different DAR species.[22]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often performed after reducing the ADC to separate the light and heavy chains, RP-HPLC can provide detailed information about the drug load on each chain, from which the overall DAR can be calculated.[23][24]

  • Mass Spectrometry (MS): LC-MS is a powerful technique that can be used to determine the exact mass of the intact ADC or its subunits, allowing for precise calculation of the DAR and identification of different drug-loaded species.[]

Visualizing Workflows and Mechanisms

To better understand the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and a key signaling pathway.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_payload_conjugation Payload Conjugation (SPAAC) cluster_characterization Characterization Ab Antibody Ab_buffer Buffer Exchange (PBS, pH 7.2-8.0) Ab->Ab_buffer Reaction1 Incubate (RT, 1-2h) Ab_buffer->Reaction1 Linker Azido-PEG2-NHS Ester Linker->Reaction1 Purify1 Purify (Desalting Column) Reaction1->Purify1 Reaction2 Incubate (RT, 4-12h) Purify1->Reaction2 Payload DBCO-Payload Payload->Reaction2 Purify2 Purify (SEC/Dialysis) Reaction2->Purify2 Characterization DAR Determination (UV, HIC, MS) Purify2->Characterization protac_mechanism cluster_components PROTAC Components cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Warhead-PEG2-Azide-E3 Ligand) PROTAC->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Degradation Degraded Protein Fragments PolyUb->Degradation Recognition & Degradation Proteasome 26S Proteasome Proteasome->Degradation Degradation->PROTAC PROTAC Recycled

References

An In-depth Technical Guide to the Safe Handling of Azido-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Azido-PEG2-azide (1,5-diazido-3-oxapentane), a bifunctional linker commonly utilized in bioconjugation and drug development. Due to the presence of two azide functional groups, this compound is classified as an energetic material and requires careful handling to mitigate potential hazards. This document outlines the known hazards, stability considerations, proper handling procedures, and emergency protocols.

Hazard Identification and Stability

Organic azides are energetic molecules that can be sensitive to heat, shock, friction, and light, leading to rapid decomposition and the release of nitrogen gas.[1][2] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon to nitrogen atoms.

Carbon-to-Nitrogen Ratio (C/N): A general rule of thumb for the stability of organic azides is the "Rule of Six," which suggests that a compound should have at least six carbon atoms for each energetic group (such as an azide) to be relatively safe to handle.[3] For this compound (C4H8N6O), the C/N ratio is 4:6, which is less than 1. This low ratio indicates that the compound is likely to be energetically unstable and must be handled with extreme caution.[3] Another guideline suggests that the total number of nitrogen atoms should not exceed the number of carbon atoms; in this case, the number of nitrogen atoms (6) is greater than the number of carbon atoms (4), further highlighting its potential instability.[1]

Quantitative Data Summary

Specific toxicological and explosive properties for this compound are not widely published. The following table includes data for sodium azide, a related inorganic azide, to provide a conservative estimate of potential hazards. It is important to note that the properties of organic azides can differ significantly from inorganic azides.

PropertyValue (Sodium Azide)Source
LD50 (Oral, Rat) 27 mg/kg[5]
LD50 (Dermal, Rabbit) 20 mg/kg[5]
PEL (OSHA) 0.2 mg/m³ (Ceiling)[5]
Decomposition Temperature >275 °C[5]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

3.1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield should be worn at all times.

  • Hand Protection: Nitrile gloves are recommended. Ensure gloves are compatible with the solvents being used.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

3.2. Engineering Controls:

  • All work with this compound should be conducted in a certified chemical fume hood with the sash positioned as low as possible.

  • A blast shield should be used, especially when working with quantities greater than a few milligrams or when heating the compound.

3.3. Handling Procedures:

  • Avoid Incompatibilities:

    • Metals: Do not use metal spatulas or allow contact with heavy metals (e.g., copper, lead, brass, silver, mercury) as this can form highly shock-sensitive and explosive metal azides.[1][6] Use ceramic or plastic spatulas.

    • Acids: Avoid contact with strong acids, as this can generate the highly toxic and explosive hydrazoic acid (HN3).[1]

    • Halogenated Solvents: Do not use halogenated solvents such as dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[1][2]

    • Strong Oxidizing and Reducing Agents: Keep away from strong oxidizing and reducing agents.

  • Scale: Work with the smallest possible quantities of the material.

  • Temperature: Avoid heating the compound unless part of a well-controlled and validated procedure. If heating is necessary, it should be done behind a blast shield with appropriate temperature monitoring.

  • Static Discharge: Take precautions to prevent the buildup of electrostatic charge.[7]

3.4. Storage:

  • Store this compound in a cool, dry, and dark location, away from incompatible materials.[1][2] A refrigerator (2-8 °C) is suitable for short-term storage. For longer-term storage, consult the manufacturer's recommendations, which may include storage at -20°C.[8]

  • Ensure the container is tightly sealed and clearly labeled with the compound name and appropriate hazard warnings.

  • Store in a secondary container to contain any potential spills.

Experimental Protocols

4.1. Weighing and Transferring:

  • Perform all weighing and transfer operations within a chemical fume hood.

  • Use non-metal (ceramic or plastic) spatulas and weighing boats.

  • Carefully transfer the desired amount of this compound to the reaction vessel.

  • Clean any residual material from the weighing area immediately using a compatible solvent and dispose of the waste appropriately.

4.2. In-Reaction Handling:

  • Set up the reaction apparatus in a chemical fume hood behind a blast shield.

  • Add reagents slowly and in a controlled manner.

  • If the reaction requires heating, use a well-calibrated heating mantle with a temperature controller and a secondary containment bath.

  • Continuously monitor the reaction for any signs of decomposition, such as gas evolution or a rapid temperature increase.

  • Upon completion of the reaction, quench any unreacted azide if possible and safe to do so. A common method for quenching azides is the addition of a reducing agent like triphenylphosphine to form a stable aza-ylide.

4.3. Spill and Emergency Procedures:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbed material into a designated, labeled waste container.

    • Decontaminate the spill area with a suitable solvent.

  • Major Spill:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[10]

4.4. Waste Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect azide-containing waste in a dedicated, clearly labeled, and sealed container.

  • Do not mix azide waste with acidic waste to prevent the formation of hydrazoic acid.[1]

  • Do not dispose of azide waste down the drain, as it can react with metal pipes to form explosive metal azides.[6][9]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. It is often recommended to convert organic azides to a more stable derivative, such as an amine, before disposal.[1]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response ReviewSDS Review SDS and SOPs DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareWorkArea Prepare Fume Hood and Blast Shield DonPPE->PrepareWorkArea WeighTransfer Weigh and Transfer (Non-Metal Tools) PrepareWorkArea->WeighTransfer ReactionSetup Reaction Setup and Execution WeighTransfer->ReactionSetup SpillResponse Spill Response WeighTransfer->SpillResponse MonitorReaction Monitor Reaction Parameters ReactionSetup->MonitorReaction ReactionSetup->SpillResponse QuenchReaction Quench Unreacted Azide (if applicable) MonitorReaction->QuenchReaction SegregateWaste Segregate Azide Waste QuenchReaction->SegregateWaste Decontaminate Decontaminate Glassware and Surfaces SegregateWaste->Decontaminate DisposeWaste Dispose of Waste via EHS Decontaminate->DisposeWaste FirstAid Administer First Aid SpillResponse->FirstAid ContactEHS Contact Emergency Services FirstAid->ContactEHS

Caption: Workflow for the safe handling of this compound.

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound and minimize the risks associated with this energetic compound. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's safety protocols before beginning any work.

References

A Technical Guide to High-Purity Azido-PEG2-azide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

High-purity Azido-PEG2-azide is a versatile homobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug development. Its structure, featuring a short diethylene glycol (PEG) spacer flanked by two azide (N₃) groups, enables the covalent linkage of molecules through highly efficient and bioorthogonal "click chemistry" reactions. This guide provides an in-depth overview of the commercial sources, technical specifications, and key applications of this compound, complete with detailed experimental protocols and workflow visualizations to support researchers in their scientific endeavors.

The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates, making it an ideal tool for applications in drug delivery, diagnostics, and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The dual azide functionalities allow for the straightforward crosslinking of alkyne- or cyclooctyne-modified molecules or for the sequential conjugation of two different molecules in a controlled manner.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer high-purity this compound for research and development purposes. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select a product that meets the stringent requirements of their applications. Key quality control metrics include purity, which is typically assessed by NMR and HPLC, and identity, confirmed by mass spectrometry.

Below is a summary of representative commercial suppliers and their typical product specifications for this compound.

SupplierPurityMolecular Weight ( g/mol )Physical FormStorage ConditionsQuality Control
Conju-Probe >95%[1]200.20[1]Colorless oil[1]0-10 °C[1]Not specified
BroadPharm ≥95%200.20Not specified-20°CNMR, SDS
AxisPharm ≥95%200.20Not specifiedNot specifiedNot specified
MedChemExpress Not specified200.20Not specified-80°C (6 months), -20°C (1 month)[2]Not specified
Santa Cruz Biotechnology Not specified200.20[3]Not specifiedNot specifiedNot specified

Experimental Protocols

The primary application of this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction facilitates the formation of a stable triazole linkage between an azide and a terminal alkyne. The following protocols provide a general framework for the use of this compound in bioconjugation applications.

Protocol 1: General Protein Crosslinking using this compound

This protocol describes the crosslinking of two alkyne-modified proteins using the homobifunctional this compound linker.

Materials:

  • Alkyne-modified Protein A

  • Alkyne-modified Protein B

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO, respectively.

  • Reaction Setup:

    • In a microcentrifuge tube, combine equimolar amounts of alkyne-modified Protein A and alkyne-modified Protein B in PBS. The final protein concentration should be in the range of 1-10 mg/mL.

    • Add the this compound stock solution to the protein mixture. A 10- to 50-fold molar excess of the linker over the total protein concentration is a good starting point for optimization.

    • Add the copper ligand (THPTA or TBTA) to the reaction mixture to a final concentration of 1-5 mM.

    • Add CuSO₄ to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove excess crosslinker and catalyst components by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Analyze the crosslinked product by SDS-PAGE and/or size-exclusion chromatography (SEC).

Protocol 2: Surface Functionalization of Nanoparticles

This protocol outlines the functionalization of alkyne-modified nanoparticles with a molecule of interest (e.g., a targeting ligand) using this compound in a two-step process.

Materials:

  • Alkyne-modified nanoparticles

  • This compound

  • Alkyne-modified molecule of interest (e.g., peptide, small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • THPTA or TBTA

  • Appropriate buffer for nanoparticle stability

  • Centrifugation tubes

  • Probe sonicator or vortex mixer

Procedure:

  • Step 1: Attachment of this compound to Nanoparticles

    • Disperse the alkyne-modified nanoparticles in the appropriate buffer.

    • Add a 100- to 1000-fold molar excess of this compound to the nanoparticle suspension.

    • Add the copper catalyst system (CuSO₄, sodium ascorbate, and ligand) as described in Protocol 1.

    • Incubate the reaction for 2-4 hours at room temperature with continuous mixing.

    • Purify the azide-functionalized nanoparticles by repeated centrifugation and resuspension in fresh buffer to remove excess reagents.

  • Step 2: Conjugation of the Molecule of Interest

    • Resuspend the purified azide-functionalized nanoparticles in fresh buffer.

    • Add the alkyne-modified molecule of interest in a 10- to 100-fold molar excess relative to the estimated number of azide groups on the nanoparticle surface.

    • Add a fresh solution of the copper catalyst system.

    • Incubate the reaction for 2-4 hours at room temperature with continuous mixing.

    • Purify the final functionalized nanoparticles by repeated centrifugation and resuspension to remove unreacted molecules and catalyst.

    • Characterize the functionalized nanoparticles using appropriate techniques (e.g., DLS, TEM, FTIR, UV-Vis).

Visualizations

Experimental Workflow for Protein Crosslinking

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Purification & Analysis P1 Alkyne-Protein A Mix Combine Proteins, Linker, and Catalyst P1->Mix P2 Alkyne-Protein B P2->Mix L This compound L->Mix C Catalyst (CuSO4, Ascorbate, Ligand) C->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Desalting Column Incubate->Purify Analyze SDS-PAGE / SEC Purify->Analyze G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Target Binder Linker (e.g., PEG) E3 Ligase Binder POI Protein of Interest PROTAC:p->POI binds E3 E3 Ubiquitin Ligase PROTAC:e->E3 recruits Ub Ubiquitin Transfer POI->Ub proximity-induced E3->Ub proximity-induced Proteasome Proteasomal Degradation Ub->Proteasome leads to

References

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using Azido-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG2-azide is a homobifunctional crosslinker that contains two azide groups at either end of a short, hydrophilic diethylene glycol (PEG) spacer. This reagent is a valuable tool for protein bioconjugation, enabling the covalent crosslinking of two molecules that have been modified to contain alkyne groups. The core technology behind this application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2]

The azide groups of the linker react with terminal alkynes to form a stable triazole linkage.[1] This reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, ensuring high specificity in complex biological samples. The PEG spacer enhances the solubility and reduces the potential for aggregation of the resulting protein conjugate.[3]

A primary application of this compound is the induction of protein dimerization.[4][5] Many cellular signaling pathways are regulated by the dimerization of proteins, such as receptor tyrosine kinases.[6] By artificially inducing the dimerization of specific proteins, researchers can investigate the downstream effects of these signaling events, screen for therapeutic agents that modulate these pathways, and develop novel protein-based therapeutics.[4][7]

Applications

  • Induction of Protein Dimerization: Create covalently linked protein homodimers to study the functional consequences of dimerization, such as the activation of signaling pathways.[4][8]

  • Formation of Protein Complexes: Crosslink two different alkyne-modified proteins to generate stable heterodimeric complexes for structural and functional studies.

  • Stabilization of Quaternary Structures: Stabilize existing protein oligomers for structural analysis.

  • Drug Discovery: Develop assays to screen for molecules that inhibit or promote protein dimerization.

Quantitative Data Summary

The efficiency of the crosslinking reaction is dependent on several factors, including the concentration of reactants, temperature, and reaction time. The following table provides a summary of recommended starting conditions and expected outcomes based on protocols for similar click chemistry reactions. Optimization may be required for specific proteins.

ParameterRecommended RangeExpected OutcomeReference(s)
Molar Ratio (Protein:Alkyne Reagent) 1:5 to 1:20Efficient modification of the protein with alkyne groups.[9]
Molar Ratio (Alkyne-Protein:this compound) 2:1Favors the formation of dimers over higher-order oligomers.[2]
Molar Ratio (Azide-to-Alkyne) 1:1Stoichiometric reaction for optimal conjugation.[10]
Reaction Time (Click Reaction) 8 - 16 hoursHigh conjugation yield.[1]
Reaction Temperature Room TemperatureStandard condition for CuAAC reactions.[1]
Conjugation Efficiency >70%High yield of the desired protein dimer.[10]

Experimental Protocols

This protocol describes a two-step process for the creation of protein homodimers using this compound. The first step involves the modification of the target protein with an alkyne group. The second step is the crosslinking of the alkyne-modified protein using the this compound linker.

Part 1: Modification of Protein with Alkyne Groups

This protocol assumes the use of an N-hydroxysuccinimide (NHS) ester-functionalized alkyne reagent to modify primary amines (lysine residues and the N-terminus) on the protein surface.

Materials and Reagents:

  • Target Protein

  • Alkyne-PEGn-NHS Ester

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment

Protocol:

  • Protein Preparation: Dissolve the target protein in PBS at a concentration of 1-5 mg/mL.

  • Alkyne Reagent Preparation: Immediately before use, dissolve the Alkyne-PEGn-NHS Ester in DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved alkyne reagent to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove the excess, unreacted alkyne reagent and byproducts using a desalting column or by dialysis against PBS.

  • Characterization: Determine the degree of alkyne labeling using mass spectrometry.

Part 2: Crosslinking of Alkyne-Modified Protein with this compound

This protocol utilizes a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to crosslink two alkyne-modified protein molecules.

Materials and Reagents:

  • Alkyne-modified Protein (from Part 1)

  • This compound

  • 1.5x Protein Labeling Buffer (containing Copper (II) salt, THPTA ligand, and aminoguanidine)[1]

  • 50 mM Ascorbic Acid solution (freshly prepared in water)[1]

  • Anhydrous DMSO

  • Inert gas (Argon or Nitrogen)

  • Dialysis or size-exclusion chromatography equipment

Protocol:

  • Reagent Preparation:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

    • Prepare a fresh 50 mM solution of ascorbic acid in water.[1]

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified protein with the 1.5x protein labeling buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.[9]

    • Add the this compound solution to the reaction mixture at a 2:1 molar ratio of alkyne-protein to the linker.

  • Degassing (Recommended): Purge the reaction mixture with an inert gas for 10-20 seconds to remove oxygen, which can interfere with the Cu(I) catalyst.[9]

  • Initiation of Click Reaction: Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.[1]

  • Incubation: Incubate the reaction for 8-16 hours at room temperature.[1]

  • Purification: Purify the crosslinked protein dimer from unreacted components and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the final product by SDS-PAGE to confirm the formation of the dimer and by mass spectrometry to verify the molecular weight of the conjugate.

Mandatory Visualizations

G cluster_prep Protein Modification cluster_crosslink Protein Crosslinking Protein Protein Reaction1 Conjugation Reaction (1-2h, RT) Protein->Reaction1 Alkyne-NHS_Ester Alkyne-NHS Ester Alkyne-NHS_Ester->Reaction1 Purification1 Purification (Desalting/Dialysis) Reaction1->Purification1 Alkyne_Protein Alkyne-Modified Protein Purification1->Alkyne_Protein Reaction2 CuAAC Click Reaction (8-16h, RT) Alkyne_Protein->Reaction2 Azido_Linker This compound Azido_Linker->Reaction2 Purification2 Purification (SEC/Dialysis) Reaction2->Purification2 Dimer Protein Dimer Purification2->Dimer Alkyne_Protein2 Alkyne-Modified Protein Alkyne_Protein2->Reaction2

Caption: Experimental workflow for protein dimerization.

G cluster_membrane Cell Membrane RTK1 RTK Monomer (Alkyne-Modified) Activation Dimerization & Activation RTK1->Activation RTK2 RTK Monomer (Alkyne-Modified) RTK2->Activation Dimer RTK Dimer Phosphorylation Autophosphorylation Dimer->Phosphorylation Linker This compound Linker->Activation Induces Proximity Activation->Dimer Downstream Downstream Signaling Cascade Phosphorylation->Downstream Response Cellular Response Downstream->Response

References

Application Notes and Protocols for Azido-PEG2-azide in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG2-azide is a homobifunctional crosslinker featuring two terminal azide (-N3) groups connected by a hydrophilic 2-unit polyethylene glycol (PEG) spacer. This configuration makes it an invaluable tool in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] This reaction facilitates the efficient and specific formation of stable 1,2,3-triazole linkages between the azide groups of the linker and two alkyne-functionalized molecules.[3] The bioorthogonal nature of this reaction allows it to proceed under mild conditions, including in aqueous environments, making it ideal for bioconjugation and the development of complex molecular architectures.[4][5]

These application notes provide a comprehensive guide for utilizing this compound in CuAAC reactions, covering detailed experimental protocols, quantitative data, and troubleshooting.

Principle of the Reaction

The CuAAC reaction is a highly efficient 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[3] This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[4] The active Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[6][7] To enhance reaction efficiency and stabilize the Cu(I) catalyst, a ligand like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[7][8]

Key Applications

  • Bioconjugation: Linking proteins, peptides, nucleic acids, and other biomolecules.[9][10]

  • Drug Delivery: Development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[11][12]

  • Materials Science: Synthesis of functionalized polymers and hydrogels.

  • PROTACs Development: Construction of Proteolysis Targeting Chimeras by linking a target-binding molecule and an E3 ligase-binding molecule.[13]

Quantitative Reaction Parameters

The following table summarizes typical quantitative parameters for a CuAAC reaction using this compound. These ranges may require optimization based on the specific substrates and desired outcome.

ParameterRecommended RangeNotes
Alkyne Substrate 11 equivalentThe limiting reagent.
Alkyne Substrate 21 - 1.2 equivalentsA slight excess may be used to drive the reaction to completion.
This compound1 - 1.1 equivalentsA slight excess relative to the limiting alkyne.
Copper(II) Sulfate (CuSO₄)0.01 - 0.1 equivalentsCatalytic amount.
Sodium Ascorbate0.1 - 1.0 equivalentsShould be in excess of CuSO₄ to maintain a reducing environment.[4]
Ligand (TBTA or THPTA)0.05 - 0.5 equivalentsTypically 1-5 fold molar excess relative to copper.[9]
Reaction Concentration1 - 100 mMSubstrate dependent.
TemperatureRoom Temperature (20-25°C)Can be heated (e.g., 37°C) to accelerate the reaction.[14]
Reaction Time1 - 24 hoursMonitor progress by TLC, LC-MS, or other appropriate methods.[14]

Experimental Protocols

Materials and Reagents
  • Alkyne-functionalized molecule(s)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • Ligand: TBTA (for organic solvents) or THPTA (for aqueous solutions)

  • Solvents: Degassed, anhydrous solvents (e.g., DMF, DMSO) or degassed aqueous buffers (e.g., PBS, pH 7.4)

  • Nitrogen or Argon gas for degassing

Stock Solution Preparation
  • Alkyne-functionalized Molecule(s): Prepare a stock solution of known concentration in a suitable solvent.

  • This compound: Prepare a stock solution (e.g., 10 mM) in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.[14]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.[14]

  • Ligand (THPTA/TBTA): Prepare a 200 mM stock solution of THPTA in deionized water or TBTA in a compatible organic solvent like DMSO.[12]

General CuAAC Reaction Procedure
  • To a reaction vessel, add the alkyne-functionalized molecule(s) from their stock solutions.

  • Add the this compound stock solution (1.0-1.1 equivalents relative to the limiting alkyne).

  • Add the reaction solvent to achieve the desired final concentration.

  • If using a ligand, add the TBTA or THPTA stock solution (typically in a 1:5 molar ratio with CuSO₄).[9]

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[4]

  • Initiate the reaction by adding the copper(II) sulfate stock solution followed by the freshly prepared sodium ascorbate stock solution.[4]

  • Stir the reaction mixture at room temperature or the desired temperature.

  • Monitor the reaction progress periodically using an appropriate analytical method (e.g., TLC, LC-MS).

  • Upon completion, the reaction can be quenched by exposure to air or by the addition of a chelating agent like EDTA.

  • The desired triazole product can be purified from the reaction mixture using standard techniques such as silica gel chromatography, preparative HPLC, or size-exclusion chromatography.[4]

Visualizations

CuAAC_Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Alkyne1 Alkyne-Molecule 1 TriazoleProduct Triazole-Linked Conjugate Alkyne1->TriazoleProduct AzidoPEG2Azide This compound AzidoPEG2Azide->TriazoleProduct Alkyne2 Alkyne-Molecule 2 Alkyne2->TriazoleProduct CuSO4 CuSO₄ (Cu²⁺) CuI Cu⁺ (Active Catalyst) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->TriazoleProduct Catalysis Ligand Ligand (TBTA/THPTA) Ligand->CuI Stabilization

Caption: Signaling pathway of the CuAAC reaction.

Experimental_Workflow A 1. Prepare Stock Solutions (Alkyne, Azide, CuSO₄, Ascorbate, Ligand) B 2. Combine Reactants (Alkyne(s) + this compound + Solvent) A->B C 3. Add Ligand B->C D 4. Degas Mixture (N₂ or Ar Purge) C->D E 5. Initiate Reaction (Add CuSO₄ then Sodium Ascorbate) D->E F 6. Incubate and Monitor (TLC, LC-MS) E->F G 7. Quench Reaction (Air or EDTA) F->G H 8. Purify Product (Chromatography) G->H

Caption: General experimental workflow for the CuAAC reaction.

Troubleshooting

ProblemPossible CauseSolution
Low or No Product Formation Inactive catalyst (Cu(II) instead of Cu(I))Use freshly prepared sodium ascorbate solution. Ensure proper degassing to remove oxygen.[4]
Poor substrate solubilityAdd a co-solvent (e.g., DMSO, DMF, t-BuOH) to improve solubility.[4]
Incompatible bufferAvoid buffers with primary amines (e.g., Tris) or other coordinating species that can interfere with the copper catalyst.[4]
Sequestration of copper catalystIn complex biological mixtures, biomolecules may bind to copper. Increase the concentration of the copper-ligand complex.[6][15]
Side Product Formation Dimerization of the alkyne (Glaser coupling)Perform the reaction under strictly anaerobic conditions.[4]
Oxidation of sensitive functional groupsUse a higher concentration of a stabilizing ligand.[4][9]

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and versatile method for bioconjugation and the synthesis of complex molecules. The use of this compound as a homobifunctional linker allows for the efficient cross-linking of two alkyne-containing molecules with a hydrophilic spacer. Careful optimization of the reaction conditions is key to achieving high yields and purity of the desired conjugate.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles using Azido-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical applications, including drug delivery, diagnostics, and bioimaging.[1][2][3] Azido-PEG2-azide is a homobifunctional crosslinker that features two terminal azide (N3) groups connected by a short, hydrophilic diethylene glycol (PEG2) spacer. This molecule serves as a versatile tool for introducing azide functionalities onto the surface of nanoparticles, which can then be used for subsequent bioconjugation via "click chemistry."[4][5][6]

The PEG spacer enhances the colloidal stability of nanoparticles in biological media, reduces non-specific protein adsorption (opsonization), and can prolong their circulation half-life in vivo.[1][7][8] The terminal azide groups provide highly reactive handles for covalent attachment of biomolecules, targeting ligands, or therapeutic agents containing alkyne groups through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][7][9][10][11][12] These click chemistry reactions are highly efficient, specific, and biocompatible, making them ideal for creating sophisticated nanoparticle-based systems for targeted therapy and diagnostics.[9][10][11][12][13]

Core Concepts and Workflow

The general workflow for utilizing this compound for nanoparticle surface functionalization involves a multi-step process. Initially, the nanoparticle core is synthesized and subsequently functionalized with surface groups that can react with a PEG linker. In many protocols, a heterobifunctional PEG linker is first attached to the nanoparticle, followed by the introduction of the azide group. Alternatively, nanoparticles can be directly functionalized with molecules that present an azide group for click chemistry. The azide-functionalized nanoparticles then serve as a platform for the attachment of various molecules of interest that have a complementary alkyne group.

Workflow cluster_prep Nanoparticle Preparation cluster_peg PEGylation and Azide Functionalization cluster_conjugation Bioconjugation via Click Chemistry cluster_characterization Characterization NP_core Nanoparticle Core Synthesis NP_surface_mod Surface Modification with Anchor Groups (e.g., -NH2, -SH) NP_core->NP_surface_mod Azido_PEG Introduction of this compound NP_surface_mod->Azido_PEG Azide_NP Azide-Functionalized Nanoparticle Azido_PEG->Azide_NP Click_Reaction CuAAC or SPAAC Click Reaction Azide_NP->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule (Drug, Ligand, etc.) Alkyne_Molecule->Click_Reaction Functionalized_NP Fully Functionalized Nanoparticle Click_Reaction->Functionalized_NP Characterization Physicochemical Characterization (DLS, Zeta, TEM, etc.) Functionalized_NP->Characterization

Caption: General workflow for nanoparticle functionalization.

Experimental Protocols

This section provides detailed protocols for the surface functionalization of two common types of nanoparticles: gold nanoparticles (AuNPs) and iron oxide nanoparticles (IONPs).

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the functionalization of pre-synthesized citrate-capped AuNPs using a thiol-terminated PEG-azide linker. Gold has a strong affinity for thiol groups, forming a stable gold-sulfur bond.[13]

Materials:

  • Citrate-capped Gold Nanoparticles (AuNPs)

  • HS-PEG2-Azide (thiol-PEG-azide)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS)

Equipment:

  • UV-Vis Spectrophotometer

  • Centrifuge

  • Vortex mixer

  • Shaker

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of HS-PEG2-Azide in nuclease-free water (e.g., 1 mg/mL).[1]

    • Determine the concentration of the AuNP stock solution using UV-Vis spectroscopy by measuring the absorbance at the surface plasmon resonance peak (around 520 nm for spherical AuNPs).

  • PEGylation of AuNPs:

    • To the citrate-capped AuNP solution, add the HS-PEG2-Azide solution. A molar ratio of approximately 10,000 PEG molecules per nanoparticle is a good starting point.[1]

    • Gently mix the solution and allow it to react overnight at room temperature with gentle stirring.[1]

  • Purification of PEGylated AuNPs:

    • Centrifuge the reaction mixture to pellet the AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Carefully remove the supernatant containing excess, unreacted PEG linker.

    • Resuspend the nanoparticle pellet in nuclease-free water or PBS.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound PEG.

  • Characterization:

    • Characterize the azide-functionalized AuNPs using techniques such as UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Zeta Potential measurement to confirm successful functionalization and assess colloidal stability.[13]

AuNP_Functionalization Start Citrate-Capped AuNPs Add_PEG Add HS-PEG2-Azide Solution Start->Add_PEG React Incubate Overnight at RT with Stirring Add_PEG->React Centrifuge1 Centrifuge to Pellet AuNPs React->Centrifuge1 Remove_Supernatant1 Discard Supernatant Centrifuge1->Remove_Supernatant1 Resuspend1 Resuspend in Nuclease-Free Water Remove_Supernatant1->Resuspend1 Wash_Repeat Repeat Wash Steps (2x) Resuspend1->Wash_Repeat Final_Product Azide-Functionalized AuNPs Wash_Repeat->Final_Product Characterize Characterization (UV-Vis, DLS, Zeta) Final_Product->Characterize

Caption: Workflow for AuNP functionalization with HS-PEG2-Azide.

Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs) with this compound

This protocol involves a two-step process for functionalizing IONPs. First, the IONP surface is modified to introduce amine groups using (3-Aminopropyl)triethoxysilane (APTES). Subsequently, an NHS-ester activated Azido-PEG2-COOH is conjugated to the amine-functionalized IONPs.

Materials:

  • Iron Oxide Nanoparticles (IONPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Triethylamine

  • Heptane

  • Acetone

  • Anhydrous Dimethylformamide (DMF)

  • Azido-PEG2-COOH

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carboxyl-activating agent

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether

Equipment:

  • Ultrasonication bath

  • Strong magnet

  • Vacuum oven

  • Stir plate

Procedure:

Part A: Amine Functionalization of IONPs

  • Disperse the IONPs in a suitable solvent like ethanol.

  • Add APTES to the IONP suspension.[1]

  • Add triethylamine and a small amount of water.[1]

  • Sonicate the mixture for several hours in an ultrasonication bath.[1]

  • Add heptane to precipitate the amine-functionalized IONPs.[1]

  • Use a strong magnet to collect the nanoparticles and discard the supernatant.[1]

  • Wash the nanoparticles three times with acetone and dry under vacuum.[1]

Part B: Conjugation of Azido-PEG2-COOH to Amine-Functionalized IONPs

  • Activate the carboxylic acid group of Azido-PEG2-COOH by reacting it with NHS and DCC in an appropriate solvent to form Azido-PEG2-NHS ester. This can also be purchased pre-activated.

  • Disperse the amine-functionalized IONPs in anhydrous DMF.[1]

  • Add the activated Azido-PEG2-NHS ester in a 5-10 fold molar excess relative to the estimated surface amine groups.[1]

  • Add a non-nucleophilic base such as DIPEA to act as a proton scavenger.[1]

  • Allow the reaction to proceed for 24-48 hours at room temperature with stirring.[1]

  • Precipitate the functionalized IONPs by adding a non-solvent like diethyl ether.[1]

  • Collect the nanoparticles using a magnet.[1]

  • Wash the nanoparticles extensively with the reaction solvent and then with a more volatile solvent like acetone to remove unreacted starting materials.[1]

  • Dry the final product under vacuum.[1]

IONP_Functionalization cluster_amine Amine Functionalization cluster_azide Azide-PEG Conjugation IONPs IONPs APTES Add APTES, Triethylamine, Water IONPs->APTES Sonicate Sonicate for 5 hours APTES->Sonicate Precipitate_Wash Precipitate with Heptane & Wash with Acetone Sonicate->Precipitate_Wash Amine_IONPs Amine-Functionalized IONPs Precipitate_Wash->Amine_IONPs Add_PEG_IONP Add Activated PEG & DIPEA to Amine-IONPs in DMF Amine_IONPs->Add_PEG_IONP Activate_PEG Activate Azido-PEG2-COOH with NHS/DCC Activate_PEG->Add_PEG_IONP React_24_48h React for 24-48 hours at RT Add_PEG_IONP->React_24_48h Precipitate_Wash2 Precipitate with Diethyl Ether & Wash React_24_48h->Precipitate_Wash2 Azide_IONPs Azide-Functionalized IONPs Precipitate_Wash2->Azide_IONPs

Caption: Workflow for IONP functionalization.

Subsequent 'Click' Reaction Protocol

Once the nanoparticles are functionalized with azide groups, they are ready for conjugation with alkyne-containing molecules. The following is a general protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide-functionalized nanoparticles

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Suitable reaction buffer (e.g., PBS)

Procedure:

  • Disperse the azide-functionalized nanoparticles in the reaction buffer.

  • Add the alkyne-containing molecule. The molar ratio of alkyne to azide will depend on the desired degree of functionalization.[1]

  • In a separate tube, prepare a fresh solution of sodium ascorbate in water.

  • In another tube, prepare a solution of CuSO4 in water.

  • Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO4 solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO4.[1]

  • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.[1]

  • Purify the final conjugated nanoparticles using centrifugation or size exclusion chromatography to remove the catalyst and excess reagents.

Data Presentation: Characterization of Functionalized Nanoparticles

The successful functionalization of nanoparticles should be confirmed using a variety of analytical techniques. The expected changes in key parameters are summarized below.

Characterization TechniqueParameter MeasuredExpected Change after FunctionalizationReference
UV-Vis Spectroscopy Surface Plasmon Resonance (for AuNPs)Red-shift in the peak wavelength, indicating a change in the local refractive index around the nanoparticles.[13]
Dynamic Light Scattering (DLS) Hydrodynamic DiameterIncrease in hydrodynamic diameter due to the addition of the PEG layer.[13]
Polydispersity Index (PDI)A low PDI value should be maintained, indicating that the nanoparticles have not aggregated.[14]
Zeta Potential Surface ChargeChange in surface charge depending on the terminal group of the PEG linker. For azide termination, a shift towards a more neutral potential is expected compared to negatively charged citrate-capped AuNPs.[13]
Transmission Electron Microscopy (TEM) Core Size and MorphologyCore size and shape should remain unchanged. May show a halo around the particles if the PEG layer is thick enough to be visualized.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical BondsAppearance of a characteristic azide peak at approximately 2100 cm⁻¹.[15]
¹H NMR Spectroscopy Proton EnvironmentFor some nanoparticle systems and linkers, NMR can confirm the presence of PEG methylene protons and the disappearance of signals from the initial surface ligands.[7][16]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the functionalization protocols.

ParameterValueNanoparticle TypeProtocol StepReference
Molar Ratio of PEG to Nanoparticle ~10,000 : 1AuNPsPEGylation[1]
Molar Excess of Azido-PEG-NHS 5-10 foldIONPsAzide-PEG Conjugation[1]
Reaction Time for PEGylation OvernightAuNPsPEGylation[1]
Reaction Time for Azide-PEG Conjugation 24-48 hoursIONPsAzide-PEG Conjugation[1]
Sodium Ascorbate Concentration 1 mM (final)GeneralCuAAC Click Reaction[1]
CuSO₄ Concentration 0.1 mM (final)GeneralCuAAC Click Reaction[1]
Click Reaction Time 1-4 hoursGeneralCuAAC Click Reaction[1]

Conclusion

This compound and related azide-functionalized PEG linkers are indispensable tools for the surface modification of nanoparticles. They enable the creation of stable, biocompatible nanocarriers with reactive surfaces that can be precisely functionalized using the principles of click chemistry. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to design and synthesize advanced nanoparticle systems for targeted therapeutic and diagnostic applications.

References

Application Notes and Protocols for Labeling Live Cells with Azido-Functionalized Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biological processes in living systems. By introducing chemical handles into biomolecules that are inert to the cell's natural chemistry, researchers can selectively label and visualize specific targets without disrupting cellular function. The azide group is a premier bioorthogonal reporter due to its small size, metabolic stability, and highly specific reactivity with select partners.

These application notes provide a comprehensive guide to labeling live cells using azide-functionalized molecules. The primary and most widely used method involves a two-step process:

  • Metabolic Glycan Engineering: Cells are cultured with an unnatural azido-sugar. The cell's own biosynthetic pathways incorporate this sugar into cell surface and intracellular glycoconjugates (e.g., glycoproteins).[1]

  • Bioorthogonal Ligation: The azide-modified biomolecules are then covalently tagged with a probe molecule (e.g., a fluorophore) through a highly specific "click chemistry" reaction. For live-cell applications, the preferred method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , a copper-free click chemistry variant that avoids the cytotoxicity associated with copper catalysts.[2][3][4]

While the topic specifies "Azido-PEG2-azide," it is important to clarify that this is a homobifunctional linker with an azide at each end. Such molecules are not typically used for the initial labeling of cells but rather for cross-linking two molecules that have already been functionalized with a complementary reactive group (e.g., an alkyne). This guide will focus on the established and robust method of metabolic labeling to introduce azides into live cells, which is the foundational technique for a vast array of applications.

Key Applications

  • Visualization of Glycans: High-resolution imaging of the cellular glycome in its native context to study glycan trafficking, localization, and expression.[1][5]

  • Cell Tracking: Covalently labeling cell surfaces to monitor cell migration, proliferation, and fate in vitro and in vivo.[6][7]

  • Proteomics: Enrichment and identification of specific types of glycoproteins for proteomic analysis.[8]

  • Drug Development: Studying the interactions of drugs with specific cell surface glycoproteins and developing targeted drug delivery systems.[5]

Signaling and Metabolic Pathways

The most common precursor for metabolic glycan labeling is peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). Once it diffuses across the cell membrane, intracellular esterases remove the acetyl groups. The resulting N-azidoacetylmannosamine (ManNAz) enters the sialic acid biosynthetic pathway, where it is converted to the corresponding azido-sialic acid (SiaNAz). This azido-sialic acid is then incorporated into glycoproteins and glycolipids by sialyltransferases in the Golgi apparatus, ultimately displaying the azide on the cell surface and on proteins within the secretory pathway.

Metabolic_Pathway cluster_outside Extracellular cluster_inside Intracellular Ac4ManNAz_ext Ac4ManNAz Ac4ManNAz_int Ac4ManNAz Ac4ManNAz_ext->Ac4ManNAz_int Cellular Uptake ManNAz ManNAz Ac4ManNAz_int->ManNAz Esterases SiaNAz Azido-Sialic Acid (SiaNAz) ManNAz->SiaNAz Sialic Acid Biosynthesis Glycoprotein Glycoprotein with Azide Displayed SiaNAz->Glycoprotein Glycosylation (Golgi)

Metabolic incorporation of Ac4ManNAz into cellular glycoproteins.

Experimental Workflow

The general workflow for labeling live cells via metabolic glycan engineering followed by copper-free click chemistry is a straightforward two-day process.

Experimental_Workflow A Day 1: Seed Cells Plate cells in appropriate culture vessel B Day 1-3: Metabolic Labeling Add Ac4ManNAz to culture medium and incubate for 24-72 hours A->B C Day 3: Wash Cells Remove unincorporated azido-sugar B->C D Day 3: SPAAC Reaction Incubate with DBCO-Fluorophore (e.g., 30-60 min at 37°C) C->D E Day 3: Final Wash Remove excess DBCO-Fluorophore D->E F Day 3: Analysis Image cells via fluorescence microscopy or analyze by flow cytometry E->F

General workflow for live-cell labeling via SPAAC.

Quantitative Data Summary

The efficiency of metabolic labeling and the potential effects on cell physiology are critical considerations. The optimal concentration of the azido-sugar should be determined empirically for each cell type and experimental goal.

ParameterCell TypeConcentrationObservationReference
Labeling Efficiency Platelets100 µM Ac4ManNAzSignificant increase in Cy5 fluorescence intensity compared to control.[9]
Platelets100-400 µM Ac4ManNAzLabeling efficiency increased in a concentration-dependent manner.[9]
Jurkat10 nM - 100 µM DIFO-biotinLabeling of azide-modified cells increased with DIFO-biotin concentration.[10]
Azido-Sugar Comparison Platelets200 µMAc4ManNAz showed significantly higher labeling efficiency than Ac4GluAz or Ac4GalAz.[9]
Cell Physiology Various50 µM Ac4ManNAzReduced cell proliferation, migration, and invasion ability.[6]
Various10 µM Ac4ManNAzMinimal effect on cellular systems with sufficient labeling for cell tracking.[6]
SPAAC Reaction Time CHO Cells100 µM DIFO-488Detectable labeling of azide-bearing glycans within 1 minute.[3]
Jurkat Cells10 µM Coumarin-CyclooctyneFluorescence enhancement observed after 10 minutes of dye labeling.[11]

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Ac4ManNAz

This protocol describes the incorporation of azide groups into the sialoglycans of mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., HeLa, CHO, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

Procedure:

  • Cell Seeding: Seed cells in the desired culture vessel (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry) at a density that will not lead to over-confluence during the labeling period. Allow cells to adhere overnight.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a 10 mM stock solution. Store at -20°C.

  • Metabolic Labeling: Dilute the Ac4ManNAz stock solution directly into the complete culture medium to a final concentration of 10-50 µM. For sensitive cell lines or long-term studies, starting with a lower concentration (e.g., 10 µM) is recommended to minimize potential physiological effects.[6] As a negative control, treat a separate batch of cells with medium containing an equivalent amount of DMSO.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[1] The optimal incubation time should be determined empirically.

  • Washing: After incubation, gently aspirate the medium and wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[1] The cells are now ready for the bioorthogonal ligation step.

Protocol 2: Live-Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol uses a DBCO (dibenzocyclooctyne)-functionalized fluorophore to label the azide-modified cells.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-conjugated fluorophore (e.g., DBCO-Cy5, DBCO-488)

  • Complete cell culture medium (serum-free medium can also be used)

  • PBS

Procedure:

  • Prepare Staining Solution: Prepare a 1-2 mM stock solution of the DBCO-fluorophore in DMSO. Dilute this stock solution in culture medium to a final concentration of 10-25 µM. The optimal concentration may vary depending on the cell type and fluorophore.

  • SPAAC Reaction: Add the DBCO-fluorophore staining solution to the washed, azide-labeled cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. Reaction times can be as short as a few minutes with highly reactive cyclooctynes.[3]

  • Washing: Gently aspirate the staining solution and wash the cells three times with PBS to remove any unreacted DBCO-fluorophore.

  • Analysis: The cells are now fluorescently labeled and ready for immediate analysis by fluorescence microscopy or flow cytometry.

Protocol 3: Cell Surface Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Alternative Method

This protocol is for cell-surface labeling and is optimized to minimize copper toxicity. It should be performed at 4°C to prevent internalization. Note: This method is more likely to impact cell viability than SPAAC.[12][13]

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Alkyne-conjugated fluorophore (e.g., Alkyne-488)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium Ascorbate

  • Aminoguanidine

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock of the alkyne-fluorophore in DMSO.

    • Prepare a 50 mM stock of CuSO₄ in water.

    • Prepare a 250 mM stock of THPTA in water.

    • Prepare a fresh 100 mM stock of Sodium Ascorbate in water.

  • Prepare Reaction Cocktail: In an Eppendorf tube on ice, prepare the reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

    • DPBS to a final volume of 1 mL.

    • Alkyne-fluorophore to a final concentration of 25 µM.[12]

    • Aminoguanidine to a final concentration of 1 mM.[12]

    • CuSO₄ to a final concentration of 50 µM.[12][13]

    • THPTA to a final concentration of 250 µM.[12]

    • Finally, add Sodium Ascorbate to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) state.[12] Mix gently.

  • CuAAC Reaction: Place the washed, azide-labeled cells on ice to cool. Aspirate the PBS and add the chilled reaction cocktail to the cells.

  • Incubation: Incubate the cells for 1 to 5 minutes at 4°C.[13]

  • Washing: Aspirate the reaction cocktail and immediately wash the cells three times with cold DPBS.

  • Analysis: The cells are now labeled and can be fixed for imaging or analyzed as needed.

Troubleshooting

SymptomPotential CauseSuggested SolutionReference
No or Low Fluorescence Signal Inefficient Metabolic Labeling: Insufficient concentration of azido-sugar or incubation time.Increase the concentration of Ac4ManNAz (up to 50 µM) and/or extend the incubation period (up to 72 hours).[1]
Inefficient SPAAC Reaction: Steric hindrance around the azide or cyclooctyne.Increase the concentration of the DBCO-fluorophore or the reaction time. Consider a probe with a longer PEG linker.[14]
Degraded Reagents: DBCO reagents can be unstable over long-term storage or under acidic conditions.Use fresh or properly stored stock solutions of the cyclooctyne probe. Perform a small-scale control reaction with simple azide and cyclooctyne small molecules to test reagent integrity.[14]
High Background Fluorescence Insufficient Washing: Residual, unbound fluorophore remains.Increase the number and duration of washing steps after the SPAAC reaction.
Non-specific Binding: The DBCO-fluorophore is binding non-specifically to cells or the culture dish.Include a blocking step with a protein-containing buffer (like 1% BSA in PBS) before adding the staining solution. Reduce the concentration of the DBCO-fluorophore.[11]
Cell Death or Poor Health Toxicity of Azido-Sugar: High concentrations of Ac4ManNAz can be cytotoxic to some cell lines.Reduce the concentration of Ac4ManNAz to 10 µM or the lowest effective concentration. Perform a cell viability assay (e.g., Trypan Blue) to assess toxicity at different concentrations.[6]
Copper Toxicity (CuAAC): The copper catalyst is cytotoxic.Strictly adhere to short incubation times (1-5 min) and low temperatures (4°C). Ensure the use of a protective copper ligand like THPTA. Whenever possible, use the copper-free SPAAC method (Protocol 2) for live-cell studies.[5][12]

References

Application Notes and Protocols: Azido-PEG2-Azide as a Crosslinker for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Azido-PEG2-azide as a crosslinking agent in the formation of polyethylene glycol (PEG)-based hydrogels. The methodologies described herein are based on the principles of "click chemistry," a set of biocompatible, highly efficient, and specific reactions. This document covers both the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offering researchers the flexibility to choose a method based on their specific application needs, particularly concerning biocompatibility and the presence of cells.

Introduction to this compound in Hydrogel Formation

This compound is a short-chain polyethylene glycol molecule functionalized with azide groups at both ends. This bifunctional nature allows it to act as a crosslinker, covalently linking polymer chains that have been modified to contain alkyne groups. The resulting hydrogels are three-dimensional, water-swollen networks with tunable physical and chemical properties, making them ideal for a variety of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.[1][2][3]

The formation of these hydrogels via click chemistry offers several advantages:

  • High Specificity and Orthogonality: The azide-alkyne reaction is highly specific and does not interfere with most biological functional groups, allowing for in situ hydrogel formation in the presence of cells and other biological molecules.[1][4]

  • Mild Reaction Conditions: These reactions can be carried out in aqueous solutions at physiological temperature and pH, which is crucial for maintaining the viability of encapsulated cells.[1][5]

  • Tunable Properties: The mechanical properties, swelling behavior, and degradation kinetics of the resulting hydrogels can be readily controlled by varying the concentration and molecular weight of the PEG precursors and the crosslinking density.[2][6][7][8]

Hydrogel Formation Mechanisms

There are two primary "click" chemistry approaches for utilizing this compound as a crosslinker:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the use of a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, forming a stable triazole linkage. While highly efficient, the potential cytotoxicity of the copper catalyst needs to be considered for in vivo and cell-based applications.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO, or bicyclononyne - BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a catalyst, making it highly suitable for applications where biocompatibility is paramount.[4][9][10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on PEG-based hydrogels formed using azide-alkyne click chemistry. These values can serve as a starting point for designing hydrogels with specific properties.

Table 1: Gelation Time of Azide-Alkyne Crosslinked Hydrogels

Polymer SystemCrosslinking ChemistryPolymer ConcentrationGelation TimeReference
4-arm PEG-alkyne + PEG-azideCuAACNot specified2 - 30 min[1]
Azide-functionalized chitosan + Alkyne-functionalized PEGSPAAC1 wt% CS-azide~1 min (rheological crossover)[12]
Azide-modified dextran + Azadibenzocyclooctyne-modified dextranSPAACNot specifiedAs quick as 1.1 min[3]
Azide-functionalized PEG + DBCO-functionalized peptidesSPAACNot specifiedWithin minutes[9]
Azide-terminated PEG + Aza-dibenzocyclooctyne-terminated PEGSPAACNot specified10 - 60 s[8]

Table 2: Mechanical Properties of Azide-Alkyne Crosslinked Hydrogels

Polymer SystemCrosslinking ChemistryMechanical PropertyValueReference
Azide and alkyne functionalized PVACuAACElastic Modulus~2 - 20 kPa[2]
Azide-functionalized chitosan + Alkyne-functionalized PEGSPAACStorage Modulus (G')up to ~44 kPa[2]
Azide-modified dextran + Azadibenzocyclooctyne-modified dextranSPAACStorage Modulus (G')up to ~6 kPa[3]
Azide-terminated PEG + Aza-dibenzocyclooctyne-terminated PEGSPAACYoung's Modulus1 - 18 kPa[8]
Dendronized PEG-azide + Dendronized PEG-cyclooctyneSPAACYoung's ModulusBatch-to-batch reproducible[13][14]

Table 3: Swelling Properties of Azide-Alkyne Crosslinked Hydrogels

Polymer SystemCrosslinking ChemistrySwelling PropertyValueReference
4-arm PEG-alkyne + PEG-azideCuAACSwelling DegreeDecreased with increasing precursor concentration[1]
Azide-terminated PEG + Aza-dibenzocyclooctyne-terminated PEGSPAACMass-based Swelling Ratio45 - 76[8]
Dendronized PEG-azide + Dendronized PEG-cyclooctyne (1st gen)SPAACSwellingSmall degree of swelling[13][14]
Dendronized PEG-azide + Dendronized PEG-cyclooctyne (2nd gen)SPAACSwellingAlmost no swelling[13][14]

Experimental Protocols

Protocol 1: Hydrogel Formation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the formation of a PEG-based hydrogel using this compound as a crosslinker and an alkyne-functionalized PEG, catalyzed by copper(I).

Materials:

  • Alkyne-functionalized PEG (e.g., 4-arm PEG-Alkyne)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-functionalized PEG in PBS to the desired concentration (e.g., 10% w/v).

    • Dissolve this compound in PBS to achieve a stoichiometric equivalent to the alkyne groups.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, combine the alkyne-functionalized PEG solution and the this compound solution.

    • Mix the solutions thoroughly by gentle pipetting.

    • To initiate the crosslinking, add the CuSO₄ stock solution to a final concentration of 1-5 mM.

    • Immediately add the sodium ascorbate stock solution to a final concentration of 5-10 mM. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

    • Mix the solution quickly and thoroughly. The gelation should occur within minutes.[1] The gelation time can be monitored by inverting the tube.

Protocol 2: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the formation of a PEG-based hydrogel using this compound and a strained cyclooctyne-functionalized PEG, without the need for a copper catalyst.

Materials:

  • Strained cyclooctyne-functionalized PEG (e.g., 4-arm PEG-DBCO)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the strained cyclooctyne-functionalized PEG in PBS to the desired concentration (e.g., 10% w/v).

    • Dissolve this compound in PBS to achieve a stoichiometric equivalent to the cyclooctyne groups.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, combine the strained cyclooctyne-functionalized PEG solution and the this compound solution.

    • Mix the solutions thoroughly by gentle pipetting.

    • The hydrogel will form spontaneously. Gelation time can range from seconds to minutes depending on the concentration and reactivity of the precursors.[8]

Protocol 3: Characterization of Hydrogel Properties

A. Rheological Characterization

This protocol describes how to measure the mechanical properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''), using a rheometer.[15][16][17][18][19]

Equipment:

  • Rheometer with parallel plate geometry

Procedure:

  • Sample Preparation: Prepare the hydrogel precursor solution as described in Protocol 1 or 2.

  • Time Sweep:

    • Dispense the precursor solution onto the lower plate of the rheometer.

    • Lower the upper plate to the desired gap (e.g., 0.5 mm).

    • Start a time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of G' and G''.

    • The gelation point is typically defined as the time at which G' surpasses G''.[12]

  • Frequency Sweep:

    • Once the hydrogel is fully formed, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to determine the frequency-dependent behavior of the hydrogel.

  • Strain Sweep:

    • Perform a strain sweep at a constant frequency to determine the linear viscoelastic region, where G' and G'' are independent of the applied strain.

B. Swelling Ratio Measurement

This protocol describes a gravimetric method to determine the equilibrium swelling ratio (ESR) of the hydrogel.[20][21][22][23][24]

Procedure:

  • Prepare the hydrogel and allow it to fully form.

  • Weigh the hydrogel to obtain the initial wet weight (W_wet).

  • Freeze-dry the hydrogel until a constant weight is achieved. This is the dry weight (W_dry).

  • Immerse the dried hydrogel in a swelling medium (e.g., PBS) at a specific temperature (e.g., 37°C).

  • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it.

  • Continue until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the Equilibrium Swelling Ratio (ESR) using the following formula: ESR = (W_swollen - W_dry) / W_dry where W_swollen is the weight of the hydrogel at equilibrium swelling.

C. In Vitro Cytotoxicity Assay

This protocol describes a general method for assessing the biocompatibility of the hydrogel using a Live/Dead assay or an MTT assay.[25][26][27][28][29]

Live/Dead Assay:

  • Encapsulate cells (e.g., fibroblasts, mesenchymal stem cells) within the hydrogel during its formation.

  • Culture the cell-laden hydrogels in appropriate cell culture medium for a desired period (e.g., 24 hours, 7 days).

  • Stain the hydrogels with a Live/Dead viability/cytotoxicity kit (e.g., Calcein AM for live cells and Ethidium Homodimer-1 for dead cells).

  • Visualize the stained cells using a fluorescence microscope. Live cells will appear green, and dead cells will appear red.

  • Quantify cell viability by counting the number of live and dead cells in multiple fields of view.

MTT Assay (Indirect Method):

  • Prepare hydrogel extracts by incubating the hydrogels in a cell culture medium for 24 hours.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with the hydrogel extracts (at various dilutions).

  • Incubate the cells for 24-48 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

Visualizations

Hydrogel_Formation_Workflow cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A1 Alkyne-functionalized PEG A5 CuAAC Hydrogel A1->A5 A2 This compound A2->A5 A3 Cu(II) + Sodium Ascorbate A4 Cu(I) Catalyst A3->A4 Reduction A4->A5 Catalyzes B1 Strained Alkyne (e.g., DBCO)-PEG B3 SPAAC Hydrogel B1->B3 B2 This compound B2->B3

Caption: Workflow for hydrogel formation via CuAAC and SPAAC pathways.

Hydrogel_Characterization_Workflow cluster_Mechanical Mechanical Properties cluster_Physical Physical Properties cluster_Biological Biological Properties Start Formed Hydrogel Rheology Rheological Analysis Start->Rheology Swelling Swelling Study Start->Swelling Cytotoxicity Cytotoxicity Assay Start->Cytotoxicity TimeSweep Time Sweep (Gelation Time) Rheology->TimeSweep FreqSweep Frequency Sweep (Moduli vs. Freq) Rheology->FreqSweep StrainSweep Strain Sweep (LVE Region) Rheology->StrainSweep ESR Equilibrium Swelling Ratio (ESR) Swelling->ESR LiveDead Live/Dead Staining Cytotoxicity->LiveDead MTT MTT Assay Cytotoxicity->MTT

Caption: Experimental workflow for hydrogel characterization.

References

Application Notes and Protocols for Conjugating Azido-PEG2-azide to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) to antibodies, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of antibody-based biologics. PEGylation can improve solubility, increase serum half-life, and reduce the immunogenicity of the antibody. This document provides detailed application notes and experimental protocols for the conjugation of a homo-bifunctional PEG linker, Azido-PEG2-azide, to antibodies.

This two-step conjugation strategy involves the initial modification of the antibody to introduce a bioorthogonal reactive handle, followed by the "click" reaction with the this compound linker. The terminal azide group on the conjugated PEG linker is then available for subsequent attachment of a payload, such as a cytotoxic drug for an antibody-drug conjugate (ADC), an imaging agent, or other molecules of interest. This modular approach offers versatility and precise control over the final conjugate's composition.

The primary methods detailed herein are based on copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which offers high efficiency and biocompatibility.[1]

Experimental Workflow Overview

The overall process for conjugating this compound to an antibody is a two-stage approach. The first stage is the introduction of a strained alkyne group onto the antibody. The second stage is the bioorthogonal reaction of the alkyne-modified antibody with the this compound linker.

experimental_workflow cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: PEGylation via SPAAC Ab Purified Antibody Reaction1 Amine Coupling (Lysine Residues) Ab->Reaction1 NHS_Alkyne DBCO-PEG-NHS or TCO-PEG-NHS Ester NHS_Alkyne->Reaction1 Ab_Alkyne Alkyne-Modified Antibody Purification1 Purification (SEC or Desalting) Ab_Alkyne->Purification1 Reaction2 SPAAC Click Reaction Purification1:e->Reaction2:w Reaction1->Ab_Alkyne Azido_PEG_Azide This compound Azido_PEG_Azide->Reaction2 Ab_PEG_Azide Antibody-PEG-Azide Conjugate Purification2 Purification (SEC or HIC) Ab_PEG_Azide->Purification2 Characterization Characterization (DAR, Purity) Purification2->Characterization Final Product Reaction2->Ab_PEG_Azide characterization_workflow cluster_0 Characterization Methods cluster_1 Analytical Techniques DAR Degree of Labeling (DAR) (Average PEG per Antibody) HIC HIC-HPLC DAR->HIC MS Mass Spectrometry (LC-MS) DAR->MS UV_Vis UV-Vis Spectroscopy DAR->UV_Vis Purity Purity & Aggregation Purity->HIC SEC SEC-HPLC Purity->SEC Identity Structural Identity Identity->MS adc_mechanism ADC Antibody-Drug Conjugate (ADC) Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell Binding->TumorCell Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Target Intracellular Target (e.g., DNA, Tubulin) DrugRelease->Target Apoptosis Apoptosis (Cell Death) Target->Apoptosis

References

Application Notes and Protocols for Azido-PEG2-azide in the Development of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three essential components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3][4] Among various linker types, those based on polyethylene glycol (PEG) are widely used. PEG linkers are composed of repeating ethylene glycol units, which confer hydrophilicity and flexibility.[1][2] These properties can enhance the solubility and bioavailability of the often large and lipophilic PROTAC molecules, and the linker's length is a key parameter that must be optimized for effective protein degradation.[3][4][]

Azido-PEG2-azide is a short, homobifunctional PEG linker. Its two terminal azide (N₃) groups make it an ideal building block for PROTAC synthesis using "click chemistry," a set of highly efficient and bioorthogonal reactions.[6][7] Specifically, the azide groups readily participate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form stable triazole rings, allowing for the modular and efficient assembly of PROTAC libraries.[8][][10]

Signaling Pathways and Workflows

PROTAC_Mechanism PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds Degradation Degraded Peptides E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds PolyUb Poly-Ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->E3 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow cluster_0 Step 1: First Click Reaction cluster_1 Step 2: Second Click Reaction cluster_2 Step 3: Purification POI_Alkyne Alkyne-modified POI Ligand Intermediate POI-Linker-Azide Intermediate POI_Alkyne->Intermediate CuAAC Azido_PEG2_Azide This compound Azido_PEG2_Azide->Intermediate Intermediate_ref POI-Linker-Azide Intermediate E3_Alkyne Alkyne-modified E3 Ligase Ligand Final_PROTAC Final PROTAC Molecule E3_Alkyne->Final_PROTAC Final_PROTAC_ref Final PROTAC Molecule Intermediate_ref->Final_PROTAC CuAAC Purification Purification (e.g., HPLC) Final_PROTAC_ref->Purification Western_Blot_Workflow A Cell Seeding & Adherence B PROTAC Treatment (Dose-Response) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE (Protein Separation) D->E F Western Blot (Membrane Transfer) E->F G Immunodetection (Antibodies) F->G H Signal Detection (Chemiluminescence) G->H I Data Analysis (Densitometry, DC50/Dmax) H->I

References

Application Notes: Reaction Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][] The reaction's driving force is the high ring strain of a cyclooctyne, which reacts rapidly and specifically with an azide to form a stable triazole linkage.[][4]

Azido-PEG2-azide is a homobifunctional, hydrophilic linker used to conjugate two molecules functionalized with a strained alkyne. The central polyethylene glycol (PEG) spacer enhances aqueous solubility, reduces aggregation, and provides a flexible bridge between the conjugated molecules.[1][5] This linker is particularly valuable in applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and for cross-linking biomolecules.[5][6] These notes provide a comprehensive guide to the reaction conditions and protocols for effectively using this compound in SPAAC reactions.

Reaction Mechanism and Workflow

The fundamental mechanism of SPAAC is a Huisgen [3+2] dipolar cycloaddition between the azide (1,3-dipole) and the strained alkyne (dipolarophile).[1] The pre-distortion of the cyclooctyne ring lowers the activation energy, allowing the reaction to proceed efficiently at physiological temperatures.[][7]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide This compound (R-N3) Triazole Stable Triazole Linkage Azide->Triazole + Alkyne Strained Alkyne (e.g., DBCO, BCN) Alkyne->Triazole Catalyst-Free Room Temp

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The experimental workflow involves preparing the reactants, running the conjugation reaction, and purifying the final product.

Experimental_Workflow prep_azide Prepare this compound Stock Solution (e.g., in DMSO) mix Combine Reactants in Reaction Buffer prep_azide->mix prep_alkyne Prepare Alkyne-Substrate Stock Solution (e.g., in Buffer) prep_alkyne->mix incubate Incubate Reaction (Time & Temperature) mix->incubate monitor Monitor Progress (Optional) (e.g., UV-Vis for DBCO) incubate->monitor purify Purify Conjugate (e.g., SEC, Dialysis, HPLC) monitor->purify analyze Analyze Final Product (e.g., MS, SDS-PAGE) purify->analyze Decision_Tree start Start: SPAAC with This compound biomolecule Are biomolecules sensitive to temperature? start->biomolecule temp_low Incubate at 4°C or Room Temp (RT) biomolecule->temp_low Yes temp_high Incubate at RT to 37°C biomolecule->temp_high No solubility Are reactants soluble in buffer? solvent_aq Use aqueous buffer (e.g., PBS, pH 7.4) solubility->solvent_aq Yes solvent_org Add minimal DMSO/DMF (<10% final volume) solubility->solvent_org No speed Is high reaction speed critical? speed_fast Use DBCO-alkyne. Increase concentration. Use pH 7.5-8.0. speed->speed_fast Yes speed_slow Use BCN-alkyne. Incubate longer. speed->speed_slow No temp_low->solubility temp_high->solubility solvent_aq->speed solvent_org->speed

References

The Use of Azido-PEG2-azide in Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG2-azide is a homobifunctional crosslinker that serves as a versatile tool in fluorescence microscopy and bioconjugation. Its structure features two terminal azide groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This configuration allows for the covalent linkage of two alkyne-containing molecules through "click chemistry," a set of highly efficient and specific bioorthogonal reactions. The PEG spacer enhances solubility in aqueous buffers and minimizes steric hindrance, making it an ideal component for conjugating sensitive biomolecules.

The primary application of this compound in fluorescence microscopy is to bridge two distinct molecular entities, enabling studies of co-localization, protein-protein interactions, and the construction of complex imaging probes. The bioorthogonal nature of the azide-alkyne cycloaddition ensures that the linker reacts specifically with the intended alkyne-modified targets without cross-reacting with other functional groups present in a biological system.[1]

Applications in Fluorescence Microscopy

The unique properties of this compound open up a range of applications in advanced fluorescence imaging:

  • Co-localization Studies: By linking two different fluorescently labeled molecules that target specific cellular components, this compound can be used to investigate the spatial proximity of these components within a cell.

  • Förster Resonance Energy Transfer (FRET) Microscopy: This linker is ideally suited for constructing FRET pairs. By attaching a donor fluorophore to one alkyne-modified molecule and an acceptor fluorophore to another, this compound can bring them into close proximity. The efficiency of FRET can then be used to study molecular interactions and conformational changes in real-time.[2][3][4]

  • Assembly of Complex Imaging Probes: this compound can be used to synthesize sophisticated imaging agents by linking a targeting moiety (e.g., a small molecule or peptide) to a fluorescent reporter molecule.

  • Enhanced Labeling of Cellular Structures: The use of bifunctional crosslinkers can improve the preservation and labeling intensity of proteins for both qualitative and quantitative fluorescence microscopy.[5]

Data Presentation

The choice between the two main types of click chemistry for utilizing this compound—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—depends on the specific experimental requirements. CuAAC is generally faster but the copper catalyst can be toxic to living cells, making SPAAC the preferred method for live-cell imaging.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Target Functional Group Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)
Reaction Type Copper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Resulting Linkage 1,4-disubstituted 1,2,3-triazole1,2,3-triazole
Typical Reaction pH 4.0 - 8.04.0 - 9.0
Typical Reaction Time 1 - 4 hours0.5 - 2 hours
Typical Reaction Temperature 25°C4 - 37°C
Typical Yield Very High (>95%)Very High (>95%)

Experimental Protocols

Protocol 1: General Procedure for Linking Two Alkyne-Modified Molecules using this compound via CuAAC

This protocol describes the conjugation of two different alkyne-containing molecules (Molecule A-alkyne and Molecule B-alkyne) using this compound as a linker. This method is suitable for in vitro applications.

Materials:

  • Molecule A-alkyne

  • Molecule B-alkyne

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Solvent (e.g., DMSO, DMF, or a mixture with water)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., microcentrifuge tube)

  • Purification supplies (e.g., size-exclusion chromatography column or dialysis tubing)

Procedure:

  • Preparation of Reactants:

    • Dissolve Molecule A-alkyne and Molecule B-alkyne in the chosen solvent in the reaction vessel.

    • Dissolve this compound in the same solvent. For a 1:1:1 molar ratio of Molecule A:this compound:Molecule B, add the appropriate volume of the this compound stock solution to the reaction mixture. To favor the formation of the A-linker-B product, a stepwise addition can be performed, first reacting Molecule A with a slight excess of this compound, purifying the product, and then reacting the product with Molecule B.

    • Prepare stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

    • If using a ligand like TBTA, prepare a stock solution in a suitable organic solvent (e.g., DMSO).

  • Reaction Setup:

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[6]

  • Initiation of the Reaction:

    • Add the copper catalyst. This is typically done by adding the CuSO₄ solution (e.g., 0.1 equivalents) followed by the sodium ascorbate solution (e.g., 0.5 equivalents).[7] The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. The use of a copper-chelating ligand like TBTA can improve catalyst stability and reaction efficiency.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted components and the catalyst.

Protocol 2: General Procedure for Linking Two Strained Alkyne-Modified Molecules using this compound via SPAAC for Live-Cell Imaging

This protocol outlines the copper-free conjugation of two different molecules modified with strained alkynes (e.g., DBCO or BCN) using this compound. This method is suitable for applications in living cells.

Materials:

  • Cells expressing or labeled with Molecule A-strained alkyne and Molecule B-strained alkyne

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a biocompatible solvent such as DMSO.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or PBS. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM.

  • Cell Labeling:

    • Wash the cells containing the alkyne-modified molecules three times with pre-warmed PBS.

    • Add the this compound solution to the cells and incubate for 0.5 to 2 hours at 37°C in a CO₂ incubator. The incubation time may need to be optimized depending on the specific molecules and cell type.

  • Washing:

    • After incubation, remove the labeling solution and wash the cells three to five times with pre-warmed PBS to remove any unreacted this compound.

  • Imaging:

    • Replace the wash buffer with fresh, pre-warmed cell culture medium or an appropriate imaging buffer.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophores conjugated to Molecule A and Molecule B.

Mandatory Visualizations

experimental_workflow_cuaac cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Molecule A (Alkyne-modified) Mix Mix Reactants in Solvent A->Mix B Molecule B (Alkyne-modified) B->Mix Linker This compound Linker->Mix Catalyst CuSO4 + NaAscorbate + Ligand (TBTA) Add_Catalyst Add Catalyst Catalyst->Add_Catalyst Degas Degas with N2/Ar Mix->Degas Degas->Add_Catalyst Incubate Incubate (1-24h, RT) Add_Catalyst->Incubate Monitor Monitor Reaction (TLC, LC-MS) Incubate->Monitor Quench Quench Reaction (EDTA) Monitor->Quench Purify Purify Conjugate (SEC, Dialysis) Quench->Purify Final_Product A-Linker-B Conjugate Purify->Final_Product

Caption: Workflow for CuAAC conjugation using this compound.

signaling_pathway_spaac cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging Cells Live Cells with Alkyne-Modified Molecules A & B Add_Linker Add this compound (10-100 µM) Cells->Add_Linker Incubate Incubate (0.5-2h, 37°C) Add_Linker->Incubate Wash Wash Cells (3-5x) Incubate->Wash Image Fluorescence Microscopy Wash->Image Result Visualize Co-localization or FRET Image->Result

Caption: Workflow for live-cell imaging using SPAAC with this compound.

logical_relationship cluster_molecules Components cluster_reaction Click Chemistry cluster_product Product cluster_application Application MolA Molecule A (Alkyne-modified) Click Azide-Alkyne Cycloaddition MolA->Click MolB Molecule B (Alkyne-modified) MolB->Click Linker This compound Linker->Click Conjugate A-Linker-B Conjugate Click->Conjugate Microscopy Fluorescence Microscopy Conjugate->Microscopy

Caption: Logical relationship of components for fluorescence microscopy applications.

References

Troubleshooting & Optimization

how to improve the yield of Azido-PEG2-azide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG2-azide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during the synthesis of this important bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic route for this compound starts from di(ethylene glycol). The synthesis is typically a two-step process:

  • Activation of Hydroxyl Groups: The terminal hydroxyl groups of di(ethylene glycol) are converted into good leaving groups. This is commonly achieved through tosylation, using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (NEt3) or pyridine.[1][2][3] This forms the intermediate, di-tosylated PEG2.

  • Azidation: The tosyl groups are then displaced by azide ions via a nucleophilic substitution reaction (SN2).[4] This is typically performed using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]

Q2: What are the critical safety precautions when working with azides?

A2: Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock.[6] Sodium azide and heavy metal azides are also highly toxic and explosive.[6][7]

  • Always handle azide compounds in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[7]

  • Avoid contact with acids, which can form the highly toxic and explosive hydrazoic acid (HN₃).[6]

  • Do not use metal spatulas to handle sodium azide. Avoid contact with heavy metals like copper, lead, and mercury, as this can form highly explosive heavy metal azides.[7]

  • When scaling up reactions, consider using flow chemistry to generate and consume tosyl azide in situ, minimizing the accumulation of hazardous materials.[8][9]

Q3: How should I store this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, temperatures of -20°C to -80°C are recommended to maintain stability.[10]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • For TLC: Spot the starting material, the reaction mixture, and a co-spot on a silica plate. A typical eluent system would be a mixture of ethyl acetate and hexanes. The product, being more polar than the di-tosylated intermediate, should have a lower Rf value. The azide product may not be UV active, so staining with potassium permanganate or iodine is necessary for visualization.[12]

  • For LC-MS: This technique can confirm the disappearance of the starting material and the appearance of the product by monitoring their respective mass-to-charge ratios.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, leading to low yields or impure products.

Problem 1: Low or No Yield of Di-tosylated PEG2 Intermediate
Possible Cause Recommended Solution
Incomplete drying of starting material or solvent. Di(ethylene glycol) is hygroscopic. Dry it and the solvent (e.g., Dichloromethane - DCM) thoroughly before use. Water can react with p-toluenesulfonyl chloride (TsCl), reducing its availability for the reaction. Consider drying the starting diol by azeotropic distillation with toluene.[2]
Insufficient base or base is not strong enough. Use a slight excess of a suitable base like triethylamine (NEt₃) or pyridine to neutralize the HCl generated during the reaction. Ensure the base is fresh and dry.
Low reaction temperature or insufficient reaction time. The tosylation reaction is often performed at 0°C initially and then allowed to warm to room temperature.[1] If the reaction is slow, consider extending the reaction time to 12-24 hours.[11]
Degradation of TsCl. p-Toluenesulfonyl chloride is sensitive to moisture. Use a fresh bottle or a properly stored reagent.
Problem 2: Low Yield in the Azidation Step
Possible Cause Recommended Solution
Poor leaving group ability of tosylate. Ensure the tosylation step went to completion. The presence of unreacted hydroxyl groups will prevent the formation of the diazide.
Insufficient sodium azide. Use a molar excess of sodium azide (typically 3-5 equivalents per tosyl group) to drive the SN2 reaction to completion.[5]
Inappropriate solvent. Use a polar aprotic solvent like DMF or DMSO to solubilize the sodium azide and facilitate the SN2 reaction.[5] Adding a small amount of water can sometimes increase the solubility of sodium azide, but too much can lead to side reactions.
Low reaction temperature. The nucleophilic substitution with azide often requires heating. A temperature range of 70-90°C is common for this step.[4][5]
Reaction time is too short. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. This can take several hours to overnight.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Recommended Solution
Product is soluble in the aqueous layer during workup. The PEG linker enhances water solubility.[12] Minimize the volume of water used during extraction and wash the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate. Brine washes can help reduce the solubility of the organic product in the aqueous phase.[5]
Co-elution of product and impurities during column chromatography. The polarity of the starting material, intermediate, and product can be similar. Optimize the solvent system for flash column chromatography using TLC. A gradient elution (e.g., increasing the percentage of ethyl acetate in hexanes) can improve separation.[12]
Residual sodium azide. Sodium azide is water-soluble. Thoroughly wash the organic layer with water during the workup to remove any unreacted sodium azide.
Emulsion formation during extraction. The amphiphilic nature of PEG compounds can lead to emulsions.[12] Add brine (saturated NaCl solution) to help break the emulsion. If necessary, filter the mixture through a pad of Celite.

Experimental Protocols & Data

Protocol 1: Synthesis of 1,2-bis(2-(p-tolylsulfonyloxy)ethoxy)ethane (Di-tosylated PEG2)
  • Preparation: Dry di(ethylene glycol) (1 equivalent) by azeotropic distillation with toluene under reduced pressure. Dissolve the dried diol in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add triethylamine (2.3 equivalents) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (2.2 equivalents).[3]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[1]

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude di-tosylated product, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 1,2-bis(2-azidoethoxy)ethane (this compound)
  • Preparation: Dissolve the di-tosylated PEG2 intermediate (1 equivalent) in anhydrous DMF.

  • Addition of Azide: Add sodium azide (NaN₃, 5 equivalents) to the solution.[5]

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 12-24 hours under an inert atmosphere.[5] Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate or DCM (3x).

  • Isolation: Combine the organic layers and wash with water and brine to remove DMF and residual NaN₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]

Data Presentation: Optimizing Azidation Reaction Conditions

The following table summarizes typical reaction conditions and their expected impact on the yield of the azidation step. This data is illustrative and serves as a starting point for optimization.

Parameter Condition A Condition B Condition C Expected Outcome
Solvent DMFDMSOAcetonitrileDMF and DMSO are superior due to better solubility of NaN₃.
Temperature 25°C (RT)60°C90°CHigher temperatures generally increase reaction rate and yield.[5]
NaN₃ Equivalents 2.2 eq.5 eq.10 eq.A larger excess of NaN₃ drives the reaction to completion, increasing yield.[5]
Reaction Time 4 hours12 hours24 hoursLonger reaction times ensure completion, especially at lower temperatures.
Expected Yield Low (~30-50%)Good (~70-85%)High (>90%)Condition C represents the most forceful conditions to maximize yield.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Azidation A Di(ethylene glycol) B Add TsCl, NEt3 in Anhydrous DCM A->B C Stir at 0°C to RT (12-16h) B->C D Aqueous Workup & Purification C->D E Di-tosylated PEG2 D->E F Di-tosylated PEG2 G Add NaN3 in Anhydrous DMF F->G H Stir at 90°C (12-24h) G->H I Aqueous Workup & Purification H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

G Start Low Reaction Yield Q1 Which step has low yield? Start->Q1 Tosylation Tosylation Step Q1->Tosylation Step 1 Azidation Azidation Step Q1->Azidation Step 2 Check_Reagents Check Reagent Quality (Diol, TsCl, Base, Solvent) Tosylation->Check_Reagents Check_Conditions_T Optimize Conditions (Time, Temperature) Tosylation->Check_Conditions_T Check_Intermediate Verify Purity of Di-tosyl Intermediate Azidation->Check_Intermediate Check_Azide_Excess Increase NaN3 Equivalents Azidation->Check_Azide_Excess Check_Conditions_A Optimize Conditions (Solvent, Temperature) Azidation->Check_Conditions_A

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Troubleshooting Failed Click Chemistry Reactions with Azido-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG2-azide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, bifunctional polyethylene glycol (PEG) linker containing two terminal azide groups. Its primary application is in click chemistry to link two alkyne-containing molecules. This is particularly useful in constructing complex bioconjugates, such as in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) where it can connect a target protein-binding ligand and an E3 ligase ligand. It can also be used to create polymers or to functionalize surfaces.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and reactivity of this compound, it is crucial to store it under proper conditions. When stored as a stock solution at -80°C, it is stable for up to 6 months, and at -20°C, for up to 1 month.[1] For the neat compound, storage at 0-10°C is recommended.[2] It is advisable to protect the compound from light and moisture.

Q3: My CuAAC reaction with this compound has a low or no yield. What are the common causes?

Low or no yield in CuAAC reactions can stem from several factors:

  • Inactive Catalyst: The active catalyst for the reaction is Copper(I) (Cu(I)). Oxidation of Cu(I) to the inactive Cu(II) state is a primary cause of reaction failure. This can be due to the presence of oxygen in the reaction mixture.

  • Poor Reagent Quality: Degradation of this compound, the alkyne substrate, or the reducing agent (e.g., sodium ascorbate) can significantly impact the reaction. Azide groups can be sensitive to heat, light, and certain reducing agents not typically used in CuAAC.[3]

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, pH, or reactant concentrations can hinder the reaction.

  • Steric Hindrance: Bulky molecules near the azide or alkyne functional groups can impede the reaction.

Q4: How can I prevent the oxidation of the copper catalyst?

Maintaining the active Cu(I) state is critical. This can be achieved by:

  • Degassing Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.

  • Using Fresh Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ. It is prone to oxidation, so a freshly prepared solution should be used for each reaction.

  • Working Under an Inert Atmosphere: Whenever possible, set up and run your reactions under an argon or nitrogen atmosphere.

  • Using a Stabilizing Ligand: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state and increase reaction efficiency.

Q5: I am observing a mixture of products, including mono-adduct, di-adduct, and possibly polymers. How can I control the product distribution?

When using a bifunctional linker like this compound, controlling the stoichiometry of your reactants is key to directing the reaction towards the desired product.

  • For Mono-adduct Formation: Use a significant excess of the mono-alkyne (e.g., >10 equivalents) relative to the this compound. This statistically favors the reaction of only one azide group. The large excess of the mono-alkyne can then be removed during purification.

  • For Di-adduct (Cross-linking) Formation: Use a stoichiometric ratio of the mono-alkyne to the azide groups (i.e., a 2:1 molar ratio of mono-alkyne to this compound).

  • For Polymerization (with a di-alkyne): Use a 1:1 molar ratio of this compound to the di-alkyne. Be aware that precise stoichiometric control is crucial to achieve high molecular weight polymers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your click chemistry reactions with this compound.

SymptomPotential CauseSuggested Solution
No or very low product yield Inactive catalyst (Cu(II) form) Degas all solvents thoroughly before use. Prepare sodium ascorbate solution fresh for every reaction. Work under an inert atmosphere (argon or nitrogen). Use a stabilizing ligand like THPTA or TBTA.
Poor quality of reagents Verify the integrity of your this compound and alkyne substrate via analytical methods like NMR or mass spectrometry. Use a fresh bottle of sodium ascorbate.
Steric hindrance Increase the reaction temperature (e.g., to 40-60 °C). Prolong the reaction time. Consider using a longer PEG linker if steric hindrance is a significant issue.
Incompatible buffer Avoid buffers containing primary amines (e.g., Tris) or other species that can coordinate with copper. Phosphate, HEPES, and acetate buffers are generally compatible.[4]
Formation of a precipitate Insoluble copper complexes Ensure your copper source and ligand are fully dissolved before adding to the reaction mixture. The use of a co-solvent like DMSO can help maintain solubility.
Polymerization If using a di-alkyne, a precipitate may indicate the formation of an insoluble polymer. Adjust the stoichiometry or consider running the reaction at a lower concentration.
Multiple spots on TLC/LC-MS Incomplete reaction Increase reaction time or temperature. Add more catalyst or reducing agent.
Side reactions (e.g., alkyne homocoupling) Ensure sufficient reducing agent is present and minimize oxygen exposure.
Mixture of mono- and di-adducts To favor the mono-adduct, use a large excess of the mono-alkyne. To favor the di-adduct, use a stoichiometric amount of the mono-alkyne (2 equivalents per equivalent of this compound).
Difficulty in product purification Similar polarity of starting material and product Use a high-resolution purification technique like preparative HPLC. If there is a significant size difference, size-exclusion chromatography (SEC) can be effective.
PEG-related purification issues PEG-containing molecules can be challenging to purify by standard column chromatography. Reverse-phase HPLC, precipitation, or dialysis are often more effective.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Mono-alkyne

This protocol describes a general method for conjugating a mono-functional alkyne to this compound. The stoichiometry can be adjusted to favor either mono- or di-substitution.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Degassed solvent (e.g., a mixture of water and DMSO or t-BuOH)

Stock Solutions:

  • Copper(II) Sulfate: 100 mM in deionized water.

  • THPTA or TBTA Ligand: 100 mM in DMSO or water (for THPTA).

  • Sodium Ascorbate: 1 M in deionized water (prepare fresh).

  • This compound: 10 mM in DMSO.

  • Alkyne-molecule: 100 mM in DMSO.

Reaction Procedure:

  • In a reaction vial under an inert atmosphere, add the desired amount of this compound stock solution.

  • Add the alkyne-molecule stock solution. For mono-adduct formation , use a large excess (e.g., 10-20 equivalents). For di-adduct formation , use 2.2 equivalents.

  • Add the reaction solvent to achieve the desired final concentration (e.g., 1-10 mM).

  • Add the ligand stock solution (e.g., 5 equivalents relative to copper).

  • Add the Copper(II) sulfate stock solution (e.g., 0.1 equivalents relative to the azide groups).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1 equivalent relative to the azide groups).

  • Stir the reaction at room temperature for 1-4 hours. Protect the reaction from light.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Once the reaction is complete, purify the product using a suitable method such as preparative HPLC or size-exclusion chromatography.

Protocol 2: General Procedure for Step-Growth Polymerization with a Di-alkyne

This protocol describes a general method for the synthesis of a polytriazole polymer using this compound and a di-functional alkyne.

Materials:

  • This compound

  • Di-alkyne monomer

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Degassed solvent (e.g., DMF or DMSO)

Reaction Procedure:

  • In a reaction vial under an inert atmosphere, dissolve equimolar amounts of this compound and the di-alkyne monomer in the chosen solvent to a final concentration of, for example, 0.1 M.

  • In a separate vial, prepare the catalyst premix by combining the ligand (e.g., 5 mol%) and Copper(II) sulfate (e.g., 1 mol%) in a small amount of solvent.

  • Add the catalyst premix to the monomer solution.

  • Initiate the polymerization by adding a solution of sodium ascorbate (e.g., 5 mol%).

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 12-24 hours.

  • Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or diethyl ether).

  • Collect the polymer by filtration and dry under vacuum.

Data Presentation

The following tables provide starting points for optimizing your CuAAC reactions with this compound. The optimal conditions will depend on the specific substrates being used.

Table 1: Recommended Starting Conditions for CuAAC with this compound

ParameterRecommended Value/RangeNotes
Reactant Ratio (for mono-adduct) 1 : >10 (this compound : Mono-alkyne)A large excess of the alkyne drives the reaction towards mono-functionalization.
Reactant Ratio (for di-adduct) 1 : 2.2 (this compound : Mono-alkyne)A slight excess of the alkyne ensures complete reaction of both azide groups.
Reactant Ratio (for polymerization) 1 : 1 (this compound : Di-alkyne)Precise stoichiometry is crucial for achieving high molecular weight polymers.
Copper(II) Source 1-10 mol% (relative to azide groups)Higher concentrations may be needed for challenging reactions.
Reducing Agent (Sodium Ascorbate) 1-5 equivalents to Copper(II)Use a fresh solution to ensure efficient reduction of Cu(II) to Cu(I).
Ligand 1-5 equivalents to Copper(II)Ligands like THPTA and TBTA accelerate the reaction and protect biomolecules.
Solvent Water/DMSO, Water/t-BuOH, DMF, DMSOCo-solvents can improve the solubility of hydrophobic substrates.
Temperature Room Temperature to 60 °CHigher temperatures can increase the reaction rate but may also promote side reactions.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Table 2: Troubleshooting Guide for Low Yields

SymptomPotential CauseSuggested Solution
No reaction or very slow reactionInactive catalyst (Cu(II) form)Degas solvents thoroughly; use fresh sodium ascorbate; work under an inert atmosphere.
Poor reagent qualityVerify the purity and integrity of this compound and alkyne via analytical methods.
Steric hindranceIncrease reaction temperature; prolong reaction time; consider a longer PEG linker if possible.
Multiple spots on TLC/LC-MSSide reactionsCheck for alkyne homocoupling (Glaser coupling); ensure sufficient reducing agent is present and minimize oxygen exposure.
Product is formed but difficult to isolatePEG-related purification issuesUse reverse-phase HPLC, precipitation, or dialysis for purification.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis & Purification reagents Prepare Reagents (this compound, Alkyne, Solvent) combine Combine Reagents and Catalyst Premix reagents->combine catalyst Prepare Catalyst Premix (CuSO4 + Ligand) catalyst->combine reductant Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate combine->initiate react React at RT (1-4 hours) initiate->react monitor Monitor Progress (TLC/LC-MS) react->monitor purify Purify Product (HPLC/SEC) monitor->purify characterize Characterize (NMR, MS) purify->characterize

Caption: Experimental workflow for a typical CuAAC reaction.

G cluster_catalyst Catalyst Troubleshooting cluster_side_reactions Side Reaction Troubleshooting start Failed Click Reaction q1 Is the reaction completely clean (only starting materials)? start->q1 a1_yes Potential Catalyst Issue q1->a1_yes Yes a1_no Multiple Unidentified Spots q1->a1_no No c1 Use freshly prepared Sodium Ascorbate a1_yes->c1 s1 Check for alkyne homodimerization a1_no->s1 c2 Degas all solvents thoroughly c1->c2 c3 Increase catalyst/ligand concentration c2->c3 s2 Verify stability of reactants under conditions s1->s2 s3 Optimize stoichiometry to control product distribution s2->s3

References

Technical Support Center: Purification of Azido-PEG2-azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of proteins labeled with Azido-PEG2-azide.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found after a labeling reaction with this compound?

The reaction mixture following protein labeling is often complex. Common impurities include unreacted protein, excess this compound reagent, aggregated labeled protein, and various protein species with different numbers of attached PEG linkers (PEGamers) or labeling at different sites (positional isomers).[] Effective purification strategies are essential to isolate the desired mono-labeled protein conjugate.[]

Q2: How does the this compound linker affect my protein's behavior during purification?

The covalent attachment of the PEG linker alters the physicochemical properties of the protein in several ways that can be leveraged for purification:

  • Increased Size: The linker increases the protein's hydrodynamic radius, which is the basis for separation in Size Exclusion Chromatography (SEC).[][2]

  • Charge Shielding: The PEG chain can mask charged residues on the protein surface. This changes the protein's overall surface charge density, altering its interaction with Ion Exchange Chromatography (IEX) resins and often allowing for the separation of species with different degrees of labeling.[][3]

  • Altered Hydrophobicity: PEGylation can change the protein's surface hydrophobicity, which can be exploited for separation using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Chromatography (RPC).[][4]

Q3: Which purification method is the most suitable for my labeled protein?

The optimal method depends on the specific properties of your protein and the nature of the impurities. A multi-step approach is often required.[4][5] Ion Exchange Chromatography (IEX) is the most commonly used technique for purifying PEGylated proteins due to its high resolution.[][4] Size Exclusion Chromatography (SEC) is excellent for removing aggregates and small molecules like excess reagents.[][2] Hydrophobic Interaction Chromatography (HIC) serves as a valuable alternative or complementary step to IEX.[][6]

Q4: How can I efficiently remove small-molecule impurities like excess this compound reagent?

For removing low molecular weight by-products and unreacted reagents, size-based separation methods are highly effective.[] The most common techniques are:

  • Dialysis: Effective but can be time-consuming.[7][8]

  • Desalting Columns: A rapid method for buffer exchange and removal of small molecules.[7][9]

  • Size Exclusion Chromatography (SEC): Provides a clear separation between the high-molecular-weight protein and low-molecular-weight contaminants.[]

Q5: Is it possible to separate proteins with different numbers of attached PEG linkers?

Yes. Separating mono-labeled from di-, multi-, and unlabeled protein is a primary goal of the purification process.

  • Ion Exchange Chromatography (IEX) is particularly powerful for this, as each attached PEG linker shields surface charges to a different extent, leading to distinct elution profiles.[2][3][10]

  • Hydrophobic Interaction Chromatography (HIC) can also resolve species with varying degrees of PEGylation.[11]

  • Size Exclusion Chromatography (SEC) can resolve species if the PEG linker is large enough to cause a significant change in hydrodynamic radius between the different forms.[2][3]

Purification Strategy Overview

The choice of chromatographic technique is critical for successful purification. The following table summarizes the most common methods.

Purification TechniquePrinciple of SeparationPrimary ApplicationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Hydrodynamic radius (Size)Removal of aggregates and excess small reagents.[][12]Reliable, mild conditions preserve protein activity.Low resolution for separating species of similar size (e.g., mono- vs di-labeled).[3]
Ion Exchange Chromatography (IEX) Net surface chargeSeparation of unlabeled, mono-labeled, and multi-labeled proteins.[][4][13]High resolution, high capacity, can separate positional isomers.[][2]PEG chains can shield charges, potentially reducing separation efficiency.[3]
Hydrophobic Interaction Chromatography (HIC) Surface hydrophobicityOrthogonal separation to IEX, purification of mono-labeled species.[][14]Good resolving power, often used as a polishing step.[15]Can have lower capacity, requires high salt concentrations which may affect protein stability.[]
Reversed-Phase Chromatography (RPC) HydrophobicityAnalytical separation of positional isomers and purity assessment.[][16]High resolution.Often requires organic solvents and denaturing conditions, not ideal for preparative purification of proteins.
Affinity Chromatography (AC) Specific binding interactionPurification based on a tag on the protein (e.g., His-tag), not the PEG linker.[17]Very high selectivity in a single step.Requires the protein to have a suitable affinity tag.

Troubleshooting Guide

// Nodes start [label="Problem: Poor Separation\nof Labeled vs. Unlabeled Protein", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause1 [label="Is SEC the primary\nseparation method?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Is IEX/HIC resolution low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Are multiple species\n(isomers) present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol1 [label="PEG linker may be too small for\nsize-based separation. Switch to\nIEX or HIC which separate based on\ncharge or hydrophobicity.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Optimize the elution gradient\n(salt or pH). Try a different resin\nwith higher resolution or different selectivity.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="IEX is often capable of resolving\npositional isomers. Fine-tune the\ngradient for better separation.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> cause1; cause1 -> sol1 [label="Yes"]; cause1 -> cause2 [label="No"];

cause2 -> sol2 [label="Yes"]; cause2 -> cause3 [label="No"];

cause3 -> sol3 [label="Yes"]; }

Figure 1. Troubleshooting flowchart for poor separation.

Problem: My labeled protein precipitated during purification.

  • Possible Cause: The buffer conditions (pH, salt concentration) are not optimal and may be close to the protein's isoelectric point or causing aggregation. High salt concentrations required for HIC can sometimes cause precipitation.[11]

  • Solution:

    • Perform a buffer screen to identify optimal pH and salt conditions for solubility.

    • Ensure the pH is at least 1 unit away from the protein's isoelectric point (pI).

    • For HIC, test different lyotropic salts and lower the starting salt concentration if possible.[11]

    • Work with a lower protein concentration to reduce the likelihood of aggregation.[18]

Problem: The final yield of my purified protein is very low.

  • Possible Cause: The protein may be binding non-specifically to the chromatography resin, or it may be unstable under the purification conditions.

  • Solution:

    • For IEX, increase the ionic strength of the wash buffers to disrupt weak, non-specific interactions.

    • For HIC, reduce the starting salt concentration or try a less hydrophobic resin.

    • Perform all purification steps at 4°C and consider adding protease inhibitors to the initial lysate to prevent degradation.

    • If the protein is lost during a specific step, analyze the flow-through and strip fractions by SDS-PAGE to diagnose the issue.

Problem: I see multiple peaks/bands after purification, but mass spectrometry confirms they are all my protein.

  • Possible Cause: You are likely observing positional isomers (PEG linker attached to different sites on the protein) or PEGamers (different numbers of linkers attached).[][10]

  • Solution:

    • Ion Exchange Chromatography (IEX) is often the best method to resolve these different species.[2][10] The shielding of charge by the PEG group is dependent on its location, leading to different retention times for various isomers.

    • Optimize the IEX gradient to be as shallow as possible to maximize the resolution between these closely related species.

Experimental Protocols & Workflows

// Nodes start [label="Labeling Reaction Mixture\n(Labeled/Unlabeled Protein, Free PEG)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Reagent Removal\n(Dialysis / Desalting Column)"]; step1_out [label="Excess this compound", shape=box, style=dashed, color="#5F6368"];

step2 [label="Step 2: Primary Separation\n(Ion Exchange Chromatography - IEX)"]; step2_out1 [label="Unlabeled Protein", shape=box, style=dashed, color="#5F6368"]; step2_out2 [label="Multi-labeled Protein", shape=box, style=dashed, color="#5F6368"];

step3 [label="Step 3: Polishing (Optional)\n(Size Exclusion Chromatography - SEC)"]; step3_out [label="Aggregates", shape=box, style=dashed, color="#5F6368"];

finish [label="Purified Mono-labeled Protein", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> step1; step1 -> step2; step1 -> step1_out [arrowhead=none, style=dashed];

step2 -> step3; step2 -> step2_out1 [arrowhead=none, style=dashed]; step2 -> step2_out2 [arrowhead=none, style=dashed];

step3 -> finish; step3 -> step3_out [arrowhead=none, style=dashed]; }

Figure 2. General workflow for purifying this compound labeled proteins.
Protocol 1: Removal of Excess Reagent by Desalting Column

This protocol is designed for the rapid removal of unreacted this compound and other small molecules post-reaction.

  • Column Selection: Choose a desalting column with a molecular weight cutoff (MWCO) that is appropriate for your protein (e.g., 7K MWCO for an antibody).[9]

  • Equilibration: Equilibrate the desalting column with 3-5 column volumes of your desired buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load your reaction mixture onto the column. The sample volume should not exceed the manufacturer's recommendation (typically ~25-30% of the column bed volume).

  • Elution: Elute the protein with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller this compound reagent will be retained in the resin pores and elute later.

  • Collection: Collect fractions and monitor the protein concentration using a standard assay (e.g., measuring absorbance at 280 nm or a BCA assay).[9] Pool the fractions containing your protein.

Protocol 2: Separation of Labeled vs. Unlabeled Protein by Ion Exchange Chromatography (IEX)

This protocol provides a general framework for separating protein species based on the degree of PEGylation.[2][10]

  • Resin and Buffer Selection:

    • If your protein has a net positive charge at the working pH, use a cation exchange (CEX) resin (e.g., SP-Sepharose).

    • If it has a net negative charge, use an anion exchange (AEX) resin (e.g., Q-Sepharose).

    • Prepare two buffers: Buffer A (binding buffer, low salt, e.g., 20 mM Tris, pH 8.0) and Buffer B (elution buffer, high salt, e.g., 20 mM Tris, 1 M NaCl, pH 8.0).

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Buffer A until the pH and conductivity are stable.

  • Sample Loading: Load the desalted protein sample from the previous step onto the column at a flow rate that allows for efficient binding.

  • Washing: Wash the column with Buffer A for 3-5 column volumes to remove any unbound material.

  • Elution: Elute the bound proteins using a linear gradient from 0% to 50% Buffer B over 20 column volumes. Due to charge shielding by the PEG linker, the more highly PEGylated species are expected to elute earlier (at lower salt concentrations) than the less PEGylated and unlabeled protein.

  • Analysis: Collect fractions and analyze them by SDS-PAGE and/or mass spectrometry to identify which peaks correspond to the desired mono-labeled protein.

Protocol 3: Polishing Step by Size Exclusion Chromatography (SEC)

This step is ideal for removing any aggregates that may have formed and for final buffer exchange.[2][12]

  • Column and Buffer Selection: Choose an SEC column with a fractionation range suitable for your protein's size. Prepare the final formulation buffer.

  • System Equilibration: Equilibrate the SEC system and column with at least 2 column volumes of the formulation buffer at the desired flow rate.

  • Sample Loading: Inject a volume of the pooled, concentrated fractions from the IEX step onto the column. The injection volume should be less than 2% of the total column volume for optimal resolution.

  • Elution: Elute the sample isocratically with the formulation buffer. Proteins will separate based on size, with larger molecules (aggregates) eluting first, followed by the desired monomeric protein.

  • Fraction Collection: Collect fractions corresponding to the main monomer peak. Confirm purity by SDS-PAGE.

// Nodes start [label="Start: Labeled Protein Mixture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Are aggregates or\nexcess small reagents\nthe main concern?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sec [label="Use Size Exclusion\nChromatography (SEC)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

q2 [label="Need to separate based on\ndegree of labeling\n(0 vs 1 vs 2 PEGs)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

iex [label="Use Ion Exchange\nChromatography (IEX)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

q3 [label="Is IEX separation\ninsufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

hic [label="Use Hydrophobic Interaction\nChromatography (HIC)\nas an orthogonal method", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> sec [label="Yes"]; q1 -> q2 [label="No"];

q2 -> iex [label="Yes"]; q2 -> hic [label="No"];

iex -> q3; q3 -> hic [label="Yes"]; }

Figure 3. Decision logic for selecting a primary purification strategy.

References

Technical Support Center: Azido-PEG2-azide Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG2-azide conjugations. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your work with this compound and related bifunctional PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common conjugation reactions for a bifunctional linker like this compound?

This compound is a homobifunctional linker, meaning it has two identical reactive groups (azides). It is primarily used to link two molecules that each contain an alkyne group through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This forms a stable triazole linkage.

Q2: My CuAAC "click" reaction is giving a low yield. What are the common causes?

Low or no product yield in a CuAAC reaction can stem from several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2] Insufficient reducing agent (like sodium ascorbate) or exposure to air can lead to catalyst deactivation.[1]

  • Poor Reagent Quality: Degradation of the azide or alkyne starting materials can prevent the reaction from proceeding.[1] Azides, in particular, can be unstable and should be stored properly.

  • Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction.[1] Additionally, some substrates may chelate the copper catalyst, making it unavailable for the cycloaddition.[1]

  • Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.[1]

Q3: I am observing an unexpected mass in my final product analysis, corresponding to a mass increase of 2 Da from my expected product. What could be the cause?

A mass increase of 2 Da often indicates the reduction of an azide group (-N3) to a primary amine (-NH2).[3] This is a common side reaction, especially if your protocol involves the use of phosphines or certain reducing agents.[3] Some thiols can also slowly reduce azides, particularly at elevated temperatures or over long reaction times.[3]

Q4: Can the azide groups on this compound react with anything other than alkynes?

While the azide group is known for its bioorthogonality, it can undergo other reactions. The most notable is the Staudinger reaction (or Staudinger reduction) with phosphines, which reduces the azide to an amine.[4][5] This reaction is generally conducted in two steps, with the first being the treatment of the azide with the phosphine to form a phosphine imine, followed by hydrolysis to produce the amine and a phosphine oxide byproduct.[5]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your this compound conjugations.

Issue 1: Formation of an Amine Side Product
  • Symptom: Mass spectrometry analysis shows a peak corresponding to the mass of your starting material or product where one or both azide groups have been converted to an amine.

  • Cause: Unintentional reduction of the azide group(s).[3] This is often caused by the presence of phosphines or strong reducing agents.

  • Solution:

    • Avoid Phosphines: If possible, avoid using phosphine-based reagents in your reaction or purification steps.

    • Control Reducing Agents: If a reducing agent is necessary (e.g., sodium ascorbate in CuAAC), use the minimum effective concentration.

    • Thiol Sensitivity: Be mindful of prolonged exposure to high concentrations of thiol-containing molecules (e.g., DTT, TCEP), especially at higher temperatures.[3]

Issue 2: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Symptom: Low or no formation of the desired triazole-linked product.

  • Cause & Solution:

CauseRecommended Solution
Cu(I) Oxidation Use a stabilizing ligand for the Cu(I) catalyst, such as TBTA or THPTA.[2] Degas all solutions to remove dissolved oxygen.[2]
Reagent Degradation Use fresh, high-purity reagents. Store azides and alkynes under appropriate conditions (cool, dark, and inert atmosphere).[1]
Suboptimal pH The optimal pH range for CuAAC is typically between 4 and 12.[6] For biomolecule conjugations, a pH of 7-9 is common.[7]
Steric Hindrance If possible, redesign your alkyne-containing substrate to include a less hindered linker.[1] Increasing the reaction time or temperature may also help.[1]
Issue 3: Alkyne Homocoupling (Glaser Coupling) in CuAAC
  • Symptom: Detection of a byproduct with a mass corresponding to two alkyne molecules coupled together.

  • Cause: This side reaction occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen.[1][8]

  • Solution:

    • Maintain Anaerobic Conditions: Thoroughly degas all buffers and solutions and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Use a Reducing Agent: Ensure a sufficient amount of a reducing agent like sodium ascorbate is present to keep the copper in the Cu(I) state.[9]

    • Add a Ligand: A stabilizing ligand can help prevent this side reaction.[1]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-containing molecule to this compound.

  • Prepare Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 100 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).[3]

    • THPTA (ligand): 100 mM in deionized water.

    • This compound and alkyne-containing molecules: Dissolve in a suitable buffer (e.g., PBS, pH 7.4) or a mixture of buffer and a co-solvent like DMSO.[3]

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the this compound and the alkyne-containing molecule(s).

    • Add the THPTA ligand solution to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours.[1] The reaction can be gently mixed during this time.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst using size-exclusion chromatography (e.g., a desalting column) or dialysis against a buffer containing EDTA.[1]

Visualizations

CuAAC_Side_Reactions cluster_main Desired CuAAC Reaction cluster_side Common Side Reactions Azido-PEG-Azide Azido-PEG-Azide Triazole Product Triazole Product Azido-PEG-Azide->Triazole Product Cu(I), Ascorbate Amine Side Product Amine Side Product Azido-PEG-Azide->Amine Side Product Reducing Agents/Phosphines Alkyne Alkyne Alkyne->Triazole Product Glaser Coupling Product Glaser Coupling Product Alkyne->Glaser Coupling Product O2, Cu(II) Inactive Cu(II) Inactive Cu(II) Cu(I) Cu(I) Cu(I)->Inactive Cu(II) O2

Caption: Key side reactions in CuAAC conjugations.

Troubleshooting_Workflow cluster_ms Mass Spectrometry Results cluster_solutions Corrective Actions start Low Reaction Yield q1 Analyze by MS start->q1 ms1 Amine Product Detected? q1->ms1 q2 Check Reagents & Conditions sol3 Use Fresh Reagents/ Optimize pH, Temp q2->sol3 sol4 Add Cu(I) Ligand/ Ensure Ascorbate Excess q2->sol4 ms2 Alkyne Dimer Detected? ms1->ms2 No sol1 Avoid Phosphines/ Strong Reducing Agents ms1->sol1 Yes ms_ok Only Starting Material ms2->ms_ok No sol2 Degas Solutions/ Use Inert Atmosphere ms2->sol2 Yes ms_ok->q2

Caption: Troubleshooting workflow for low yield in conjugations.

References

optimizing catalyst concentration for Azido-PEG2-azide CuAAC reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Copper(I)-catalyzed Azido-Alkyne Cycloaddition (CuAAC) reaction involving Azido-PEG2-azide.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with this compound is resulting in a low yield. What are the common causes?

Low yields in CuAAC reactions are often attributed to several key factors. The most critical is the oxidation of the active Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state, which can be caused by oxygen in the reaction mixture.[1][2] Other common issues include the poor quality or degradation of reagents, suboptimal reaction conditions such as incorrect solvent or temperature, and the sequestration of the copper catalyst by other molecules in the reaction.[1][3]

Q2: How can I prevent the oxidation of the copper catalyst?

To maintain the active Cu(I) oxidation state, it is crucial to minimize oxygen in your reaction.[1] This can be achieved by:

  • Degassing Solvents: Use methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1]

  • Using a Reducing Agent: Sodium ascorbate is the most common and effective reducing agent to convert any formed Cu(II) back to Cu(I) in situ.[1][4] A 3- to 10-fold excess of sodium ascorbate is often recommended.[1][5]

  • Working Under an Inert Atmosphere: For particularly sensitive reactions, performing the entire experiment in a glovebox can be beneficial.[1]

  • Sealing the Reaction Vessel: Ensure your reaction vessel is well-sealed to limit oxygen ingress.[1][3]

Q3: I suspect my this compound or other reagents have degraded. How can I check their quality?

Reagent quality is critical for a successful click reaction.[1]

  • This compound: The azide group is generally stable but can be reduced to an amine under certain conditions, such as in the presence of phosphines or strong reducing agents like LiAlH₄.[6] It is best to use freshly acquired or properly stored material.[1]

  • Copper Source (e.g., CuSO₄): Ensure it is free of impurities and has been stored in a dry environment.[1]

  • Sodium Ascorbate: This reducing agent can oxidize over time. It is highly recommended to use a freshly prepared solution for each reaction.[4]

Q4: What are the optimal reactant concentrations for the reaction?

The optimal concentrations can vary depending on the specific substrates. Below is a table of generally recommended ranges. It is often beneficial to use the alkyne as the limiting reagent.[4]

ParameterRecommended RangeNotes
Alkyne Substrate1 equivalentThe limiting reagent.[4]
This compound1.1 - 1.5 equivalentsA slight excess can help drive the reaction to completion.[4]
Copper(II) Sulfate0.01 - 0.1 equivalents (1-10 mol%)Can be adjusted as needed; some bioconjugation reactions use higher concentrations.[3][4]
Ligand (e.g., TBTA, THPTA)0.01 - 0.1 equivalents or 1-5x molar excess to copperLigands stabilize the Cu(I) catalyst and increase reaction efficiency.[3][4][7]
Sodium Ascorbate0.1 - 1.0 equivalents (10-100 mol%) or 3-10 fold excessUsed to reduce Cu(II) to Cu(I).[1][4][5]

Q5: What are the best solvents and temperature for a click reaction with a PEGylated azide?

The PEG component of this compound influences its solubility.

  • Solvents: this compound is soluble in DMSO.[1] For CuAAC reactions, a variety of solvents can be used, often in aqueous mixtures. Common choices include DMSO, DMF, t-BuOH/water, and PEG itself can even serve as a solvent in some cases.[4][8][9] It's important to choose a solvent system that dissolves all reaction components.[4]

  • Temperature: CuAAC reactions are typically run at room temperature.[10] If the reaction is slow, it can be gently heated to 40-50°C.[1]

Q6: I'm observing side products in my reaction. What are they and how can I minimize them?

Common side reactions in CuAAC include:

  • Glaser Coupling: This is the oxidative homocoupling of the alkyne substrate.[11] It can be minimized by ensuring the reaction is performed under strictly anaerobic (oxygen-free) conditions and with an adequate concentration of a reducing agent.[4]

  • Azide Reduction: The azide group can be reduced to an amine, especially in the presence of phosphines or certain thiols.[6] Avoid these reagents in your reaction mixture if possible.

  • Biomolecule Degradation: In bioconjugation, reactive oxygen species generated by the Cu(II)/ascorbate system can damage amino acids.[5] Adding a copper-chelating ligand like THPTA can help mitigate this.[5]

Q7: How should I purify my final product and remove the copper catalyst?

Purification methods depend on the properties of your product.

  • Standard Techniques: For small molecules, purification can often be achieved through an aqueous work-up followed by column chromatography (normal or reverse-phase).[1] For larger molecules and bioconjugates, preparative HPLC or size-exclusion chromatography may be necessary.[4]

  • Copper Removal: Residual copper can be problematic for downstream applications. Washing the product with a solution of a chelating agent like EDTA is a common method to remove copper ions.[3][12]

Troubleshooting Guide

This guide addresses common issues encountered during this compound CuAAC reactions.

SymptomPotential CauseSuggested Solution
No reaction or very slow reaction Inactive catalyst (Cu(II) form).[1]Degas solvents thoroughly; use a freshly prepared sodium ascorbate solution; work under an inert atmosphere.[1][4]
Poor reagent quality.[1]Verify the purity and integrity of this compound and the alkyne substrate via analytical methods.[1]
Poor substrate solubility.[4]Add a co-solvent (e.g., DMSO, DMF, t-BuOH) to improve solubility.[4]
Low product yield Suboptimal reactant concentrations.[1]Titrate the concentration of the copper catalyst and ligand. Ensure a slight excess of the azide or alkyne is used.[4]
Oxygen contamination.[1]Improve degassing procedures and maintain an inert atmosphere.[1]
Incompatible buffer.[4]Avoid buffers with primary amines (e.g., Tris) or other coordinating species that can interfere with the copper catalyst.[4]
Multiple products/Side reactions Dimerization of the alkyne (Glaser coupling).[11]Perform the reaction under strictly anaerobic conditions; increase the concentration of sodium ascorbate.[4]
Oxidation of sensitive functional groups.[5]Use a higher concentration of a stabilizing ligand like THPTA.[4]

Troubleshooting Logic

G start Low or No Product Yield catalyst_check Is the catalyst active? start->catalyst_check reagent_check Are reagents pure? catalyst_check->reagent_check Yes inactive_catalyst Inactive Catalyst (Cu(II)) catalyst_check->inactive_catalyst No conditions_check Are reaction conditions optimal? reagent_check->conditions_check Yes degraded_reagents Degraded Reagents reagent_check->degraded_reagents No suboptimal_conditions Suboptimal Conditions conditions_check->suboptimal_conditions No end Consult further literature or technical support conditions_check->end Yes solution_catalyst Degas solvents. Use fresh sodium ascorbate. Work under inert atmosphere. inactive_catalyst->solution_catalyst solution_reagents Verify purity of azide and alkyne. Use fresh reagents. degraded_reagents->solution_reagents solution_conditions Optimize solvent system. Adjust temperature. Check reactant stoichiometry. suboptimal_conditions->solution_conditions

Caption: A troubleshooting flowchart for low or no product yield in CuAAC reactions.

Experimental Protocols

General Protocol for CuAAC Reaction

This protocol describes a general method for conjugating an alkyne-containing molecule to this compound.

1. Preparation of Stock Solutions:

  • This compound: Prepare a stock solution of the desired concentration in DMSO or an appropriate solvent.

  • Alkyne Substrate: Prepare a stock solution of the desired concentration in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄): 100 mM in deionized water.[6]

  • Ligand (e.g., THPTA): 200 mM in deionized water.[6]

  • Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh before each use).[3][6]

2. Reaction Procedure:

  • To a reaction vessel, add the alkyne-functionalized molecule from its stock solution (1.0 equivalent).[4]

  • Add the this compound stock solution (1.1-1.5 equivalents).[4]

  • Add the reaction solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH) to achieve the desired final concentration.

  • If using a ligand, add the THPTA stock solution (e.g., 5 equivalents relative to copper).[3]

  • Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[4]

  • Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[4] The order of addition is important; it is often recommended to pre-mix the copper and ligand before adding them to the reaction mixture, and then initiate with sodium ascorbate.[13]

  • Seal the reaction vessel and stir the mixture at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). If the reaction is slow, it can be gently heated to 40-50°C.[1]

3. Work-up and Purification:

  • Once the reaction is complete, the crude mixture can be purified.

  • For small molecules, a standard aqueous work-up followed by column chromatography may be sufficient.[1]

  • For bioconjugates or more complex molecules, purification by preparative HPLC is common.[4]

  • To remove residual copper, the purified product can be washed with an aqueous EDTA solution.[3]

Visualizations

CuAAC Reaction of this compound

G cluster_reactants Reactants cluster_catalyst Catalytic System Azide This compound Product 1,4-disubstituted Triazole-PEG2-R Azide->Product Alkyne R-C≡CH (Alkyne) Alkyne->Product Copper Cu(I) Catalyst (from CuSO₄ + NaAscorbate) Copper->Product catalyzes

Caption: The CuAAC reaction of this compound with a terminal alkyne.

General Experimental Workflow

G prep Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ligand, Ascorbate) setup Combine Reactants (Alkyne, Azide, Solvent, Ligand) prep->setup degas Degas Reaction Mixture (N₂ or Ar sparging) setup->degas initiate Initiate Reaction (Add CuSO₄ then Ascorbate) degas->initiate react Stir at Room Temperature (Monitor by TLC/LC-MS) initiate->react workup Reaction Work-up & Purification (Chromatography/HPLC) react->workup analyze Product Characterization workup->analyze

Caption: A general experimental workflow for the CuAAC reaction.

References

preventing the degradation of Azido-PEG2-azide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Azido-PEG2-azide during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for neat this compound?

A1: To prevent degradation, neat this compound should be stored at low temperatures in a dark, dry environment.[1] For long-term stability, -20°C is the recommended temperature.

Q2: How should I store stock solutions of this compound?

A2: The stability of this compound is reduced when in solution.[1] It is highly recommended to prepare solutions fresh before use. If storing stock solutions is necessary, they should be aliquoted to avoid multiple freeze-thaw cycles and stored at ultra-low temperatures.

Q3: What factors can cause this compound to degrade?

A3: this compound is sensitive to several factors that can lead to its degradation. These include:

  • Elevated Temperatures: Heat can cause the azide groups to decompose, releasing nitrogen gas.[1]

  • Light Exposure: Organic azides can be sensitive to light, particularly UV radiation, which can lead to the formation of highly reactive nitrenes.[1]

  • Strong Acids: Acidic conditions can protonate the azide group, potentially forming hydrazoic acid, which is highly toxic and explosive.[1][2]

  • Reducing Agents: Reagents like DTT, TCEP, or phosphines can reduce the azide groups to primary amines, rendering the molecule inactive for click chemistry.[3][4]

Q4: Are there any materials I should avoid when handling this compound?

A4: Yes. To prevent the formation of highly shock-sensitive and explosive heavy metal azides, you must avoid all contact with metals.[5]

  • Never use metal spatulas for weighing or transferring the compound; use plastic, ceramic, or glass spatulas instead.[5][6]

  • Avoid contact with metal surfaces, including lead and copper pipes for disposal.[5]

  • Do not use halogenated solvents (e.g., dichloromethane) with azides.[2][5]

Q5: How can I tell if my this compound has degraded?

A5: Degradation can be suspected if you observe inconsistent or poor results in your experiments, such as low yields in click chemistry reactions.[7] The most reliable way to confirm degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the compound.[1]

Storage Condition Guidelines

To ensure the long-term stability of this compound, please adhere to the following storage recommendations.

FormStorage TemperatureRecommended Maximum DurationKey Considerations
Neat Compound -20°CUp to 2 yearsStore in a dark, dry environment. Protect from light.
0-10°CShorter-termSuitable for immediate use, but -20°C is preferred for storage.[8]
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use anhydrous solvents.[1][9][10]
-20°CUp to 1 monthFor shorter-term solution storage. Aliquoting is critical.[1][9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise from the improper storage or handling of this compound.

Problem 1: Low or no yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

  • Potential Cause: Degradation of the this compound reagent. The azide functional groups may have been reduced to amines.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Before use, analyze an aliquot of your this compound stock via LC-MS to confirm its mass or HPLC to check for purity and the presence of degradation products.

    • Use Fresh Reagent: If degradation is suspected or confirmed, use a fresh vial of the compound that has been stored under the recommended conditions.

    • Prepare Solutions Freshly: Always prepare solutions of this compound immediately before your experiment. Do not use previously prepared and stored solutions for extended periods.[1]

    • Avoid Reducing Agents: Ensure that no reducing agents (e.g., DTT, TCEP) are present in your reaction buffer, as these will reduce the azide group.[3]

Problem 2: Inconsistent or non-reproducible experimental results over time.

  • Potential Cause: Gradual degradation of the this compound stock due to improper storage or repeated handling.

  • Troubleshooting Steps:

    • Review Storage Protocol: Confirm that both neat compound and any stock solutions are stored at the correct temperatures and protected from light.[1][2]

    • Aliquot Stock Solutions: If you are using a stock solution, ensure it was aliquoted upon preparation to minimize freeze-thaw cycles.[3] Each aliquot should be used for a single experiment.

    • Implement a "First In, First Out" System: Use older batches of the reagent first to ensure it is used within its recommended shelf life.

    • Perform a Quality Control Check: If you are using a stock solution that is several weeks or months old, perform an HPLC or LC-MS check to validate its integrity before proceeding with critical experiments.

Visual Guides and Protocols

Logical Workflow for Preventing Degradation

This workflow outlines the critical steps for handling and storing this compound to maintain its chemical integrity.

G cluster_receipt Receiving Compound cluster_storage Storage cluster_usage Experimental Use Receipt Receive Neat This compound StoreNeat Store Neat at -20°C Protect from Light Receipt->StoreNeat Immediate Action PrepSolution Prepare Stock Solution (Use Anhydrous Solvent) StoreNeat->PrepSolution For Use StoreSolution Store Aliquots at -80°C PrepSolution->StoreSolution If Not for Immediate Use QC_Check Optional QC Check: Analyze via HPLC/LC-MS PrepSolution->QC_Check Best Practice StoreSolution->QC_Check Use Use in Experiment (e.g., Click Chemistry) QC_Check->Use

Caption: Logical workflow for handling and storing this compound.

Potential Degradation Pathways

This diagram illustrates the primary chemical pathways through which this compound can degrade.

G cluster_inputs Degradation Factors Compound This compound (N₃-PEG₂-N₃) Reduced Amine-PEG2-Amine (H₂N-PEG₂-NH₂) Compound->Reduced Nitrene Reactive Nitrene Intermediate Compound->Nitrene Decomposed Decomposition Products + N₂ Gas Compound->Decomposed ReducingAgents Reducing Agents (DTT, TCEP) ReducingAgents->Reduced Light Light (UV) Light->Nitrene Heat Heat Heat->Decomposed

Caption: Primary degradation pathways for this compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via HPLC

This protocol provides a method to assess the stability of this compound in an aqueous buffer over time.

Objective: To monitor the degradation of this compound by quantifying its purity at various time points.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)[1]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • UV Detector (210 nm)[1] or Mass Spectrometer

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Initiate Incubation: Add the necessary volume of the stock solution to your aqueous buffer to achieve a final concentration of 1 mM. Ensure thorough mixing.

  • Time Point Zero (T=0): Immediately withdraw an aliquot (e.g., 50 µL) from the aqueous solution. Dilute it with the mobile phase to an appropriate concentration for HPLC analysis and inject it into the HPLC system. This serves as your baseline measurement.

  • Incubation: Incubate the remaining solution at the desired temperature (e.g., room temperature or 37°C). Protect the solution from light.[3]

  • Collect Time Points: Withdraw additional aliquots at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).[3] Prepare and analyze each sample immediately as described in step 3.

  • HPLC Analysis:

    • Use a gradient elution method, for example: 5% B to 95% B over 15 minutes.

    • Monitor the elution profile at 210 nm to detect the azide group.[1]

    • Integrate the peak area corresponding to the intact this compound at each time point.

  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T=0 sample. A decrease in the peak area over time indicates degradation.

Experimental Workflow for Stability Testing

G A Prepare 10 mM Stock Solution in Anhydrous DMSO B Dilute Stock to 1 mM in Aqueous Buffer A->B C Withdraw T=0 Aliquot B->C D Incubate Solution (Protect from Light) B->D F Analyze Each Aliquot via HPLC/LC-MS C->F E Withdraw Aliquots at Various Time Points D->E E->F G Compare Peak Areas to Determine Degradation F->G

Caption: General experimental workflow for stability testing of this compound.

References

Technical Support Center: Working with Azido-PEG2-azide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Azido-PEG2-azide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, bifunctional crosslinker featuring a short polyethylene glycol (PEG) spacer with azide groups at both ends. Its primary application is in bioconjugation and materials science, particularly in "click chemistry" reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the efficient and specific formation of stable triazole linkages, enabling the crosslinking of molecules or the formation of well-defined macromolecular structures like hydrogels.[1][2] The PEG spacer enhances water solubility and biocompatibility.[2]

Q2: What are the main challenges when working with this compound in aqueous solutions?

The primary challenges include:

  • Solubility: While the PEG spacer improves hydrophilicity, achieving high concentrations in purely aqueous buffers can be difficult.

  • Stability of the Azide Groups: The azide functional groups are generally stable but can be sensitive to certain chemical conditions, such as the presence of reducing agents or strong acids.[3]

  • Reaction Optimization: Achieving high yields in click chemistry reactions requires careful optimization of parameters like catalyst concentration, ligands, temperature, and pH.

Q3: How should I store this compound?

For long-term stability, it is recommended to store this compound in its pure form at -20°C, protected from light and moisture.[4] If a stock solution is prepared, it is best to use an anhydrous organic solvent like DMSO and store it at -80°C for up to 6 months or at -20°C for up to one month.[5] It is advisable to prepare fresh aqueous solutions for each experiment to minimize potential degradation.[6]

Troubleshooting Guides

Problem 1: Poor Solubility or Precipitation in Aqueous Buffer
Potential Cause Troubleshooting Step
The concentration of this compound exceeds its solubility limit in the aqueous buffer.Prepare a high-concentration stock solution in an organic solvent such as DMSO. Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.[7]
The final concentration in the aqueous solution is still too high.Decrease the final concentration of this compound in your reaction mixture.[7]
The buffer composition is promoting precipitation.Try a different buffer system. Certain salts or buffer components can decrease the solubility of PEGylated compounds.[7]
"Shock" precipitation upon adding the organic stock solution to the aqueous buffer.Add the DMSO stock solution slowly to the vigorously stirring aqueous buffer. Consider using a co-solvent system if your experiment allows. A final DMSO concentration of up to 10% is often tolerated in biological assays.[7]
Problem 2: Low or No Reactivity in Click Chemistry (CuAAC) Reaction
Potential Cause Troubleshooting Step
Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state.Ensure all buffers and solutions are deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[8] Use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I) in situ.[8]
Reagent Degradation: The this compound or the alkyne-containing molecule has degraded.Use freshly acquired or properly stored reagents. Prepare fresh stock solutions before each experiment.
Presence of Reducing Agents: The reaction buffer contains reducing agents like DTT or TCEP.These reagents can reduce the azide group to an amine, rendering it unreactive in click chemistry.[3] If their presence is unavoidable, consider using a higher concentration of the azide linker or performing the azide reaction before introducing the reducing agent.
Incompatible Buffer Components: The buffer contains components that interfere with the copper catalyst.Avoid buffers containing primary amines (e.g., Tris) or strong chelating agents that can coordinate with the copper catalyst. Phosphate-buffered saline (PBS) or HEPES are generally safer choices.[3][8]
Poor Substrate Solubility: One or more of the reactants are not fully dissolved in the reaction mixture.Add a co-solvent such as DMSO, DMF, or t-BuOH to improve the solubility of all components.[8]

Data Presentation

Table 1: Solubility of Azido-PEG Compounds
Solvent SystemReported SolubilityNotes
Water and Aqueous BuffersSolubleThe PEG component enhances hydrophilicity.[1][2]
DMSOHighRecommended for preparing concentrated stock solutions.[7]
DMSO/PEG300/Tween-80/Saline≥ 2.5 mg/mLA co-solvent system can be used to achieve higher concentrations in aqueous media.[5]
Chloroform, Methylene Chloride, DMFSoluble[1]
Alcohol, TolueneLess Soluble[1]
EtherNot Soluble[1]
Table 2: Stability of the Azide Functional Group in Aqueous Conditions
FactorEffect on StabilityRecommendation
pH Generally stable in the range of 4-12.[3] Strong acids can lead to the formation of volatile and explosive hydrazoic acid.[3]Use buffers within a pH range of 5.0-10.0. Avoid strongly acidic conditions.[3]
Reducing Agents (e.g., DTT, TCEP) Can be reduced to an amine, leading to loss of reactivity in click chemistry.[3]Avoid the use of these reducing agents in the presence of the azide. If necessary, perform the azide reaction first.[3]
Light and Heat Prolonged exposure can lead to degradation.[3][6]Protect from light and store at low temperatures. Perform reactions at the lowest feasible temperature.[3]
Copper Ions (in CuAAC) Generally stable, but prolonged exposure in the presence of other reactive species could lead to side reactions.Use appropriate ligands to stabilize the copper(I) and minimize reaction time.[3]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the conjugation of an alkyne-containing molecule to this compound. Optimization may be required for specific substrates.

1. Materials and Reagents:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

2. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Alkyne-functionalized molecule: Prepare a stock solution of the desired concentration in a compatible solvent (e.g., DMSO or the reaction buffer).

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.[8]

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[8]

  • Ligand (e.g., THPTA): Prepare a 10-100 mM stock solution in deionized water or DMSO.

3. Reaction Procedure:

  • In a reaction vessel, add the alkyne-functionalized molecule from its stock solution.

  • Add the this compound stock solution to have a final concentration of 1.1 - 1.5 equivalents relative to the alkyne.[8]

  • Add the degassed reaction buffer to achieve the desired final reactant concentrations.

  • If using a ligand, add the stock solution to the reaction mixture (typically 1-5 equivalents relative to copper).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.[8]

  • Initiate the reaction by adding the copper(II) sulfate stock solution (final concentration typically 0.1-1 mM), followed by the freshly prepared sodium ascorbate stock solution (final concentration typically 1-5 mM).[8]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS or HPLC).

  • Once the reaction is complete, it can be quenched by exposure to air or by adding a chelating agent like EDTA.

  • Purify the conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or HPLC.

Visualizations

G Troubleshooting Workflow for Low Reaction Yield start Low or No Product Yield check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_reagents Are Reagents Intact? check_catalyst->check_reagents Yes solution_catalyst Degas solvents. Use fresh Sodium Ascorbate. Use a stabilizing ligand. check_catalyst->solution_catalyst No check_buffer Is the Buffer Compatible? check_reagents->check_buffer Yes solution_reagents Use fresh reagents. Verify integrity via analytical methods. check_reagents->solution_reagents No check_solubility Are All Components Soluble? check_buffer->check_solubility Yes solution_buffer Switch to a non-chelating buffer (e.g., PBS, HEPES). Avoid buffers with primary amines. check_buffer->solution_buffer No solution_solubility Add a co-solvent (e.g., DMSO, DMF). Decrease final concentration. check_solubility->solution_solubility No success Reaction Successful check_solubility->success Yes solution_catalyst->success solution_reagents->success solution_buffer->success solution_solubility->success

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

G This compound Stability Profile reagent This compound in Aqueous Solution stable Stable Conditions reagent->stable unstable Conditions to Avoid reagent->unstable ph pH 5-10 stable->ph temp Low to Room Temperature stable->temp non_reducing Non-Reducing Environment stable->non_reducing dark Protection from Light stable->dark strong_acid Strong Acids (pH < 4) unstable->strong_acid reducing_agents Reducing Agents (DTT, TCEP) unstable->reducing_agents high_temp Elevated Temperatures unstable->high_temp prolonged_light Prolonged Light Exposure unstable->prolonged_light G Experimental Workflow for CuAAC Reaction prep_reagents 1. Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Na-Ascorbate) mix_reactants 2. Combine Alkyne and Azide in Degassed Buffer prep_reagents->mix_reactants add_ligand 3. Add Ligand mix_reactants->add_ligand degas 4. Degas Reaction Mixture add_ligand->degas initiate 5. Initiate with CuSO4 and Sodium Ascorbate degas->initiate monitor 6. Monitor Reaction Progress (e.g., LC-MS) initiate->monitor quench 7. Quench Reaction monitor->quench purify 8. Purify Conjugate quench->purify end Final Conjugate purify->end

References

Technical Support Center: Optimizing Azido-PEG2-azide Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of Azido-PEG2-azide crosslinking reactions. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is a homobifunctional crosslinker. It consists of two terminal azide (-N₃) groups connected by a short polyethylene glycol (PEG) spacer. Its primary application is in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to link two molecules that have been functionalized with alkyne groups. The PEG spacer enhances solubility and reduces steric hindrance during conjugation.

Q2: What are the main types of "click chemistry" reactions used with azide-functionalized molecules?

There are two primary types of azide-alkyne click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and high-yielding reaction that forms a stable triazole linkage. However, it requires a copper catalyst, which can be toxic to living cells, making it more suitable for in vitro applications.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[2] The ring strain of the cyclooctyne allows the reaction to proceed without a catalyst, making it ideal for in vivo applications and experiments with sensitive biological samples.[1][3]

Q3: How should this compound be stored to maintain its stability?

To ensure its integrity, this compound should be stored at -20°C in a dry, moisture-free environment.[4] For long-term storage, -80°C is recommended for solutions of the linker.[5] It is also advisable to protect it from light and avoid repeated freeze-thaw cycles.[6]

Q4: Can the azide group be reduced or degraded during my experiment?

Yes, the azide group can be reduced to a primary amine in the presence of certain reducing agents like DTT (dithiothreitol) and TCEP (tris(2-carboxyethyl)phosphine) or phosphines.[3][6] Catalytic hydrogenation will also reduce azides.[3] It is crucial to avoid these reagents in your reaction buffer if you wish to preserve the azide functionality for the click reaction.

Troubleshooting Guide

This guide addresses common problems encountered during this compound crosslinking experiments.

Problem Potential Cause Recommended Solution
Low or No Product Yield in CuAAC Reaction Oxidation of Cu(I) Catalyst: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by oxygen in the reaction mixture.[7]- Degas your solvents and reaction mixture.- Use a freshly prepared solution of a reducing agent like sodium ascorbate to regenerate Cu(I) in situ.[8][9]- Consider using a copper-chelating ligand (e.g., THPTA, TBTA) to protect the Cu(I) from oxidation.[9][10]
Poor Reagent Quality: The this compound, alkyne-containing molecule, or the reducing agent may have degraded.- Verify the purity and integrity of your reagents using analytical methods like NMR or mass spectrometry.[7]- Use a fresh bottle of sodium ascorbate or prepare a fresh solution immediately before use, as it can oxidize over time.[7]
Steric Hindrance: The azide or alkyne groups on your biomolecules may be sterically inaccessible to each other or the catalyst.- Increase the reaction temperature (e.g., to 40-50°C) or prolong the reaction time.[7]- If possible, consider using a linker with a longer PEG chain to increase the distance between the conjugated molecules.[7]
Incorrect Order of Reagent Addition: Adding the reducing agent to the copper salt before the ligand can lead to the precipitation of copper oxides.- First, mix the copper sulfate with the ligand. Add this mixture to your azide and alkyne substrates. Initiate the reaction by adding the sodium ascorbate solution last.[9][10]
Difficulty in Product Purification Residual Copper Catalyst: The copper catalyst can be difficult to remove from the final product, especially with proteins.- Wash the crude product with an aqueous solution of a chelating agent like EDTA to sequester the copper ions.[8]- For biomolecules, use purification methods like size-exclusion chromatography, dialysis, or spin desalting columns.[1][8]
PEG-Related Purification Issues: The PEG spacer can sometimes complicate standard purification techniques.- For PEGylated molecules, reverse-phase HPLC, precipitation, or dialysis are often effective purification methods.[7]
Side Reactions Observed (e.g., multiple spots on TLC/LC-MS) Alkyne Homodimerization (Glaser Coupling): This can occur in the presence of oxygen and copper.- Ensure sufficient reducing agent is present and minimize oxygen exposure by working under an inert atmosphere (e.g., nitrogen or argon).[7]
Biomolecule Degradation or Aggregation: The copper catalyst and sodium ascorbate can generate reactive oxygen species (ROS) that damage proteins or other biomolecules.[9][10]- Use a copper-chelating ligand to minimize ROS generation.- Keep reaction times as short as possible.- For highly sensitive biomolecules, consider using a copper-free SPAAC reaction.[1]
Slow SPAAC Reaction (Copper-Free) Low Reactivity of Cyclooctyne: The kinetics of SPAAC can be influenced by the specific structure of the strained alkyne.- Ensure the pH, buffer composition, and temperature are optimal for the specific cyclooctyne being used.[3]- While slower than CuAAC, increasing the concentration of reactants or the reaction time can improve the yield.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for CuAAC and SPAAC reactions involving azide-PEG linkers. These should be considered as starting points and may require optimization for specific substrates.

Table 1: Typical Reaction Parameters for CuAAC

Parameter Value/Condition Notes
Azide to Alkyne Ratio 1 : 1.0-1.2 equivalentsA slight excess of the alkyne can be used.[8]
Copper(II) Sulfate (CuSO₄·5H₂O) 0.01-0.05 equivalents[8]
Sodium Ascorbate 0.2-1.0 equivalentsShould be prepared fresh.[8]
Copper Ligand (e.g., THPTA, TBTA) 0.25-0.5 equivalentsHelps to stabilize the Cu(I) catalyst.[8]
Solvent t-BuOH/water (1:1), DMSO, DMF/water (2:1)The choice of solvent depends on the solubility of the substrates.[8][11]
Temperature Room Temperature (can be heated to 40-50°C)Gentle heating can increase the reaction rate.[7]
Reaction Time 1-4 hoursMonitor progress by TLC or LC-MS.[12]
Typical Yield >95%[2]

Table 2: Typical Reaction Parameters for SPAAC

Parameter Value/Condition Notes
Azide to Cyclooctyne Ratio 1 : 3-5 fold molar excess of cyclooctyneAn excess of the cyclooctyne is often used to drive the reaction.[5]
Solvent Aqueous buffers (e.g., PBS)Generally compatible with biological conditions.
Temperature 4-37°CCan often be performed at physiological temperatures.[2]
Reaction Time 0.5-12 hoursReaction times can be longer than for CuAAC.[2][5]
Typical Yield >95%[2]

Experimental Protocols

Generalized Protocol for CuAAC Reaction

  • Preparation of Reactants:

    • Dissolve the alkyne-containing molecule (1.0-1.2 equivalents) and the this compound crosslinker (1.0 equivalent) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).[8]

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).[8]

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents) and a copper ligand like THPTA (0.25-0.5 equivalents).[8]

  • Reaction Execution:

    • To the stirred solution of the azide and alkyne, add the CuSO₄/ligand solution.[8]

    • Initiate the reaction by adding the sodium ascorbate solution.[8]

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[8]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate) if applicable.[8]

    • For biomolecules, purify the conjugate using size-exclusion chromatography, dialysis, or a spin desalting column to remove excess reagents and the copper catalyst.[1]

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Azide and Alkyne Substrates D Mix Substrates with CuSO4/Ligand Solution A->D B Prepare CuSO4 and Ligand Solution B->D C Prepare Fresh Sodium Ascorbate E Initiate with Sodium Ascorbate C->E D->E F Stir at Room Temperature (Monitor Progress) E->F G Quench Reaction (Optional) F->G H Purify Product (e.g., Chromatography, Dialysis) G->H I Characterize Final Product H->I

Caption: Experimental workflow for a typical CuAAC reaction.

CuAAC_Mechanism Cu2 Cu(II)SO4 Cu1 Cu(I) - Active Catalyst Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Copper_Acetylide Copper Acetylide Intermediate Cu1->Copper_Acetylide Alkyne Terminal Alkyne (R1-C≡CH) Alkyne->Copper_Acetylide Azide Azide (R2-N3) Azide->Copper_Acetylide Cycloaddition Triazole 1,4-disubstituted 1,2,3-triazole Copper_Acetylide->Triazole

References

addressing low solubility issues of Azido-PEG2-azide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low solubility issues encountered with Azido-PEG2-azide conjugates during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is anhydrous dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being achievable with the aid of ultrasonication.[1] It is critical to use a fresh, anhydrous grade of DMSO, as the presence of water can significantly reduce the solubility of the product.[1][2]

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

A2: Direct dissolution of this compound in purely aqueous buffers such as Phosphate-Buffered Saline (PBS) is often challenging. While the PEG component enhances water solubility, high concentrations may not be achievable, potentially leading to precipitation.[2] It is strongly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[2]

Q3: What are the best practices for storing this compound to maintain its solubility and stability?

A3: For long-term stability, this compound in its pure form should be stored at -20°C.[3] Stock solutions in anhydrous DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[1][4] It is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[1][2] To prevent degradation, protect the compound and its solutions from light.[3]

Q4: How do temperature and pH affect the solubility and stability of this compound?

A4: For most organic solids, solubility in aqueous solutions tends to increase with temperature.[5] Gentle warming can be used to help dissolve the compound if precipitation occurs upon dilution into an aqueous buffer.[2] Regarding pH, the azide groups are generally stable under neutral and mild acidic or alkaline conditions. However, strong acids should be avoided as they can protonate the azide group, and highly alkaline conditions can also lead to degradation.[3] For bioconjugation reactions, maintaining a pH between 7 and 9 is generally recommended.[6]

Troubleshooting Guide: Low Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered during experiments with this compound.

Problem 1: this compound is not dissolving in DMSO.
Possible Cause Solution
Old or wet DMSO Use a fresh, unopened bottle of anhydrous DMSO. DMSO is hygroscopic and readily absorbs moisture from the air, which can decrease the solubility of the conjugate.[1][2]
Insufficient Sonication Sonicate the solution for a longer duration in a bath sonicator. Ensure the vial is properly immersed to facilitate dissolution.[2]
Concentration is too high Although solubility in DMSO is high, try preparing a slightly more dilute stock solution if you are experiencing difficulties.
Problem 2: Precipitate forms upon addition of the DMSO stock solution to an aqueous buffer.
Possible Cause Solution
Low aqueous solubility Decrease the final concentration of the this compound in the aqueous medium. The final concentration may be exceeding its solubility limit in the aqueous buffer.[2]
High percentage of aqueous solvent If your experiment allows, increase the percentage of the organic co-solvent (e.g., DMSO) in the final reaction mixture. Be mindful of the tolerance of your biological molecules to the organic solvent.[2]
Lack of a suitable co-solvent system Utilize a co-solvent system to improve solubility. A mixture of DMSO, PEG300, and a surfactant like Tween-80 in saline has been shown to be effective for similar PEGylated linkers.[1][2]
Solution is too cold Gentle warming of the final solution may help redissolve the compound. However, ensure the temperature is not detrimental to your other reactants.[2]

Quantitative Data Summary

The following tables summarize the solubility and storage conditions for this compound and its conjugates.

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Notes
DMSO Up to 100 mg/mL (499.50 mM)Requires ultrasonic treatment for high concentrations. Use of fresh, anhydrous DMSO is critical.[1]
Acetonitrile Soluble[7]
Dichloromethane (DCM) Soluble[7][8]
Tetrahydrofuran (THF) Soluble[7]
Dimethylformamide (DMF) Soluble[8]
Aqueous Buffers (e.g., PBS) PoorDirect dissolution is not recommended.[2]

Table 2: Recommended Storage Conditions

Form Storage Temperature Duration
Pure Compound -20°CUp to 3 years[4]
4°CUp to 2 years[4]
In Solvent (e.g., DMSO) -80°CUp to 6 months[1][4]
-20°CUp to 1 month[1][4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[1]

  • Dissolution: Tightly cap the vial and place it in an ultrasonic water bath. Sonicate until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.[2]

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer using a Co-solvent System

This protocol is adapted from a method for a similar PEGylated linker and may require optimization.[1][2]

  • Initial Dilution: Start with your concentrated DMSO stock solution of this compound.

  • Co-solvent Addition: In a separate tube, prepare the co-solvent mixture. For a final volume of 1 mL, a mixture of 400 µL PEG300 and 50 µL Tween-80 can be used.[1]

  • Mixing: Add the required volume of the this compound DMSO stock solution to the co-solvent mixture and mix thoroughly.

  • Aqueous Dilution: Add saline or your desired aqueous buffer to the final volume and mix well. For example, add 450 µL of saline to the mixture from the previous step to reach a final volume of 1 mL.[1]

  • Observation: Observe the solution for any signs of precipitation. If the solution is not clear, gentle heating or further sonication may be applied, ensuring compatibility with other reaction components.[2]

Visualizations

Troubleshooting_Workflow start Start: Low Solubility Issue with This compound check_solvent Is the primary solvent anhydrous DMSO? start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO and sonicate. check_solvent->use_fresh_dmso No check_aqueous Did precipitation occur after dilution in aqueous buffer? check_solvent->check_aqueous Yes use_fresh_dmso->check_aqueous lower_conc Lower the final concentration of the conjugate. check_aqueous->lower_conc Yes end_success Solubility Issue Resolved check_aqueous->end_success No use_cosolvent Use a co-solvent system (e.g., DMSO/PEG300/Tween-80). lower_conc->use_cosolvent gentle_heat Apply gentle heat and/or additional sonication. use_cosolvent->gentle_heat gentle_heat->end_success

Caption: Troubleshooting workflow for addressing low solubility.

Dissolution_Protocol cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (with Co-solvent) weigh 1. Weigh this compound add_dmso 2. Add anhydrous DMSO weigh->add_dmso sonicate 3. Sonicate until dissolved add_dmso->sonicate store_stock 4. Store at -20°C or -80°C sonicate->store_stock start_stock Start with DMSO Stock mix_stock_cosolvent 2. Mix Stock with Co-solvent start_stock->mix_stock_cosolvent prepare_cosolvent 1. Prepare Co-solvent Mix (PEG300 + Tween-80) prepare_cosolvent->mix_stock_cosolvent add_buffer 3. Add Aqueous Buffer mix_stock_cosolvent->add_buffer observe 4. Observe and gently heat/sonicate if needed add_buffer->observe

Caption: Experimental workflow for dissolving this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Azido-PEG2-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of bifunctional linkers such as Azido-PEG2-azide is critical for the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The purity and structural integrity of these linkers directly impact the efficacy, safety, and reproducibility of the final therapeutic or research agent. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

Core Analytical Techniques

The characterization of this compound primarily relies on a suite of spectroscopic and chromatographic techniques to confirm its identity, purity, and stability. The most common methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative and qualitative information obtained from each analytical method for a typical this compound sample.

Analytical TechniqueParameter MeasuredTypical Value/Observation for this compoundPurpose
¹H NMR Chemical Shift (δ)~3.65 ppm (PEG backbone), ~3.39 ppm (-CH₂-N₃)Structural Elucidation & Purity
¹³C NMR Chemical Shift (δ)~70 ppm (PEG backbone), ~51 ppm (-CH₂-N₃)Structural Confirmation
Mass Spectrometry (MS) Molecular Weight (m/z)[M+H]⁺, [M+Na]⁺, etc. corresponding to C₆H₁₂N₆O₂ (MW: 200.2)Molecular Weight Confirmation
HPLC (RP-C18) Retention Time & PurityVaries with method; Purity typically >95%Purity Assessment & Quantification
FTIR Wavenumber (cm⁻¹)~2100 cm⁻¹ (azide N≡N stretch), ~1100 cm⁻¹ (C-O-C stretch)Functional Group Identification

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the presence of the PEG backbone and the terminal azide groups.[1]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical signals for this compound include a triplet at approximately 3.39 ppm corresponding to the methylene protons adjacent to the azide groups (-CH₂-N₃) and a multiplet around 3.65 ppm for the ethylene glycol protons of the PEG backbone.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expect signals around 51 ppm for the carbons attached to the azide groups and around 70 ppm for the PEG backbone carbons.[2]

  • Data Analysis: Integrate the proton signals to confirm the ratio of PEG backbone protons to the protons adjacent to the azide groups, which helps in assessing purity and confirming the structure.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the this compound conjugate.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a solvent compatible with the ionization technique, such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source is commonly used.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Look for the pseudomolecular ions, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. For this compound (C₆H₁₂N₆O₂), the exact mass is 200.1022.

  • Data Analysis: Compare the observed m/z values with the calculated theoretical mass to confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound conjugates.[1][] Due to the lack of a strong UV chromophore in the PEG structure, detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are often more suitable than UV detection alone.[4][5]

Protocol for Reversed-Phase HPLC with UV and CAD: [4]

  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, UV-Vis detector, and a Charged Aerosol Detector (CAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 210 nm (for the azide group).[4]

    • CAD Settings: Evaporation Temperature: 35°C, Gas Pressure: 35 psi.[4]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).[4]

  • Data Analysis: The purity of the sample is determined by the relative peak area of the main component in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule, particularly the characteristic azide stretch.

Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

    • A characteristic sharp, strong absorption band for the azide (N≡N) stretching vibration should be observed around 2100 cm⁻¹.[6][7][8]

    • A strong, broad band around 1100 cm⁻¹ corresponding to the C-O-C stretching of the PEG backbone will also be present.[9]

  • Data Analysis: The presence of these characteristic peaks confirms the successful incorporation of the azide functional groups and the integrity of the PEG linker. The absence of peaks corresponding to starting materials (e.g., hydroxyl groups if the synthesis started from a diol) indicates a complete reaction.

Mandatory Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized or purchased batch of this compound.

G cluster_synthesis Synthesis/Procurement cluster_analysis Analytical Characterization cluster_results Data Interpretation & Validation cluster_decision Final Decision start This compound Sample HPLC HPLC Analysis (Purity) start->HPLC NMR NMR Spectroscopy (Structure) start->NMR MS Mass Spectrometry (Molecular Weight) start->MS FTIR FTIR Spectroscopy (Functional Groups) start->FTIR Purity Purity > 95%? HPLC->Purity Structure Correct Structure? NMR->Structure MW Correct MW? MS->MW Functional Azide Present? FTIR->Functional Purity->Structure Yes Fail Batch Fails QC (Repurify/Reject) Purity->Fail No Structure->MW Yes Structure->Fail No MW->Functional Yes MW->Fail No Pass Batch Passes QC Functional->Pass Yes Functional->Fail No

Caption: Workflow for this compound Characterization.

Logical Relationship of Analytical Techniques

This diagram shows how the different analytical techniques provide complementary information to build a complete picture of the this compound conjugate's identity and quality.

G cluster_properties Molecular Properties cluster_methods Analytical Methods Compound This compound (C₆H₁₂N₆O₂) Purity Purity Compound->Purity Structure Covalent Structure Compound->Structure MolWeight Molecular Weight Compound->MolWeight FuncGroups Functional Groups Compound->FuncGroups HPLC HPLC HPLC->Purity NMR NMR NMR->Structure MS Mass Spec. MS->MolWeight FTIR FTIR FTIR->FuncGroups

Caption: Complementary Nature of Analytical Methods.

Comparison with Alternative Linkers

While this compound is a homobifunctional linker, it is often used in applications where heterobifunctional linkers could also be employed. The choice depends on the conjugation strategy.

Linker TypeExampleReactive GroupsConjugation ChemistryKey AdvantagesKey Disadvantages
Homobifunctional Azide This compound Azide, AzideClick Chemistry (e.g., CuAAC, SPAAC)Symmetrical; useful for linking two identical or similar alkyne-containing molecules.Requires alkyne-functionalized partners; potential for polymerization if linking two different molecules in one pot.
Heterobifunctional PEG Azide-PEG-NHS EsterAzide, NHS EsterClick Chemistry & Amine ChemistryAllows for controlled, sequential conjugation to different functional groups (alkynes and amines).[10]More complex synthesis; NHS esters can be hydrolytically unstable.
Heterobifunctional PEG Azide-PEG-MaleimideAzide, MaleimideClick Chemistry & Thiol ChemistryOrthogonal reactivity for sequential conjugation to alkynes and thiols.Maleimides can undergo hydrolysis, especially at higher pH.
Homobifunctional NHS Bis-NHS-PEG5NHS Ester, NHS EsterAmine ChemistryWell-established chemistry for crosslinking primary amines.[11]Prone to hydrolysis; can lead to a mixture of products in one-pot reactions with two different amine-containing molecules.[10]

The analytical methods described in this guide for this compound are broadly applicable to these alternative PEG linkers, with adjustments made to account for the different functional groups. For instance, the characterization of an NHS ester-containing linker would involve monitoring the disappearance of the NHS group upon conjugation via HPLC or the appearance of a new amide bond.

By employing a combination of these robust analytical methods, researchers can ensure the quality and consistency of their this compound conjugates, leading to more reliable and reproducible results in their drug development and research endeavors.

References

A Comparative Guide to the NMR Analysis of Azido-PEG2-azide and its Bioorthogonal Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Azido-PEG2-azide and its key reaction products pertinent to researchers, scientists, and drug development professionals. We delve into the NMR spectroscopic characteristics of the parent molecule and its derivatives from common bioorthogonal reactions, namely the Staudinger ligation and azide-alkyne cycloadditions (Copper-Catalyzed and Strain-Promoted). Detailed experimental protocols and representative data are presented to facilitate the identification and characterization of these compounds in a laboratory setting.

Introduction to this compound and its Reactivity

This compound, systematically named 1,2-bis(2-azidoethoxy)ethane, is a short, bifunctional polyethylene glycol (PEG) linker. Its terminal azide groups are versatile chemical handles for a variety of conjugation chemistries. The PEG spacer enhances hydrophilicity and provides flexibility to the conjugated molecules. The primary reactions of interest for this molecule are:

  • Staudinger Ligation: A reaction between an azide and a phosphine to form an aza-ylide, which can be trapped to form a stable amide bond. This reaction is notable for being bioorthogonal and proceeding under mild, metal-free conditions.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regioselective "click" reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that utilizes a strained cyclooctyne to react with an azide, forming a triazole. The high ring strain of the alkyne drives the reaction forward without the need for a catalyst, making it highly suitable for applications in living systems.

NMR Spectral Data Comparison

Precise NMR data for this compound and its direct, symmetric reaction products are not extensively published in peer-reviewed literature. However, based on the known spectral data of analogous compounds and the fundamental principles of NMR spectroscopy, a reliable prediction of the chemical shifts can be made. Commercial suppliers of this compound and related PEG linkers often provide product-specific NMR data upon request[1][2][3][4][5][6][7].

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its reaction products. The data for the reaction products are based on analogous structures reported in the literature.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound -O-CH ₂-CH ₂-O-~3.70s4H
N₃-CH ₂-CH ₂-O-~3.68t, J ≈ 5 Hz4H
N₃-CH ₂-~3.40t, J ≈ 5 Hz4H
Bis-Amine Product (from Staudinger Reduction) -O-CH ₂-CH ₂-O-~3.65s4H
H₂N-CH ₂-CH ₂-O-~3.55t, J ≈ 5 Hz4H
H₂N-CH ₂-~2.85t, J ≈ 5 Hz4H
-NH~1.5 (broad)s4H
Bis-Triazole Product (CuAAC with Phenylacetylene) Triazole-H ~7.80s2H
Phenyl-H ~7.30-7.45m10H
Triazole-CH ₂-~4.60t, J ≈ 5 Hz4H
-O-CH ₂-CH ₂-O-~3.75s4H
Triazole-CH₂-CH ₂-O-~3.95t, J ≈ 5 Hz4H
Bis-Triazole Product (SPAAC with a DBCO derivative) DBCO Aromatic-H ~7.20-7.60m16H
Triazole-CH -~5.50d2H
DBCO-CH -~4.80d2H
PEG Chain~3.50-3.90m8H

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CompoundFunctional GroupChemical Shift (δ, ppm)
This compound -O-C H₂-C H₂-O-~70.8
N₃-CH₂-C H₂-O-~70.1
N₃-C H₂-~50.7
Bis-Amine Product (from Staudinger Reduction) -O-C H₂-C H₂-O-~70.5
H₂N-CH₂-C H₂-O-~73.0
H₂N-C H₂-~41.8
Bis-Triazole Product (CuAAC with Phenylacetylene) Phenyl C (ipso to triazole)~130.5
Phenyl C ~128.9, 128.4, 125.9
Triazole C -N~148.0
Triazole C -H~123.0
Triazole-C H₂-~50.5
-O-C H₂-C H₂-O-~70.6
Triazole-CH₂-C H₂-O-~69.5
Bis-Triazole Product (SPAAC with a DBCO derivative) DBCO Aromatic C ~122.0-150.0
Triazole C ~140.0-150.0
DBCO Aliphatic C ~40.0-60.0
PEG Chain C ~69.0-71.0

Experimental Protocols

General NMR Analysis Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard with a singlet peak in a clear region of the spectrum can be added.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are typically sufficient. For PEG compounds, the large signal from the repeating ethylene glycol units may obscure smaller peaks from the end groups. Techniques like DEPT can aid in distinguishing CH, CH₂, and CH₃ groups in the ¹³C spectrum.

Synthesis and Reaction Protocols

This protocol describes the reaction of this compound with a terminal alkyne, such as phenylacetylene.

  • Reagents:

    • This compound (1 equivalent)

    • Terminal alkyne (2.2 equivalents)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

    • Sodium ascorbate (0.2 equivalents)

    • Solvent: t-BuOH/H₂O (1:1)

  • Procedure:

    • Dissolve this compound and the alkyne in the t-BuOH/H₂O solvent mixture.

    • Add the copper(II) sulfate solution, followed by the freshly prepared sodium ascorbate solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

This protocol outlines the copper-free reaction of this compound with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

  • Reagents:

    • This compound (1 equivalent)

    • DBCO-containing molecule (2.2 equivalents)

    • Solvent: Acetonitrile or a mixture of DMSO and a buffer (e.g., PBS) for biological applications.

  • Procedure:

    • Dissolve this compound and the DBCO-containing molecule in the chosen solvent.

    • Stir the reaction mixture at room temperature. The reaction is typically faster than CuAAC, often completing within 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the product can often be purified by direct precipitation or by standard chromatographic techniques.

This protocol describes the reaction of this compound with a phosphine, such as triphenylphosphine, to form a bis-iminophosphorane, which can then be hydrolyzed to the corresponding bis-amine.

  • Reagents:

    • This compound (1 equivalent)

    • Triphenylphosphine (2.2 equivalents)

    • Solvent: THF or a mixture of THF and water.

  • Procedure:

    • Dissolve this compound in THF.

    • Add triphenylphosphine to the solution. The reaction will typically show evolution of nitrogen gas.

    • Stir at room temperature for 2-4 hours to form the iminophosphorane. The progress can be monitored by ³¹P NMR, where the signal for triphenylphosphine (around -5 ppm) will be replaced by the iminophosphorane signal (around +15 ppm).

    • For hydrolysis to the amine, add water to the reaction mixture and continue stirring for an additional 12-24 hours.

    • Monitor the formation of the amine and triphenylphosphine oxide by TLC or LC-MS.

    • Purify the product by column chromatography to separate the amine from triphenylphosphine oxide.

Visualizing Reaction Pathways and Workflows

To better illustrate the chemical transformations and the general workflow for NMR analysis, the following diagrams are provided in Graphviz DOT language.

Reaction_Pathways cluster_click Click Chemistry cluster_staudinger Staudinger Reaction AzidoPEG This compound CuAAC_Product Bis-Triazole Product (CuAAC) AzidoPEG->CuAAC_Product  + Alkyne  Cu(I), Ascorbate SPAAC_Product Bis-Triazole Product (SPAAC) AzidoPEG->SPAAC_Product  + Strained Alkyne  (e.g., DBCO) Staudinger_Product Bis-Amine Product (Staudinger Reduction) AzidoPEG->Staudinger_Product  1. + PPh₃  2. H₂O

Caption: Reaction pathways of this compound.

NMR_Workflow start Start: Synthesized Product dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H and 13C Spectra transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra (Chemical Shifts, Integration, Coupling) process->analyze end End: Structure Confirmation analyze->end

Caption: General workflow for NMR analysis.

Conclusion

The NMR analysis of this compound and its reaction products is a critical step in verifying the success of bioconjugation reactions. While direct spectral data for this specific molecule and its derivatives may require direct inquiry with suppliers, a thorough understanding of the expected chemical shifts based on analogous compounds provides a strong foundation for spectral interpretation. The provided protocols offer a starting point for performing these key bioorthogonal reactions and the subsequent NMR analysis, enabling researchers to confidently characterize their PEGylated constructs.

References

The Efficiency of Azido-PEG2-azide in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the efficiency, stability, and functionality of the resulting conjugate. For researchers, scientists, and drug development professionals, understanding the nuances of different linkers is paramount for success in applications ranging from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of Azido-PEG2-azide, a short-chain homobifunctional linker, with other commonly used polyethylene glycol (PEG) linkers. We will delve into their comparative efficiencies, supported by experimental data, and provide detailed protocols for key analytical methods.

Performance Comparison of PEG Linkers

The efficiency of a linker in bioconjugation can be assessed by several parameters, primarily the reaction kinetics (how fast the reaction proceeds) and the reaction yield (the amount of desired product formed). The choice of reactive end groups and the length of the PEG spacer both play significant roles in these outcomes.

Azide-Based Linkers: The Power of Click Chemistry

Azido-PEG-azide linkers utilize the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry." These reactions are renowned for their high yields, often exceeding 95%, and their ability to proceed in complex biological media without cross-reactivity with native functional groups.[1]

Key Performance Characteristics of Azide-Alkyne Cycloaddition:

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Target Functional Group Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)
Resulting Linkage 1,4-disubstituted 1,2,3-triazole1,2,3-triazole
Typical Reaction pH 4.0 - 8.04.0 - 9.0
Typical Reaction Time 1 - 4 hours0.5 - 2 hours
Typical Reaction Temperature 25°C4 - 37°C
Typical Yield >95%>95%
Biocompatibility Potential cytotoxicity from copper catalystHighly biocompatible (no metal catalyst)

This data is compiled from publicly available information on click chemistry reactions.[1]

The Influence of PEG Chain Length

While the azide functional groups dictate the reaction chemistry, the length of the PEG chain can influence the physical properties of the linker and the accessibility of the reactive sites.

Short-Chain vs. Long-Chain PEG Linkers:

FeatureShort-Chain PEG (e.g., PEG2, PEG4)Long-Chain PEG (e.g., PEG8, PEG12, PEG24)
Steric Hindrance May not provide sufficient separation between large biomolecules, potentially leading to steric clash and reduced reaction efficiency.[2]Offers greater flexibility and separation, minimizing steric hindrance, which is especially important when conjugating large molecules.
Solubility Provides good hydrophilicity.Offers enhanced hydrophilicity and can improve the solubility of hydrophobic payloads.
Hydrodynamic Radius Minimal increase in the size of the conjugate.Significantly increases the hydrodynamic radius, which can prolong in vivo circulation time.
Applications Suitable for linking small molecules or when a compact structure is desired.Preferred for conjugating large proteins, improving pharmacokinetic properties, and in applications requiring greater separation between conjugated moieties.
Comparison with Other Homobifunctional Linkers

To provide a broader context, it is useful to compare the efficiency of azide-based linkers with other common homobifunctional linkers, such as those bearing maleimide or NHS ester groups.

Comparative Efficiency of Homobifunctional Linkers:

Linker TypeTarget Functional GroupResulting BondTypical YieldKey AdvantagesKey Disadvantages
Azido-PEG-Azide AlkyneTriazole>95%High specificity, bioorthogonal, highly stable bond.Requires an alkyne-modified substrate; CuAAC needs a potentially cytotoxic copper catalyst.
Maleimide-PEG-Maleimide Thiol (Cysteine)ThioetherHighHigh specificity for thiols.Maleimides can be unstable in aqueous solution; potential for off-target reactions with other nucleophiles.
NHS-Ester-PEG-NHS-Ester Amine (Lysine)AmideHighReacts readily with common amine groups.Lack of site-specificity (reacts with all accessible lysines); NHS esters are susceptible to hydrolysis.

This table summarizes generally accepted characteristics of these common bioconjugation chemistries.

One study directly comparing maleimide-thiol conjugation with click chemistry for conjugating single-domain antibodies (VHHs) found that click chemistry provided superior control over the stoichiometry, resulting in more defined conjugates.[3] This highlights the robustness and predictability of the azide-alkyne reaction.

Experimental Protocols

Accurate comparison of linker efficiency requires robust and well-controlled experimental protocols. Below are methodologies for key experiments to quantify and compare the performance of this compound with other linkers.

Protocol 1: General Protein-Protein Crosslinking using Azido-PEG-Azide

This protocol describes a general method for crosslinking two proteins, one modified with an alkyne and the other with an azide, using a bifunctional azido-PEG linker. For comparing different length linkers (e.g., this compound vs. Azido-PEG4-azide), parallel reactions should be set up for each linker.

1. Materials:

  • Alkyne-modified Protein A (in a suitable buffer, e.g., PBS pH 7.4)

  • Protein B (to be modified with the azido-linker)

  • Azido-PEGn-NHS ester (where n=2, 4, 8, etc.)

  • Azido-PEGn-Azide linker (for the second reaction, if starting with two azide-reactive proteins)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 500 mM EDTA

  • Analytical Tools: SDS-PAGE, HPLC (Size-Exclusion or Reverse-Phase)

2. Procedure:

  • Step 1: Preparation of Azide-Modified Protein B (if necessary)

    • Dissolve the Azido-PEGn-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

    • Add a 10-fold molar excess of the Azido-PEGn-NHS ester solution to the solution of Protein B (1-5 mg/mL in PBS).

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess linker using a desalting column, exchanging the buffer to PBS.

    • Confirm modification via mass spectrometry.

  • Step 2: CuAAC "Click" Reaction

    • Prepare a fresh premix of CuSO₄ and THPTA in water. A 1:5 molar ratio is common, with a final reaction concentration of 100 µM CuSO₄ and 500 µM THPTA.

    • In a reaction tube, combine the Alkyne-modified Protein A and the Azide-modified Protein B at a 1:1 molar ratio in PBS.

    • Add the CuSO₄/THPTA premix to the protein solution.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Step 3: Analysis

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) and quench the reaction with the quenching solution.

    • Analyze the formation of the crosslinked product by SDS-PAGE, looking for a new band at the expected higher molecular weight.

    • Quantify the reaction yield and kinetics by analyzing the disappearance of starting materials and the appearance of the product using HPLC.

Protocol 2: Monitoring Reaction Kinetics by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for real-time monitoring of bioconjugation reactions. A reverse-phase or size-exclusion column can be used to separate the reactants from the product.

1. HPLC System and Method:

  • System: An Agilent 1200 HPLC system or similar.[4]

  • Column: A suitable reverse-phase column (e.g., C4 or C8 for proteins) or a size-exclusion column.

  • Mobile Phase (Reverse-Phase Example):

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.

  • Detection: UV absorbance at 280 nm (for proteins).

  • Autosampler Temperature: 4°C to prevent sample degradation.

2. Procedure:

  • Set up the bioconjugation reaction as described in Protocol 1.

  • At each time point, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of a quenching buffer (e.g., containing EDTA for CuAAC) or by acidification (e.g., with 10% TFA) if compatible with the analytes.

  • If necessary, dilute the sample in an appropriate buffer for HPLC analysis.

  • Inject the quenched sample onto the HPLC system.

  • Integrate the peak areas corresponding to the starting materials and the product.

  • Plot the concentration of the product over time to determine the reaction kinetics. The yield can be calculated from the final peak areas relative to the initial amount of the limiting reactant.

Visualizing Bioconjugation Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for bioconjugation using bifunctional linkers and the analytical process for monitoring the reaction.

experimental_workflow cluster_modification Step 1: Protein Modification cluster_conjugation Step 2: Click Reaction cluster_analysis Step 3: Analysis pA Protein A (with Alkyne) reactants Mix: - Azide-Protein B - Alkyne-Protein A - CuSO4/Ligand - NaAsc pA->reactants pB Protein B pB_azide Protein B (with Azide) pB->pB_azide + Linker (1-2h, RT) linker Azido-PEGn-NHS pB_azide->reactants conjugate Crosslinked Product reactants->conjugate 1-4h, RT sds_page SDS-PAGE conjugate->sds_page hplc HPLC conjugate->hplc

Caption: General workflow for protein-protein crosslinking using a heterobifunctional azido-PEG linker and CuAAC.

hplc_monitoring cluster_sampling Time-course Sampling reaction Bioconjugation Reaction Mixture t0 t=0 reaction->t0 t1 t=15m reaction->t1 t2 t=30m reaction->t2 t_final t=final reaction->t_final quench Quench Reaction (e.g., add EDTA) t0->quench t1->quench t2->quench t_final->quench hplc_analysis HPLC Analysis (Separate & Quantify) quench->hplc_analysis kinetics Determine Kinetics & Yield hplc_analysis->kinetics

Caption: Workflow for monitoring bioconjugation kinetics using HPLC analysis of time-course samples.

Conclusion

This compound is an efficient, short-chain homobifunctional linker that leverages the power of click chemistry to achieve high-yield bioconjugations. Its primary advantage lies in the bioorthogonality and efficiency of the azide-alkyne cycloaddition reaction. When compared to other PEG linkers, the key consideration is the length of the PEG chain. While the short PEG2 chain offers the benefit of minimal steric bulk, longer PEG chains may provide superior efficiency when conjugating large and complex biomolecules by mitigating steric hindrance. The choice between this compound and other linkers with different reactive functionalities, such as maleimides or NHS esters, will depend on the specific requirements of the application, including the target functional groups, the desired site-specificity, and the stability of the final conjugate. For applications demanding high specificity and yield, the azide-based click chemistry approach is often superior. The provided experimental protocols offer a framework for researchers to empirically determine the optimal linker for their specific bioconjugation needs.

References

A Comparative Guide for Bioconjugation: Azido-PEG2-azide vs. Azido-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise assembly of bioconjugates, the choice of a suitable linker is a critical determinant of experimental success. Among the array of available crosslinkers, homobifunctional azido-PEG-azide linkers are valued for their utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry.[1][2] This guide provides a detailed comparison of two such linkers with short polyethylene glycol (PEG) chains: Azido-PEG2-azide and Azido-PEG3-azide.

Structural and Physicochemical Properties

The fundamental difference between this compound and Azido-PEG3-azide is the number of ethylene glycol units, which impacts their molecular weight, length, and hydrophilicity.

PropertyThis compoundAzido-PEG3-azideReference
Chemical Structure N₃-(CH₂CH₂O)₂-CH₂CH₂-N₃N₃-(CH₂CH₂O)₃-CH₂CH₂-N₃
Molecular Weight ~200.2 g/mol ~244.2 g/mol
Spacer Arm Length ~10.1 Å~13.5 Å
Solubility Good in aqueous and most organic solventsExcellent in aqueous and most organic solvents[3]
Hydrophilicity HighHigher[4]

Performance in Bioconjugation: A Comparative Overview

The length of the PEG chain is a crucial factor that can influence several aspects of the bioconjugation process and the properties of the resulting bioconjugate. The following table summarizes the anticipated effects of the differing PEG chain lengths of this compound and Azido-PEG3-azide on key performance parameters.

Performance ParameterThis compoundAzido-PEG3-azideRationale
Reaction Kinetics Potentially fasterPotentially slowerThe shorter, more rigid structure of this compound may lead to less steric hindrance at the reaction site, facilitating a slightly faster reaction. However, the difference is expected to be minimal for these short PEG chains.
Conjugation Efficiency HighHighBoth linkers are expected to provide high conjugation efficiency due to the robust nature of click chemistry. The slightly increased flexibility of the PEG3 linker might offer a marginal advantage in overcoming steric barriers in some cases.
Steric Hindrance LowerHigherThe longer PEG chain of Azido-PEG3-azide will occupy a larger hydrodynamic volume, which could lead to greater steric hindrance, potentially impacting the conjugation to sterically hindered sites on a biomolecule.
Solubility of Conjugate ImprovedFurther ImprovedThe additional ethylene glycol unit in Azido-PEG3-azide will impart greater hydrophilicity to the resulting bioconjugate, which can be advantageous for poorly soluble biomolecules or payloads.[4]
Stability of Conjugate HighHighThe triazole linkage formed via click chemistry is exceptionally stable. The PEG chain itself is also highly stable. The difference in stability between conjugates formed with these two linkers is expected to be negligible.
Flexibility Less FlexibleMore FlexibleThe longer PEG chain provides greater rotational freedom, which can be beneficial for maintaining the biological activity of the conjugated molecules by providing more spatial separation.

Experimental Protocols

The following is a generalized protocol for a two-step bioconjugation using a homobifunctional azido-PEG-azide linker to crosslink two alkyne-containing molecules (Molecule A and Molecule B) via CuAAC click chemistry.

Materials:

  • This compound or Azido-PEG3-azide

  • Alkyne-functionalized Molecule A

  • Alkyne-functionalized Molecule B

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for linker (e.g., DMSO or DMF)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Protocol:

Step 1: Conjugation of Azido-PEG-azide to Molecule A

  • Preparation of Reactants:

    • Dissolve Alkyne-functionalized Molecule A in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound or Azido-PEG3-azide in DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a reaction tube, combine the solution of Alkyne-functionalized Molecule A with a 1.5 to 2-fold molar excess of the Azido-PEG-azide stock solution.

    • Add the THPTA solution to the reaction mixture to a final concentration of 1 mM.

    • Add the CuSO₄ solution to a final concentration of 0.1 mM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Remove the excess Azido-PEG-azide linker and reaction components by purifying the mono-conjugated product (Molecule A-PEG-azide) using SEC or dialysis.

Step 2: Conjugation of Molecule A-PEG-azide to Molecule B

  • Preparation of Reactants:

    • Dissolve Alkyne-functionalized Molecule B in the reaction buffer.

    • Use the purified Molecule A-PEG-azide from Step 1.

  • Reaction Setup:

    • Combine the purified Molecule A-PEG-azide with a 1.2 to 1.5-fold molar excess of Alkyne-functionalized Molecule B.

    • Add THPTA to a final concentration of 1 mM and CuSO₄ to a final concentration of 0.1 mM.

  • Initiation and Incubation:

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

    • Incubate at room temperature for 1-4 hours.

  • Final Purification:

    • Purify the final bioconjugate (Molecule A-PEG-Molecule B) using SEC or another appropriate purification method to remove any unreacted components.

Characterization:

  • Confirm the successful conjugation and determine the purity of the final product using techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC.

Visualizing the Bioconjugation Workflow and Logic

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Bioconjugation_Workflow cluster_step1 Step 1: Mono-conjugation cluster_step2 Step 2: Crosslinking Alk_A Alkyne-Molecule A CuAAC1 CuAAC Reaction (CuSO4, NaAsc, THPTA) Alk_A->CuAAC1 Az_PEG_Az Azido-PEGn-azide (n=2 or 3) Az_PEG_Az->CuAAC1 Mono_Conj Molecule A-PEGn-azide CuAAC1->Mono_Conj Purification1 Purification (SEC/Dialysis) Mono_Conj->Purification1 Purification1_out Purified Mono-conjugate Alk_B Alkyne-Molecule B CuAAC2 CuAAC Reaction (CuSO4, NaAsc, THPTA) Alk_B->CuAAC2 Final_Conj Molecule A-PEGn-Molecule B CuAAC2->Final_Conj Purification2 Final Purification (SEC) Final_Conj->Purification2 Purification1_out->CuAAC2

Caption: Experimental workflow for a two-step bioconjugation using a homobifunctional Azido-PEG-azide linker.

Decision_Logic Start Choose Azido-PEG-azide Linker Solubility Is maximizing conjugate solubility a primary concern? Start->Solubility Steric Is the conjugation site sterically hindered? Solubility->Steric No PEG3 Consider Azido-PEG3-azide Solubility->PEG3 Yes Flexibility Is maintaining maximum biological activity critical? Steric->Flexibility No PEG2 Consider this compound Steric->PEG2 Yes Flexibility->PEG2 No Flexibility->PEG3 Yes

Caption: Decision logic for selecting between this compound and Azido-PEG3-azide for bioconjugation.

Conclusion

The choice between this compound and Azido-PEG3-azide for bioconjugation applications should be guided by the specific requirements of the experiment.

  • This compound may be preferable when minimizing steric hindrance is a primary concern and a shorter, more rigid linker is desired.

  • Azido-PEG3-azide is the linker of choice when enhancing the hydrophilicity and solubility of the final bioconjugate is a critical objective, or when a more flexible spacer is needed to preserve the biological function of the conjugated molecules.

While both linkers facilitate highly efficient and stable bioconjugate formation through click chemistry, a careful consideration of the subtle differences imparted by the PEG chain length will enable researchers to optimize their bioconjugation strategies for superior outcomes.

References

Harnessing the Power of Proximity: A Comparative Guide to Short PEG Spacers in Azide Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise linking of molecules is paramount. Azide crosslinkers, particularly those employing "click chemistry," have emerged as powerful tools for their high specificity and efficiency. A critical component of these crosslinkers is the spacer arm, and increasingly, short polyethylene glycol (PEG) spacers are being recognized for their distinct advantages in creating stable and effective bioconjugates. This guide provides a comprehensive comparison of azide crosslinkers featuring short PEG spacers against alternatives with longer PEG chains or no spacer at all, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The inclusion of a PEG spacer in a crosslinker can significantly enhance the solubility and stability of the resulting conjugate.[1] Short PEG spacers, typically comprising 2 to 12 PEG units, offer a unique balance of properties that can be highly advantageous in specific applications, such as the development of antibody-drug conjugates (ADCs).[2][3]

Core Advantages of Short PEG Spacers

Short PEG spacers in azide crosslinkers provide a multitude of benefits that directly impact the performance of bioconjugates:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of PEG improves the water solubility of hydrophobic molecules, mitigating the risk of aggregation, which can diminish efficacy and trigger an immune response.[3] Even short PEG chains can significantly improve the solubility of the conjugate.[2]

  • Optimal Drug-to-Antibody Ratio (DAR): In the context of ADCs, the length of the PEG spacer can influence the efficiency of drug conjugation. Shorter PEG spacers can sometimes lead to a more efficient conjugation process, resulting in an optimal DAR.[2] For instance, a PEG2 spacer was found to eliminate aggregation as effectively as longer spacers while allowing for a more efficient conjugation.[2]

  • Reduced Steric Hindrance: A short PEG spacer provides sufficient distance between the conjugated molecules to minimize steric hindrance, ensuring that the biological activity of molecules like antibodies is not compromised.[3] This spacing allows for the payload to remain accessible to its target.[3]

  • Improved Pharmacokinetics: While longer PEG chains are often associated with extended circulation half-life, short PEG spacers can also positively influence the pharmacokinetic profile of a bioconjugate.[3] They contribute to a protective hydration shell that can shield the conjugate from enzymatic degradation and reduce immunogenicity.[3]

Quantitative Performance Comparison

The following table summarizes quantitative data from various studies to illustrate the impact of PEG spacer length on the performance of antibody-drug conjugates.

Linker TypeDrug-to-Antibody Ratio (DAR)Plasma Half-lifeIn Vivo Efficacy (Tumor Growth Inhibition)Reference
No PEG Spacer Variable19.6 min~40%[4][5]
Short PEG Spacer (PEG2-PEG8) ~3.9 (with PEG2)~40 h (with PEG8)Significant anti-tumor activity[2][4]
Long PEG Spacer (PEG10-PEG24) ~2.4 (with PEG8)~50 h (with PEG12/24)>80% (with PEG10k)[2][4][5]

Note: The data presented is a synthesis from multiple studies and is intended for comparative purposes. The specific outcomes are highly dependent on the antibody, payload, and experimental model used.

Experimental Protocols

Synthesis of a Short PEG-Azide Crosslinker (e.g., Azido-PEG4-NHS Ester)

This protocol describes a general method for synthesizing an azide-functionalized PEG linker with an NHS ester for subsequent conjugation to an amine-containing molecule.

Materials:

  • HO-PEG4-COOtBu (tert-butyl ester protected PEG4-acid)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mesylation: Dissolve HO-PEG4-COOtBu in DCM and cool to 0°C. Add TEA followed by the dropwise addition of MsCl. Stir the reaction at room temperature overnight. Wash the organic layer with water and brine, then dry over sodium sulfate and concentrate in vacuo.

  • Azidation: Dissolve the mesylated PEG in DMF and add sodium azide. Heat the reaction to 80°C and stir overnight. After cooling, dilute with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

  • Deprotection: Dissolve the azido-PEG4-COOtBu in a mixture of DCM and TFA. Stir at room temperature for 2 hours. Remove the solvent in vacuo to obtain Azido-PEG4-COOH.

  • NHS Ester Formation: Dissolve Azido-PEG4-COOH in DCM and add DSC and pyridine. Stir at room temperature overnight. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the Azido-PEG4-NHS ester.

Antibody Conjugation using a Short PEG-Azide Crosslinker via Click Chemistry

This protocol outlines the conjugation of an azide-modified drug to an alkyne-modified antibody using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6][7][8]

Materials:

  • Alkyne-modified antibody in phosphate-buffered saline (PBS)

  • Azide-modified drug with a short PEG spacer (e.g., Azido-PEG4-Drug) in DMSO

  • Copper(II) sulfate (CuSO4) solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution

  • Sodium ascorbate solution

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents: Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate in water. Prepare a stock solution of the Azido-PEG4-Drug in DMSO.

  • Pre-complexation of Copper: Mix the CuSO4 and THPTA solutions in a 1:2 molar ratio and let it stand for 5 minutes to form the Cu(I)-THPTA complex.

  • Conjugation Reaction: In a microcentrifuge tube, combine the alkyne-modified antibody with the Azido-PEG4-Drug (typically at a 1:5 to 1:10 molar excess of the drug).

  • Add the pre-formed Cu(I)-THPTA complex to the antibody-drug mixture.

  • Initiate the click reaction by adding the sodium ascorbate solution.

  • Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the resulting antibody-drug conjugate using an SEC column to remove excess reagents and unconjugated drug.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Visualizing the Workflow: ADC Synthesis

The following diagram illustrates the experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using a short PEG-azide crosslinker.

ADC_Synthesis_Workflow cluster_modification Antibody & Drug Modification cluster_conjugation Click Chemistry Conjugation cluster_purification Purification & Analysis Antibody Antibody Alkyne_Modification Introduction of Alkyne Group Antibody->Alkyne_Modification Alkyne_Antibody Alkyne-Modified Antibody Alkyne_Modification->Alkyne_Antibody Mixing Mixing of Components Alkyne_Antibody->Mixing Drug Drug Azide_PEG_Linker Short Azide-PEG Crosslinker Drug->Azide_PEG_Linker Azide_Drug Azide-PEG-Drug Azide_PEG_Linker->Azide_Drug Azide_Drug->Mixing CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Mixing->CuAAC ADC_Crude Crude ADC CuAAC->ADC_Crude Purification Size-Exclusion Chromatography ADC_Crude->Purification ADC_Pure Purified ADC Purification->ADC_Pure Analysis Characterization (DAR, Purity) ADC_Pure->Analysis

Caption: Experimental workflow for ADC synthesis using a short PEG-azide crosslinker.

References

A Comparative Guide to Bioorthogonal and Thiol-Based Crosslinkers: Alternatives to Azido-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient coupling of molecules is paramount. While Azido-PEG2-azide serves as a common homobifunctional crosslinker for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a diverse landscape of alternative crosslinkers offers enhanced reaction kinetics, bioorthogonality, and suitability for specific applications. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the optimal crosslinking strategy.

The primary alternatives to traditional azide-alkyne click chemistry fall into two main categories: copper-free click chemistry, which circumvents the need for cytotoxic copper catalysts, and thiol-based bioconjugation, which targets specific amino acid residues. Copper-free methods include Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse Electron-Demand Diels-Alder (IEDDA) reactions.

Key Alternative Crosslinking Strategies

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This approach utilizes strained cyclooctynes that react spontaneously with azides. Key reagents include:

  • Dibenzocyclooctyne (DBCO): Known for its rapid reaction kinetics.[1]

  • Bicyclo[6.1.0]nonyne (BCN): Offers a balance of stability and reactivity, with a smaller size and lower lipophilicity compared to DBCO.[2]

Inverse Electron-Demand Diels-Alder (IEDDA): This is the fastest known bioorthogonal reaction, occurring between a tetrazine and a strained alkene.[3]

  • trans-Cyclooctene (TCO) and Tetrazine (Tz): This pair exhibits exceptional reaction rates, making it ideal for applications requiring very fast kinetics at low concentrations.[4][5]

Thiol-Maleimide Chemistry: This well-established method provides a highly specific way to target sulfhydryl (thiol) groups found in cysteine residues.[6]

Performance Comparison

The choice of crosslinker is dictated by the specific requirements of the application, including the desired reaction speed, the biological environment, and the nature of the molecules to be conjugated.

Crosslinking Chemistry Reactive Partners Second-Order Rate Constant (M⁻¹s⁻¹) Key Advantages Considerations
CuAAC Terminal Alkyne + Azide~10² - 10³High yield, versatileRequires copper catalyst (cytotoxic)
SPAAC (DBCO) DBCO + Azide~1Copper-free, fast kineticsBulky, higher lipophilicity, less stable in the presence of thiols compared to BCN[1][7][8]
SPAAC (BCN) BCN + Azide~0.1Copper-free, smaller, more stable to thiols than DBCO[1][2][8]Slower kinetics than DBCO[1]
IEDDA TCO + Tetrazine10³ - 10⁶Extremely fast, bioorthogonal[3][5][9]Tetrazines can be sensitive to reducing agents[8]
Thiol-Maleimide Thiol + Maleimide~10³Highly specific to cysteinesMaleimides can react with other nucleophiles and are unstable in the presence of reducing agents[3][8]

Note: Rate constants are approximate and can vary significantly based on specific reactant structures, solvents, and temperature.[10][11]

Applications in Drug Development and Research

Antibody-Drug Conjugates (ADCs): Copper-free click chemistry, particularly SPAAC and IEDDA, is increasingly used for the site-specific conjugation of cytotoxic drugs to antibodies, offering greater control over the drug-to-antibody ratio (DAR) compared to traditional methods that target lysines or cysteines randomly.[1][12]

PROTACs and Molecular Glues: The precise spatial arrangement of moieties in Proteolysis Targeting Chimeras (PROTACs) and molecular glues is critical for their function. The bioorthogonality of click chemistry allows for the efficient assembly of these complex molecules.[13]

Hydrogel Formation and Drug Delivery: PEG-based hydrogels are widely used as scaffolds for tissue engineering and as matrices for controlled drug release. The crosslinking chemistry employed significantly impacts the hydrogel's mechanical properties, degradation rate, and drug release profile. For instance, step-growth polymerization mechanisms, often utilized in click chemistry-based hydrogel formation, can lead to more efficient drug release compared to chain-growth polymerization.[14][15][16] The choice of multi-arm PEG precursors (e.g., 4-arm vs. 8-arm) also influences the crosslinking density and resulting hydrogel properties.[17][18]

Live Cell Imaging and Proteomics: The biocompatibility of copper-free click chemistry makes it an invaluable tool for labeling and tracking biomolecules in living cells without causing cellular damage.[19][20]

Experimental Protocols

General Protocol for SPAAC-mediated Protein-Oligonucleotide Conjugation

This protocol describes the conjugation of a BCN-functionalized antibody to an azide-modified oligonucleotide.

1. Antibody Activation with BCN-NHS Ester:

  • Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).
  • Prepare a stock solution of BCN-NHS ester in anhydrous DMSO (e.g., 10 mM).
  • Add a 20-30 fold molar excess of the BCN-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 20%.
  • Incubate the reaction at room temperature for 60 minutes.
  • Quench the reaction by adding a small volume of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of ~10-20 mM.
  • Incubate for an additional 15 minutes.
  • Remove excess, unreacted BCN-NHS ester using a spin desalting column. The BCN-functionalized antibody can be stored at -20°C.[21]

2. Click Reaction:

  • Mix the BCN-activated antibody with the azide-modified oligonucleotide in a suitable reaction buffer (e.g., PBS, pH 7.4). A slight molar excess of the oligonucleotide is often used.
  • Incubate the reaction at room temperature for 2-12 hours. The reaction time can be optimized based on the specific reactants. For some DBCO-azide reactions, incubation can be as short as 2 hours, while for others, overnight incubation may be necessary to achieve high yields.[19]
  • The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

3. Purification:

  • Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove any unreacted starting materials.

General Protocol for IEDDA-mediated Protein-Protein Conjugation

This protocol outlines the conjugation of two proteins using TCO and Tetrazine functionalities.

1. Protein Activation:

  • Activate Protein 1 with a TCO-NHS ester following a similar procedure to the BCN-NHS ester activation described above.
  • Activate Protein 2 with a Tetrazine-NHS ester using a similar protocol.
  • Purify both activated proteins to remove excess NHS esters.

2. Click Reaction:

  • Mix the TCO-activated Protein 1 and the Tetrazine-activated Protein 2 in a suitable buffer (e.g., PBS, pH 7.4) at room temperature.[5]
  • Due to the extremely fast kinetics of the IEDDA reaction, conjugation is often complete within minutes. The progress can be monitored by the disappearance of the characteristic color of the tetrazine (around 520 nm).[5]

3. Purification:

  • Purify the conjugate as described in the SPAAC protocol.

Visualizing Reaction Workflows

G cluster_0 SPAAC Workflow Biomolecule 1 Biomolecule 1 BCN/DBCO-NHS BCN/DBCO-NHS Activated Biomolecule 1 (BCN/DBCO) Activated Biomolecule 1 (BCN/DBCO) Biomolecule 2 Biomolecule 2 Azide-Linker Azide-Linker Activated Biomolecule 2 (Azide) Activated Biomolecule 2 (Azide) Conjugate Conjugate

G cluster_1 IEDDA Workflow Protein A Protein A TCO-NHS TCO-NHS Activated Protein A (TCO) Activated Protein A (TCO) Protein B Protein B Tetrazine-NHS Tetrazine-NHS Activated Protein B (Tz) Activated Protein B (Tz) Conjugated Protein Conjugated Protein

Conclusion

The selection of a crosslinker is a critical decision in the design of bioconjugates and functional biomaterials. While this compound remains a useful tool for CuAAC, the landscape of alternatives offers significant advantages for a wide range of applications. Copper-free click chemistry reagents, such as DBCO, BCN, and the TCO/Tetrazine pair, provide bioorthogonality and a range of reaction kinetics suitable for in vivo and cellular studies.[1] For highly specific targeting of cysteine residues, thiol-maleimide chemistry remains a robust and reliable option. By carefully considering the kinetic, stability, and biocompatibility requirements of the intended application, researchers can select the optimal crosslinking strategy to achieve their scientific goals.

References

validation of Azido-PEG2-azide conjugation using gel electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of gel electrophoresis and other common analytical techniques for the validation of bioconjugation using the homobifunctional linker, Azido-PEG2-azide. The successful conjugation of this linker to target molecules, such as proteins, antibodies, or oligonucleotides, is a critical step in the development of various diagnostics and therapeutics. Validation confirms the formation of the desired conjugate and assesses the purity of the final product.

Overview of Validation Methods

The validation of this compound conjugation primarily involves detecting an increase in the molecular weight of the starting material(s) upon successful ligation. Several techniques can achieve this, each with distinct advantages and limitations in terms of resolution, quantitation, and throughput. This guide focuses on Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and compares it with key alternatives.

experimental_workflow cluster_reactants Reactants cluster_reaction Conjugation cluster_product Purification & Product cluster_validation Validation Methods Molecule_A Molecule A (Alkyne-functionalized) Click_Chem Click Chemistry (e.g., SPAAC or CuAAC) Molecule_A->Click_Chem Linker This compound Linker->Click_Chem Molecule_B Molecule B (Alkyne-functionalized) Molecule_B->Click_Chem Purification Purification (e.g., SEC) Click_Chem->Purification Final_Conjugate Final Conjugate (A-PEG2-B) Purification->Final_Conjugate SDS_PAGE SDS-PAGE Final_Conjugate->SDS_PAGE SEC Size-Exclusion Chromatography Final_Conjugate->SEC MS Mass Spectrometry Final_Conjugate->MS CE Capillary Electrophoresis Final_Conjugate->CE

Gel Electrophoresis for Conjugation Validation

Gel electrophoresis, particularly SDS-PAGE, is a widely used technique to separate macromolecules like proteins based on their size.[1] Upon successful conjugation with this compound and another molecule, the resulting product will have a higher molecular weight, which can be visualized as a band shift on the gel.

Principle of SDS-PAGE: SDS-PAGE separates proteins primarily by mass.[1] The detergent SDS denatures the proteins and imparts a uniform negative charge, masking the protein's intrinsic charge.[2] When a current is applied, the SDS-protein complexes migrate through the polyacrylamide gel matrix toward the positive electrode. Smaller molecules move more easily and quickly through the pores of the gel than larger molecules.[2] A successful conjugation results in a product with a higher molecular weight, causing it to migrate slower than the unconjugated starting material, thus appearing as a higher band on the gel.[1]

Advantages:

  • Accessibility: Equipment for SDS-PAGE is common in most life science laboratories.

  • Simplicity: The technique is relatively easy to perform and can analyze multiple samples simultaneously.[3]

  • Qualitative Assessment: It provides a clear, visual confirmation of the presence of a higher molecular weight species, indicating a successful reaction.

Limitations:

  • Semi-Quantitative: While it confirms conjugation, accurately quantifying the percentage of conjugated versus unconjugated material is difficult.[1]

  • Resolution Issues: The PEG component can cause bands to appear smeared or broader than expected due to interactions between PEG and SDS.[3][4]

  • Low Sensitivity: For small PEG linkers or when conjugating molecules of similar size, the shift in molecular weight may be too small to resolve clearly.

  • Inaccurate Sizing: PEGylated proteins often migrate at a higher apparent molecular weight than their actual mass would suggest because the PEG chain increases the hydrodynamic radius.[4]

Native PAGE as an Alternative: Native PAGE runs proteins in their non-denatured state, separating them based on a combination of size, shape, and intrinsic charge. This method avoids the interaction between PEG and SDS, often resulting in sharper bands and better resolution for PEGylated products compared to SDS-PAGE.[3]

Comparative Analysis of Validation Methods

While gel electrophoresis is a valuable first-pass tool, other methods offer higher resolution and quantitative data. The choice of method depends on the specific requirements of the analysis, such as the need for precise quantification, isomer separation, or high throughput.

comparison_logic Goal Select Validation Method Based On Need Qualitative Quick Qualitative Check? Goal->Qualitative Quantitative Precise Quantification? Goal->Quantitative Isomers Separate Positional Isomers? Goal->Isomers Mass Exact Mass Confirmation? Goal->Mass SDS_PAGE Use SDS-PAGE or Native PAGE Qualitative->SDS_PAGE Yes SEC_CE Use SEC or Capillary Electrophoresis Quantitative->SEC_CE Yes CE_only Use Capillary Electrophoresis Isomers->CE_only Yes MS_only Use Mass Spectrometry Mass->MS_only Yes

Comparison Summary Table:

FeatureSDS-PAGE / Native PAGESize-Exclusion Chromatography (SEC)Mass Spectrometry (MS)Capillary Electrophoresis (CE)
Primary Principle Separation by size (and charge/shape for Native PAGE) in a gel matrix.[1]Separation by hydrodynamic radius in a column with porous beads.[5]Measures mass-to-charge ratio to determine precise molecular weight.[1]Separation by charge and hydrodynamic size in a narrow capillary.[6]
Data Output Qualitative / Semi-QuantitativeQuantitativeQuantitativeHighly Quantitative
Resolution Low to ModerateModerateVery HighHigh to Very High
Key Advantage Simple, low cost, widely available.Good for quantifying aggregates and separating free linker.[5]Provides exact molecular weight, confirming mass addition.[1]Excellent resolution of species with different PEG numbers and positional isomers.[5][7]
Key Limitation PEG can cause band smearing (SDS-PAGE); low resolution.[3]Does not differentiate positional isomers.[5]Requires specialized equipment; can be complex for heterogeneous mixtures.[1]Requires specialized equipment; can be lower throughput than slab gels.
Throughput High (multiple lanes per gel)Moderate (serial sample injection)Low to ModerateModerate (multi-capillary systems available)

Experimental Protocols

Protocol 1: Validation of Protein Conjugation using SDS-PAGE

This protocol provides a general procedure for analyzing the conjugation of a protein with this compound and a second molecule.

Materials:

  • Unconjugated protein (Control)

  • Conjugation reaction mixture

  • Purified conjugated protein

  • Molecular weight (MW) standards

  • Polyacrylamide precast gel (select percentage based on protein size, e.g., 4-20%)[8]

  • 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, bromophenol blue)[2]

  • 1x SDS-PAGE Running Buffer (e.g., Tris-Glycine-SDS)[2]

  • Coomassie Blue stain or a PEG-specific stain like barium iodide[1]

  • Destaining solution

  • Vertical electrophoresis chamber and power supply

Procedure:

  • Sample Preparation:

    • For each sample (unconjugated control, reaction mixture, purified conjugate), mix 10-15 µL of the sample with an equal volume of 2x Laemmli sample buffer.[2]

    • Heat the prepared samples at 95°C for 5 minutes to denature the proteins.[8]

    • Centrifuge the tubes briefly to pellet any debris.[8]

  • Gel Electrophoresis:

    • Assemble the precast gel in the electrophoresis chamber.

    • Fill the inner and outer chambers with 1x SDS-PAGE Running Buffer.[8]

    • Load 5-10 µL of the molecular weight standard into the first lane.

    • Carefully load 10-20 µL of each prepared sample into separate wells.

    • Connect the chamber to the power supply and run the gel at a constant voltage (e.g., 150-200V) for 35-90 minutes, or until the dye front reaches the bottom of the gel.[4][8]

  • Staining and Visualization:

    • Turn off the power supply and carefully remove the gel from the cassette.

    • Place the gel in a container with Coomassie Blue stain and incubate with gentle agitation for 1 hour.

    • Remove the stain and add destaining solution. Incubate with gentle agitation, changing the destain solution periodically until the protein bands are clearly visible against a clear background.

    • Alternatively, to specifically visualize the PEG component, use a barium iodide staining protocol.[1]

  • Data Analysis:

    • Image the gel using a gel documentation system.

    • Compare the lane containing the conjugated sample to the unconjugated control lane. A new band appearing at a higher molecular weight in the conjugate lane indicates a successful reaction.

    • The lane with the reaction mixture may show bands for both the unconjugated starting material and the higher molecular weight product. The purified sample should ideally show only the higher molecular weight band.

References

A Comparative Guide to the Stability of the Triazole Bond Formed by Azido-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of the linking moiety is of paramount importance. The choice of linker can significantly impact the efficacy, safety, and pharmacokinetic profile of a bioconjugate. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely employed to form a highly stable 1,2,3-triazole ring. This guide provides an in-depth assessment of the stability of the triazole bond, particularly when formed using a bifunctional linker such as Azido-PEG2-azide, and compares its performance with other commonly used bioconjugation linkages.

The 1,2,3-triazole ring is renowned for its exceptional stability, a key feature that makes it a preferred linker in many applications, including the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] This stability is attributed to its aromaticity and the high energy of the triazole ring, which makes it resistant to a wide range of chemical and biological degradation pathways.[1]

Comparative Stability Data

While a direct head-to-head quantitative comparison of various linkers under identical forced degradation conditions is not extensively documented in a single study, a strong consensus on the superior stability of the triazole linkage emerges from numerous sources. The following table summarizes available quantitative data on the stability of different linker types. It is important to note that the experimental conditions for each data point may vary between studies.

Linker TypeLinkage FormedStress ConditionStability Metric (% Remaining or Half-life)Reference
Triazole (from CuAAC) 1,4-disubstituted 1,2,3-triazole General (Acidic/Basic Hydrolysis, Oxidation, Reduction, Enzymatic) Highly Stable (Qualitative Consensus) [1][2][3][4]
MaleimideThioether (from Michael Addition)Human Plasma (in vivo)~50% payload loss after 7 days[5]
MaleimideThioether (from Michael Addition)Rat Serum (37 °C)~20% payload loss after 7 days[6]
Hydrazone (Acid-cleavable)HydrazoneHuman Plasmat½ ≈ 2 days[7][8]
Val-Cit (Enzyme-cleavable)Peptide BondMouse PlasmaHydrolyzed within 1 hour[7][8]
Disulfide (Reducible)DisulfideIn vivo (Mouse)Unstable without steric hindrance
Ester (Hydrolyzable)EsterPhysiological pHProne to hydrolysis

Note: The data presented is a summary from various studies and should be interpreted with caution as experimental conditions were not identical.

The triazole linkage demonstrates remarkable resistance to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[1][2] This inherent stability represents a significant advantage over more labile linkages such as esters or hydrazones, particularly in the physiological environment.[1]

Experimental Protocols

To rigorously assess and compare the stability of a triazole linkage with other linkers, a forced degradation study is the standard approach.[1][2] This involves subjecting the bioconjugate to a variety of stress conditions and monitoring the degradation of the parent molecule and the appearance of degradation products over time, typically by High-Performance Liquid Chromatography (HPLC).

General Protocol for a Comparative Forced Degradation Study

1. Sample Preparation:

  • Prepare stock solutions of the bioconjugates with different linkers (e.g., Triazole-PEG, Maleimide-PEG, Ester-PEG) in a suitable solvent (e.g., phosphate-buffered saline (PBS), pH 7.4). A typical starting concentration is 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Incubate the samples in 0.1 M HCl at a controlled temperature (e.g., 60 °C).

  • Basic Hydrolysis: Incubate the samples in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).

  • Oxidative Degradation: Treat the samples with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Reductive Degradation: Incubate the samples with a biologically relevant reducing agent, such as 10 mM dithiothreitol (DTT) or glutathione (GSH), in PBS (pH 7.4) at 37 °C. This is particularly relevant for comparing with disulfide linkers.

  • Thermal Stability: Incubate the samples at an elevated temperature (e.g., 60-80 °C) in a neutral buffer (e.g., PBS, pH 7.4).

  • Enzymatic Stability: Incubate the samples with relevant enzymes (e.g., proteases like Cathepsin B, or esterases) in a suitable buffer at 37 °C.

3. Time Points:

  • Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The time points should be adjusted based on the expected stability of the linkers.

4. HPLC Analysis:

  • HPLC System: A reverse-phase HPLC system with UV and Mass Spectrometry (MS) detection is ideal.

  • Column: A C18 or C8 reverse-phase column suitable for protein or peptide analysis.

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Formic Acid or TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the bioconjugate and any degradation products.

  • Detection: Monitor the eluate using a UV detector (e.g., at 280 nm for proteins) and an MS detector to identify the parent molecule and any fragments.

5. Data Analysis:

  • Integrate the peak area of the intact bioconjugate at each time point.

  • Calculate the percentage of the intact conjugate remaining at each time point relative to the time zero (T=0) sample.

  • Plot the percentage of intact conjugate versus time for each stress condition to generate stability profiles.

  • Calculate the degradation rate constant and the half-life (t½) of each linker under each condition, if applicable.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product Azido_PEG2_azide This compound CuAAC Cu(I) Catalyst Azido_PEG2_azide->CuAAC Alkyne_Molecule Alkyne-containing Molecule Alkyne_Molecule->CuAAC Triazole_Conjugate Stable Triazole-linked Bioconjugate CuAAC->Triazole_Conjugate Forms stable 1,2,3-triazole bond

Caption: Formation of a stable triazole bond via CuAAC reaction.

G start Bioconjugate Sample (Triazole vs. Alternatives) stress Forced Degradation (Acid, Base, Oxidant, Reductant, Heat) start->stress sampling Time-point Sampling stress->sampling hplc HPLC-MS Analysis sampling->hplc data Data Analysis (% Intact, Half-life) hplc->data end Comparative Stability Profile data->end G High_Stability High Stability Moderate_Stability Moderate Stability Low_Stability Low Stability Triazole Triazole Triazole->High_Stability Amide Amide Amide->High_Stability Maleimide Maleimide Maleimide->Moderate_Stability Disulfide Disulfide Disulfide->Low_Stability Ester Ester Ester->Low_Stability Hydrazone Hydrazone Hydrazone->Low_Stability

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Azido-PEG2-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Azido-PEG2-azide (1,2-Bis(2-azidoethoxy)ethane). Adherence to these procedures is vital to ensure laboratory safety and the integrity of your research. This compound is a valuable tool in bioconjugation and drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs); however, its azide functionalities necessitate careful handling due to potential hazards.

Immediate Safety and Hazard Information

This compound is classified as a self-reactive substance, indicating that it is thermally unstable and may undergo self-accelerating decomposition. It is also harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Hazard Identification and Precautionary Measures:

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statements
Self-reactive Type CGHS02 (Flame)Danger H242: Heating may cause a fire.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P234: Keep only in original container. P235: Keep cool. P240: Ground/bond container and receiving equipment. P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. P403: Store in a well-ventilated place.
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.
Serious Eye Damage/Eye Irritation (Category 2A)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

Protection TypeRequired PPESpecifications & Rationale
Eye & Face Safety Goggles & Face ShieldGoggles must be tightly fitting and compliant with EN 166. A full-face shield is required over the goggles, especially when handling the neat liquid or during reactions, to protect against splashes.
Hand Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use. For tasks with a higher risk of splashing, double gloving is advised.
Body Flame-retardant lab coatA flame-retardant lab coat should be worn and fully buttoned. Ensure it is made of a material that does not readily ignite.
Respiratory Use in a certified chemical fume hoodAll work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

Operational Plan: Experimental Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol outlines a general procedure for a "click chemistry" reaction using this compound to conjugate with an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or another linker)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Appropriate solvent (e.g., DMSO, water, or a mixture)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.

    • Prepare a 50 mM solution of CuSO₄ in water.

    • Prepare a 50 mM solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 10 mM solution of the copper ligand (THPTA or TBTA) in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-containing molecule with a 1.1 to 1.5-fold molar excess of this compound.

    • Add PBS buffer to the reaction mixture to achieve the desired final concentration.

  • Catalyst Addition and Reaction Initiation:

    • Prepare the catalyst solution immediately before use by mixing the CuSO₄ solution with the copper ligand solution.

    • Add the catalyst components to the alkyne-azide mixture in the following order, vortexing gently after each addition:

      • Copper ligand solution

      • CuSO₄ solution

      • Freshly prepared sodium ascorbate solution to initiate the reaction.[1]

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[2] The reaction progress can be monitored by TLC, LC-MS, or HPLC.[2]

  • Purification:

    • Once the reaction is complete, the desired product can be purified using standard chromatographic methods, such as column chromatography or preparative HPLC, to remove unreacted starting materials and the copper catalyst.

G Experimental Workflow: CuAAC Reaction cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_azide Prepare this compound stock solution mix Mix Azide and Alkyne in buffer prep_azide->mix prep_alkyne Prepare Alkyne stock solution prep_alkyne->mix prep_catalyst Prepare Catalyst (CuSO4, Ligand, Ascorbate) add_catalyst Add Catalyst components to initiate reaction prep_catalyst->add_catalyst mix->add_catalyst incubate Incubate at RT (1-4 hours) add_catalyst->incubate purify Purify product via chromatography incubate->purify product Isolated Product purify->product

A generalized workflow for a CuAAC reaction using this compound.

Disposal Plan: Quenching and Disposal of this compound Waste

Azide-containing waste must be quenched before disposal to eliminate the explosion hazard.[3] This procedure should be performed in a chemical fume hood.

Materials:

  • Azide-containing waste solution

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), 20% aqueous solution

  • Starch-iodide paper

  • A three-necked flask equipped with a stirrer and an addition funnel

Procedure:

  • Dilution:

    • Ensure the concentration of the azide in the aqueous waste solution does not exceed 5%.[4][5] If necessary, dilute with water.

  • Addition of Sodium Nitrite:

    • Place the diluted azide waste in the three-necked flask and begin stirring.

    • Prepare a 20% aqueous solution of sodium nitrite. Add this solution to the flask, using approximately 1.5 g of sodium nitrite for every gram of azide in the waste.[4][6]

  • Acidification:

    • Slowly add a 20% aqueous solution of sulfuric acid to the mixture dropwise using the addition funnel until the solution is acidic (test with pH paper).[6] Caution: The order of addition is critical. Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid (HN₃). [6] The reaction will produce nitrogen gas and nitric oxide.

  • Completion Check:

    • Continue stirring until the evolution of gas ceases.

    • Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the decomposition of the azide is complete.[4][7]

  • Final Disposal:

    • Once the quenching is complete and the solution is neutralized (pH 6-9), it can be disposed of as hazardous aqueous waste according to your institution's guidelines.[6] Do not pour azide-containing solutions, quenched or unquenched, down the drain, as this can lead to the formation of explosive metal azides in the plumbing. [6]

G Disposal Workflow for this compound Waste start Azide Waste (in fume hood) dilute Dilute with water to <5% azide start->dilute add_nitrite Add 20% Sodium Nitrite solution dilute->add_nitrite acidify Slowly add 20% Sulfuric Acid until acidic add_nitrite->acidify check Test with Starch-Iodide paper (check for blue color) acidify->check check->acidify Decomposition incomplete neutralize Neutralize solution (pH 6-9) check->neutralize Decomposition complete dispose Dispose as hazardous aqueous waste neutralize->dispose

Step-by-step process for the safe disposal of azide-containing waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG2-azide
Reactant of Route 2
Reactant of Route 2
Azido-PEG2-azide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。